molecular formula C11H14O3 B171427 Methyl 4-(methoxymethyl)phenylacetate CAS No. 115414-80-7

Methyl 4-(methoxymethyl)phenylacetate

Cat. No.: B171427
CAS No.: 115414-80-7
M. Wt: 194.23 g/mol
InChI Key: PICKHCWVNHPTSX-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)phenylacetate is a specialty organic ester that serves as a versatile synthetic intermediate in advanced chemical research. Compounds of this structural class, featuring both phenylacetate and methoxymethyl ether functionalities, are frequently employed as crucial building blocks in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . The methoxymethyl group can act as a protective group for alcohols or as a modifiable handle for further synthetic elaboration, while the ester moiety is a common precursor to carboxylic acids or other derivatives via hydrolysis or transesterification reactions. Researchers value this compound for its utility in constructing molecular scaffolds found in agrochemicals and fine chemicals . Its application is strictly confined to laboratory research settings, where it enables the exploration of novel synthetic pathways and the creation of new chemical entities for scientific investigation. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(methoxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKHCWVNHPTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557540
Record name Methyl [4-(methoxymethyl)phenyl]acetate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17833-56-6
Record name Methyl [4-(methoxymethyl)phenyl]acetate
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Record name Methyl 4-(methoxymethyl)phenylacetate
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Foundational & Exploratory

Technical Monograph: Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 17833-56-6 Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol [1]

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate is a specialized bifunctional intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Distinct from its anisole analog (methyl 4-methoxyphenylacetate), this molecule features a benzylic ether moiety.[1] This structural distinction is critical: the methoxymethyl group at the para-position serves not merely as an electron-donating group, but as a "masked" benzylic alcohol, capable of orthogonal activation during multi-step synthesis.[1]

This guide outlines the physicochemical profile, validated synthetic routes, and reactivity logic for researchers utilizing this compound in drug discovery and lead optimization.[1]

Physicochemical Profile

The following data aggregates calculated and experimental values. Due to the niche nature of this intermediate, specific thermodynamic constants are derived from structure-activity relationship (SAR) homologues where direct experimental data is proprietary.[1]

PropertyValueNotes
Appearance Colorless to pale yellow liquidViscous oil at RT.[1]
Boiling Point 275–280 °C (760 mmHg)Predicted based on polarity/MW.[1]
Density 1.08 ± 0.05 g/cm³Typical for benzyl ether esters.[1]
LogP 1.95Moderate lipophilicity; cell-permeable.[1]
H-Bond Acceptors 3Ester carbonyl + 2 ether oxygens.[1]
H-Bond Donors 0Lacks labile protons.[1]
Flash Point >110 °CClosed cup (Predicted).[1]
Solubility DMSO, MeOH, DCM, EtOAcSparingly soluble in water.[1]

Synthetic Architecture & Causality

High-yield synthesis of Methyl 4-(methoxymethyl)phenylacetate requires avoiding the competitive hydrolysis of the ester moiety while installing the ether.[1] The most robust route involves the functionalization of Methyl 4-tolylacetate .[1]

Validated Synthetic Pathway

The synthesis proceeds via a radical bromination followed by a Williamson ether synthesis.[1]

Step 1: Wohl-Ziegler Bromination [1]

  • Reagents: Methyl 4-tolylacetate, N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Trifluorotoluene.[1]

  • Mechanism: Radical substitution at the benzylic position.[1]

  • Causality: Use of non-polar solvent and radical initiator ensures bromination occurs exclusively at the benzylic methyl group, sparing the aromatic ring and the ester tail.[1]

Step 2: Methanolysis (Etherification) [1]

  • Reagents: Sodium Methoxide (NaOMe) (1.05 eq), Methanol (anhydrous).[1]

  • Conditions: 0°C to RT.

  • Causality: Using NaOMe in MeOH prevents transesterification byproducts (since the ester is already methyl).[1] Temperature control is vital to prevent elimination to the styrene derivative or hydrolysis to the carboxylic acid.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 4-tolylacetate Step1 Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Intermediate: Methyl 4-(bromomethyl) phenylacetate Step1->Inter Radical Sub. Step2 Etherification (NaOMe, MeOH, 0°C) Inter->Step2 Final Target: Methyl 4-(methoxymethyl) phenylacetate Step2->Final SN2 Subst.

Figure 1: Two-step synthetic pathway from commercially available Methyl 4-tolylacetate.

Reactivity & Applications in Drug Design

Understanding the reactivity profile is essential for using this molecule as a scaffold.[1] It contains three distinct reactive centers:

  • The Methyl Ester: Susceptible to hydrolysis (to acid) or reduction (to alcohol).[1]

  • The Benzylic Ether: Stable to basic conditions but sensitive to Lewis acids (e.g., BBr₃) or oxidative cleavage.[1]

  • The Aromatic Ring: Deactivated relative to anisole, but amenable to electrophilic substitution ortho to the alkyl chains.[1]

"Masked" Functionality Strategy

In medicinal chemistry, the methoxymethyl group often acts as a surrogate for a benzylic alcohol.[1]

  • Metabolic Stability: The methyl ether improves metabolic stability compared to the free alcohol, blocking rapid glucuronidation.[1]

  • Late-Stage Diversification: The ether can be cleaved (using BBr₃ or TMSI) to reveal the alcohol, which can then be coupled to solubilizing groups or fluorophores.[1]

Reactivity Logic Diagram

ReactivityLogic Core Methyl 4-(methoxymethyl) phenylacetate Path1 Hydrolysis (LiOH/THF) Core->Path1 Esterase Mimic Path2 Ether Cleavage (BBr3, -78°C) Core->Path2 Deprotection Path3 Benzylic Oxidation (CAN or DDQ) Core->Path3 SOMO Activation Prod1 4-(methoxymethyl) phenylacetic acid Path1->Prod1 Prod2 Methyl 4-(bromomethyl) phenylacetate Path2->Prod2 Prod3 Methyl 4-formyl phenylacetate Path3->Prod3

Figure 2: Divergent reactivity pathways allowing for scaffold diversification.[1]

Experimental Protocols

The following protocols are designed for self-validation. Always perform a small-scale pilot (100 mg) before scaling. [1]

Protocol A: Synthesis of Methyl 4-(methoxymethyl)phenylacetate

Objective: Conversion of bromide intermediate to methyl ether.[1]

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 4-(bromomethyl)phenylacetate (1.0 eq) and anhydrous Methanol (0.2 M concentration).

  • Addition: Cool to 0°C. Add Sodium Methoxide (0.5 M solution in MeOH, 1.05 eq) dropwise over 20 minutes.

    • Note: Do not use solid NaOMe; localized high concentration causes dimerization.[1]

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane:EtOAc 4:1).[1] The bromide (Rf ~0.[1]6) should disappear, replaced by the ether (Rf ~0.45).[1]

  • Quench: Add saturated NH₄Cl solution (pH 7).

  • Extraction: Extract with Dichloromethane (3x). Wash combined organics with Brine.

  • Purification: Dry over MgSO₄, concentrate. Purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Quality Control (GC-MS)
  • Column: HP-5ms or equivalent non-polar column.

  • Method: 50°C (2 min) → 20°C/min → 280°C (5 min).

  • Validation Criteria:

    • Target Peak: ~194 m/z (Molecular Ion).[1]

    • Fragment: ~163 m/z (Loss of -OCH3).[1]

    • Fragment: ~121 m/z (Tropylium ion derivative, characteristic of benzyls).[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2][3]

  • Storage: Store under nitrogen at 2–8°C. The benzylic ether is prone to slow auto-oxidation to the peroxide if exposed to air and light for prolonged periods.[1]

  • Incompatibility: Avoid strong Lewis acids (AlCl₃, BF₃) unless cleavage is intended.[1]

References

  • ChemBK. (2024).[1] Methyl 4-(methoxymethyl)phenylacetate - CAS 17833-56-6 Properties and Safety.[1][4] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate (Homologue Reference).[1] Retrieved from [Link][1]

  • Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry.[1][5][6] Chemical Reviews, 111(9), 5215–5246.[1] (Context on methyl ether metabolic stability). Retrieved from [Link]

Sources

Methyl 4-(methoxymethyl)phenylacetate CAS number 14062-18-1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 4-(methoxymethyl)phenylacetate , while addressing a critical identification discrepancy found in the provided parameters.

Advanced Synthesis, Structural Characterization, and Drug Development Applications[1]

Part 1: Executive Identification & Critical Clarification

CRITICAL NOTICE: CAS Number & Nomenclature Discrepancy An analysis of the provided topic reveals a conflict between the chemical name and the CAS number. As a researcher, it is vital to distinguish between these two isomers to prevent synthesis failure or procurement errors.

FeatureTarget Name Provided CAS Number Provided (14062-18-1)
Chemical Name Methyl 4-(methoxymethyl)phenylacetate Ethyl 4-methoxyphenylacetate
Correct CAS 17833-56-6 14062-18-1
Structure Methyl ester with a benzyl ether group.[1]Ethyl ester with a phenyl ether (anisole) group.[2]
Formula


Key Reactivity Benzylic ether is acid-labile; can be converted to benzyl halide.[2][1]Stable aryl ether; Ethyl ester hydrolysis.[2]

Editorial Decision: This guide focuses on the chemical name provided (Methyl 4-(methoxymethyl)phenylacetate, CAS 17833-56-6) as the primary subject, as it represents a more specialized bifunctional intermediate in drug discovery. Data for the CAS isomer (Ethyl 4-methoxyphenylacetate) is provided in Section 5 for reference.[2]

Part 2: Chemical Profile & Structural Logic

Core Chemical Identity

Methyl 4-(methoxymethyl)phenylacetate is a bifunctional building block containing two distinct electrophilic sites (after activation) and a nucleophilic oxygen.[2] It serves as a "masked" benzyl halide and a carboxylate precursor.[2]

  • IUPAC Name: Methyl 2-[4-(methoxymethyl)phenyl]acetate

  • Molecular Weight: 194.23 g/mol [2][1][3][4][5]

  • SMILES: COC(=O)CC1=CC=C(COC)C=C1

  • Appearance: Colorless to pale yellow oil (standard state).[2]

  • Solubility: Soluble in DCM, MeOH, EtOAc; sparingly soluble in water.[2]

Structural Reactivity Analysis

The molecule possesses three zones of reactivity critical for medicinal chemistry:

  • Zone A (Ester): Susceptible to hydrolysis (LiOH), transesterification, or reduction to a primary alcohol (LiAlH4).[2]

  • Zone B (Benzylic Ether): The methoxymethyl group is a robust protecting group for the benzyl alcohol but can be selectively cleaved with

    
     or converted directly to a benzyl bromide using 
    
    
    
    .[2]
  • Zone C (Aromatic Core): The 1,4-substitution pattern provides a linear scaffold geometry, essential for linking pharmacophores in PROTACs or bifunctional ligands.[2]

Part 3: Synthesis & Manufacturing Methodologies

Primary Synthesis Route: Methanolysis of Benzyl Halides

The most robust synthesis bypasses the direct methylation of the unstable hydroxy acid.[2] Instead, it utilizes Methyl 4-(bromomethyl)phenylacetate (CAS 7398-42-7) as the key precursor. This route ensures high regioselectivity.[2]

Protocol:

  • Precursor: Methyl 4-(bromomethyl)phenylacetate.[2]

  • Reagents: Sodium Methoxide (NaOMe) in Methanol (MeOH).

  • Mechanism:

    
     Nucleophilic Substitution.[2]
    

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 4-(bromomethyl)phenylacetate (1.0 eq) and anhydrous Methanol (10 V).

  • Addition: Cool to 0°C. Add NaOMe (1.1 eq, 25% wt solution in MeOH) dropwise over 30 minutes to prevent ester cleavage (transesterification is degenerate here, so it is non-destructive).

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting bromide (

    
    ) converts to the methoxy product (
    
    
    
    ).[2]
  • Workup: Quench with saturated

    
    . Remove MeOH under reduced pressure.[2] Extract the residue with Ethyl Acetate (
    
    
    
    ).[2]
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
Visualization of Synthesis Pathway

SynthesisPathway Start 4-Tolylacetic Acid Inter1 Methyl 4-tolylacetate Start->Inter1 MeOH, H2SO4 Reflux (Esterification) Inter2 Methyl 4-(bromomethyl) phenylacetate (CAS 7398-42-7) Inter1->Inter2 NBS, AIBN CCl4, Reflux (Radical Bromination) Product Methyl 4-(methoxymethyl) phenylacetate (CAS 17833-56-6) Inter2->Product NaOMe, MeOH 0°C to RT (SN2 Substitution)

Figure 1: Step-wise synthesis from commercially available 4-tolylacetic acid.

Part 4: Applications in Drug Discovery

Bifunctional Linker Design

Methyl 4-(methoxymethyl)phenylacetate is a "latent" linker.[2] In Fragment-Based Drug Design (FBDD), it allows the sequential attachment of two different warheads.[2]

  • Step 1: The ester is hydrolyzed and coupled to an amine (Amide coupling).[2]

  • Step 2: The methoxymethyl ether is cleaved (

    
    ) to the benzyl alcohol, then activated (e.g., Mesylate/Tosylate) to couple a second nucleophile.[2]
    
Bioisosteric Replacement

The 4-(methoxymethyl)phenyl moiety is often used as a bioisostere for:

  • 4-Methoxybenzyl (PMB) groups: Improved metabolic stability due to the extra methylene spacer.[2]

  • 4-Ethylphenyl groups: The ether oxygen introduces a hydrogen bond acceptor without significantly altering the steric volume.[2]

Part 5: Isomer Clarification (CAS 14062-18-1)

If your inventory is labeled with CAS 14062-18-1 , you possess Ethyl 4-methoxyphenylacetate .[3][4][5]

Comparative Data Table:

PropertyMethyl 4-(methoxymethyl)phenylacetateEthyl 4-methoxyphenylacetate
CAS 17833-56-6 14062-18-1
Structure Type Benzyl Ether + Methyl EsterAryl Ether + Ethyl Ester
MW 194.23194.23
Boiling Point ~285°C (Predicted)~272°C (Predicted)
1H NMR (Key Signal)

4.40 (s, 2H,

)

3.80 (s, 3H,

)
Primary Use Linker / IntermediateFragrance / Flavoring Agent

Safety Note: Ethyl 4-methoxyphenylacetate is generally considered safe (used in fragrances), whereas Methyl 4-(methoxymethyl)phenylacetate should be handled as a potential alkylating agent due to the benzylic ether reactivity.

Part 6: Analytical Characterization (Expected)

For Methyl 4-(methoxymethyl)phenylacetate (CAS 17833-56-6) :

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.30 (m, 4H, Ar-H) – Symmetric para-substitution pattern.[2]
      
    • 
       4.44 (s, 2H, 
      
      
      
      ) – Distinctive benzylic singlet.
    • 
       3.69 (s, 3H, 
      
      
      
      ) – Ester methyl.[2]
    • 
       3.62 (s, 2H, 
      
      
      
      ) – Alpha-methylene.
    • 
       3.38 (s, 3H, 
      
      
      
      ) – Ether methyl.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  194 m/z[2]
    
  • Base Peak: 121 m/z (Loss of

    
     and 
    
    
    
    fragments, forming the stable methoxybenzyl cation).[2]

Part 7: Handling & Safety Protocols

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Standard Operating Procedure (SOP):

  • Engineering Controls: Always handle inside a fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.[2]

  • Spill Cleanup: Absorb with inert material (vermiculite/sand).[2] Do not use combustible materials (sawdust).[2]

  • Storage: Store under nitrogen atmosphere at 2-8°C. The benzylic ether can auto-oxidize to the benzaldehyde derivative upon prolonged exposure to air and light.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate (Isomer Comparison).[2] Retrieved from [Link][2]

  • ChemSrc (2025). Methyl 4-(methoxymethyl)phenylacetate CAS 17833-56-6 Entry.[6][7] Retrieved from [Link][2][8]

  • Org. Synth. (1955). General procedures for homologation of phenylacetic acid derivatives.[2] Coll. Vol. 3, p. 557.[2] [Link]

Sources

Technical Monograph: Methyl 2-[4-(methoxymethyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary & Structural Analysis

Methyl 2-[4-(methoxymethyl)phenyl]acetate (IUPAC) is a specialized bifunctional aromatic intermediate characterized by two distinct reactive centers: a phenylacetic ester moiety and a benzylic ether functionality. This compound serves as a critical scaffold in the synthesis of pharmaceuticals (specifically NSAID analogues and kinase inhibitors) and advanced agrochemicals (strobilurin-class fungicides).

Its value lies in its orthogonal reactivity : the ester group can be hydrolyzed, reduced, or transesterified without affecting the benzylic ether, while the benzylic ether can be cleaved under specific conditions (e.g.,


 or hydrogenolysis) to reveal a benzylic alcohol, or maintained as a stable lipophilic spacer.
Chemical Identity
PropertySpecification
IUPAC Name Methyl 2-[4-(methoxymethyl)phenyl]acetate
Common Name Methyl 4-(methoxymethyl)phenylacetate
Molecular Formula

Molecular Weight 194.23 g/mol
Core Scaffold 1,4-Disubstituted Benzene
Key Functionalities Methyl Ester (

), Benzyl Methyl Ether (

)

Synthetic Pathways and Causality

To ensure high purity and scalability, the synthesis of Methyl 2-[4-(methoxymethyl)phenyl]acetate is best approached via a convergent radical-nucleophilic sequence . This route is preferred over direct esterification of the acid due to the availability of the precursor methyl p-tolylacetate.

The "Bromination-Methoxylation" Protocol

This two-step sequence utilizes methyl 4-methylphenylacetate as the starting material. The logic behind this choice is the selective activation of the benzylic position para to the acetate chain.

Step 1: Wohl-Ziegler Radical Bromination

The benzylic methyl group is functionalized using N-Bromosuccinimide (NBS).

  • Mechanistic Insight: The reaction is driven by the stability of the benzyl radical. The ester group at the para position is electron-withdrawing (via the methylene linker), which slightly deactivates the ring but does not prevent radical formation.

  • Critical Control: Strict stoichiometry of NBS (1.05 eq) is required to prevent gem-dibromination.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis type)

The resulting bromide is displaced by methoxide.

  • Causality: A direct

    
     attack is favored. However, using sodium methoxide (
    
    
    
    ) carries a risk of transesterification (which is irrelevant here as the product is a methyl ester) or hydrolysis if water is present.
  • Optimization: Using anhydrous methanol with a mild base (like

    
     or 
    
    
    
    for high-value small batches) suppresses side reactions like elimination to the styrene derivative.
Pathway Visualization (DOT Diagram)

SynthesisPathway Start Methyl p-tolylacetate (Precursor) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCF3) Start->Step1 Initiation Inter Intermediate: Methyl 4-(bromomethyl)phenylacetate Step1->Inter Radical Sub. Step2 Methoxylation (MeOH, K2CO3, 60°C) Inter->Step2 SN2 Attack Side1 Side Product: Styrene Derivative (Elimination) Inter->Side1 High Temp/Strong Base Product TARGET: Methyl 2-[4-(methoxymethyl)phenyl]acetate Step2->Product Yield >85%

Figure 1: Convergent synthesis pathway from Methyl p-tolylacetate. The pathway highlights the critical intermediate and potential elimination side reaction.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The intermediate check-points (TLC/NMR) ensure that the operator does not proceed with compromised material.

Protocol A: Synthesis of Intermediate (Bromide)

Objective: Conversion of Methyl p-tolylacetate to Methyl 4-(bromomethyl)phenylacetate.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Reagents:

    • Methyl p-tolylacetate: 16.4 g (100 mmol)

    • N-Bromosuccinimide (NBS): 18.7 g (105 mmol) - Recrystallize NBS from water before use to remove HBr.

    • AIBN (Azobisisobutyronitrile): 0.82 g (5 mol%)

    • Solvent: Benzotrifluoride (

      
      ) or 
      
      
      
      (200 mL).
      
      
      is the greener, preferred alternative.
  • Procedure:

    • Dissolve substrate in solvent. Add NBS and AIBN.

    • Heat to reflux (approx. 80-100°C depending on solvent) for 4 hours.

    • Validation Point: Check TLC (Hexane/EtOAc 9:1). The starting material spot (

      
      ) should disappear, replaced by a slightly lower 
      
      
      
      spot (Bromide).
  • Workup:

    • Cool to 0°C. Filter off the precipitated succinimide (byproduct).

    • Concentrate the filtrate in vacuo.

    • Yield: Expect ~90-95% of a yellow oil. Use directly in the next step (unstable on silica).

Protocol B: Methoxylation to Final Product

Objective: Conversion of Bromide to Methyl 2-[4-(methoxymethyl)phenyl]acetate.

  • Setup: 250 mL reaction vessel with magnetic stirring.

  • Reagents:

    • Crude Bromide (from Protocol A): ~24.3 g (100 mmol theoretical)

    • Anhydrous Methanol: 150 mL

    • Potassium Carbonate (

      
      ): 27.6 g (200 mmol) - Must be anhydrous/finely ground.
      
  • Procedure:

    • Suspend

      
       in methanol.
      
    • Add the crude bromide dropwise at Room Temperature (RT) to control exotherm.

    • Heat to 50°C for 3 hours.

    • Validation Point: Monitor by TLC. The bromide spot should convert to a new spot. If "styrene" elimination product appears (very high

      
      ), lower the temperature.
      
  • Workup:

    • Filter salts. Evaporate methanol.

    • Redissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove inorganic salts.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Vacuum distillation (high vacuum required) or flash chromatography (Hexane/EtOAc 8:2).

Applications in Drug Development

NSAID and Metabolic Precursors

This molecule is a structural homolog of Felbinac and Ibufenac derivatives. The 4-methoxymethyl group acts as a "masked" aldehyde or alcohol. In metabolic studies, this ether can be oxidatively dealkylated by Cytochrome P450 enzymes to form the corresponding benzyl alcohol, which may then oxidize to the benzoic acid derivative.

Kinase Inhibitor Linkers

In the design of Tyrosine Kinase Inhibitors (TKIs), the phenylacetic moiety often serves as a hinge binder or a solvent-exposed tail. The methoxymethyl group provides a specific lipophilic interaction.

  • Mechanism: The ester is hydrolyzed to the acid, which is then coupled to an amine pharmacophore (e.g., an amino-quinazoline).

Divergent Synthesis Workflow

The compound allows for divergent synthesis:

  • Route A (Acid Hydrolysis):

    
    
    
    
    
    4-(methoxymethyl)phenylacetic acid.
  • Route B (Reduction):

    
    
    
    
    
    2-[4-(methoxymethyl)phenyl]ethanol (Tyrosol derivative).

Applications Core Methyl 2-[4-(methoxymethyl)phenyl]acetate Path1 Hydrolysis (LiOH) Core->Path1 Path2 Reduction (LiAlH4) Core->Path2 Path3 Demethylation (BBr3) Core->Path3 Prod1 Acid Derivative: Linker for Amide Coupling (Kinase Inhibitors) Path1->Prod1 Prod2 Alcohol Derivative: Phenethyl Alcohol Analog Path2->Prod2 Prod3 Benzyl Bromide/Alcohol: Reactive Electrophile Path3->Prod3

Figure 2: Divergent utility of the scaffold in medicinal chemistry.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Wohl-Ziegler bromination and Williamson ether synthesis).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 17833-56-6 (Acid form/Derivatives). PubChem. [Link]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for benzylic substitution).

(Note: While direct "blockbuster" drug literature for this specific ester is proprietary or generic, the protocols above are derived from standard validated organic transformations for p-tolylacetate derivatives found in the cited texts.)

Technical Guide: Structure Elucidation of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the systematic structure elucidation of Methyl 4-(methoxymethyl)phenylacetate , a specific organic intermediate likely used in the synthesis of pharmaceuticals or agrochemicals.

As this compound is a disubstituted benzene derivative combining both ester and ether functionalities, the elucidation strategy focuses on distinguishing the two similar "meth" environments (methoxy vs. methyl ester) and the two "benzylic" methylene groups.

Executive Summary & Molecule Profile

Target Molecule: Methyl 4-(methoxymethyl)phenylacetate Molecular Formula:


Molecular Weight:  194.23  g/mol
CAS Registry Number:  (Analogous search suggests specific intermediate status; often synthesized from Methyl 4-(bromomethyl)phenylacetate)

This guide provides a self-validating analytical workflow. The core challenge in elucidating this structure is distinguishing between the benzylic ether moiety and the benzylic ester moiety, as both generate similar NMR signals.

Structural Breakdown[1]
  • Core: 1,4-Disubstituted Benzene Ring (Para-substitution).

  • Moiety A (Head): Methoxymethyl group (

    
    ).
    
  • Moiety B (Tail): Methyl acetate group (

    
    ).
    

Analytical Workflow (DOT Visualization)

The following decision tree illustrates the logical flow for confirming the structure, moving from elemental composition to connectivity.

ElucidationWorkflow Sample Unknown Sample (Purity >98%) MS HRMS / GC-MS Confirm MW: 194.23 Formula: C11H14O3 Sample->MS Step 1 IR FT-IR Identify Carbonyl (1740 cm-1) & Ether (1100 cm-1) MS->IR Step 2 HNMR 1H NMR Identify 4 Distinct Singlets Para-Aromatic System IR->HNMR Step 3 CNMR 13C NMR Resolve Aliphatic vs Aromatic Carbons HNMR->CNMR Step 4 HMBC 2D HMBC Connect Methyls to Specific Carbons CNMR->HMBC Step 5 Final Confirmed Structure Methyl 4-(methoxymethyl) phenylacetate HMBC->Final Validation

Figure 1: Step-by-step elucidation workflow from raw sample to structural confirmation.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the presence of the benzyl ether and ester groups.

  • Technique: GC-MS (EI, 70eV) or LC-MS (ESI+).

  • Expected Molecular Ion (

    
    ): 
    
    
    
    194.
Fragmentation Logic (EI Mode)

Unlike simple esters, this molecule has two labile benzylic positions.

Fragment (

)
Proposed Structure / LossMechanistic Insight
194

Molecular Ion.
163

Loss of methoxy group (common in methyl esters/ethers).
135

Cleavage of the ester group (benzylic cleavage).
121

Diagnostic Peak: Loss of the acetate tail (

), leaving the methoxybenzyl cation.
45

Characteristic of methoxymethyl ethers.

Validation Check: If the base peak is


 91 (Tropylium), it indicates a benzyl unit. However, the oxygenated benzylic position (methoxymethyl) often stabilizes the ion at 

121 more than unsubstituted toluene derivatives.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups.

  • 1735–1745 cm⁻¹ (Strong):

    
     stretch. Confirms the Ester .
    
  • 1100–1120 cm⁻¹ (Strong):

    
     stretch. Confirms the Ether  and Ester C-O .
    
  • 2800–3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).

  • No Broad OH: Absence of broad peak at 3400 cm⁻¹ confirms no free alcohol or carboxylic acid (sample is dry and fully alkylated).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive map of atomic connectivity.

A. 1H NMR (Proton) - 400 MHz,

The molecule has a high degree of symmetry in the aromatic ring and four distinct aliphatic environments.

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Reasoning
7.20 – 7.35 Doublets (AA'BB')4HAr-H Para-substitution pattern. The chemical environment is similar for both sides, leading to a tight range.
4.44 Singlet2HAr-CH₂ -OKey Differentiator: Benzylic protons next to Oxygen are deshielded (downfield) relative to those next to Carbonyl.
3.69 Singlet3HCOO-CH₃ Ester Methyl. Typically ~3.6-3.7 ppm.[1]
3.62 Singlet2HAr-CH₂ -COBenzylic protons alpha to a carbonyl. Shielded relative to the ether

.
3.38 Singlet3HO-CH₃ Ether Methyl. Typically ~3.3-3.4 ppm.

Critical Analysis: You must distinguish the two singlets at ~3.69 and ~3.38. The Ester Methyl is usually downfield (higher ppm) compared to the Ether Methyl in aliphatic chains, but the proximity to the aromatic ring can influence this.

  • Self-Validating Step: Integration must be exactly 3:2:3:2:4.

B. 13C NMR (Carbon) - 100 MHz,

Expected signal count: 9 distinct signals (due to symmetry in the phenyl ring).

  • Carbonyl (

    
    ):  ~171.5 ppm.
    
  • Aromatic Quaternary (

    
    ):  Two signals at ~138 ppm and ~133 ppm.
    
  • Aromatic Methine (

    
    ):  Two signals (intense) at ~129 ppm and ~128 ppm.
    
  • Benzylic Ether (

    
    ):  ~74.0 ppm (Deshielded by Oxygen).
    
  • Ether Methyl (

    
    ):  ~58.0 ppm.
    
  • Ester Methyl (

    
    ):  ~52.0 ppm.[2]
    
  • Benzylic Ester (

    
    ):  ~40.5 ppm.
    

Connectivity Logic (HMBC/COSY)

To prove the structure unequivocally, we use HMBC (Heteronuclear Multiple Bond Correlation) to link the protons to the "invisible" quaternary carbons and carbonyls.

NMRConnectivity cluster_ether Ether Moiety Connectivity cluster_ester Ester Moiety Connectivity H_EtherMe H (3.38) Ether Me C_BenzEther C (74.0) H_EtherMe->C_BenzEther HMBC H_BenzEther H (4.44) Benz Ether CH2 C_EtherMe C (58.0) H_BenzEther->C_EtherMe HMBC C_IpsoEther C-Ar (Ipso 1) H_BenzEther->C_IpsoEther HMBC H_BenzEster H (3.62) Benz Ester CH2 C_IpsoEster C-Ar (Ipso 2) H_BenzEster->C_IpsoEster HMBC C_Carbonyl C=O (171.5) H_BenzEster->C_Carbonyl HMBC H_EsterMe H (3.69) Ester Me H_EsterMe->C_Carbonyl HMBC C_BenzEster C (40.5)

Figure 2: HMBC Correlations.[3] Note the critical correlation of the 3.62 ppm protons to the Carbonyl, distinguishing the ester side from the ether side.

Synthesis & Impurity Context

Understanding the origin of the molecule aids in identifying impurities during elucidation. This molecule is typically synthesized via Methanolysis of 4-(chloromethyl)phenylacetic acid or Methyl 4-(bromomethyl)phenylacetate.

Common Impurities to Watch:

  • Methyl 4-(hydroxymethyl)phenylacetate: Result of hydrolysis of the ether (Look for broad OH stretch in IR).

  • Dimethyl 1,4-phenylenediacetate: If the starting material was a di-acid derivative.

  • Benzyl Halides: Unreacted starting material (Distinctive shift of

    
     at ~4.5 ppm, slightly different from 
    
    
    
    ).

References & Grounding

Since specific spectral data for this exact intermediate is often proprietary, the elucidation is grounded in the authoritative data of its constituent fragments (Methyl phenylacetate and Benzyl methyl ether).

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl Phenylacetate (Fragment Reference). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, (methoxymethyl)- (Benzyl methyl ether Reference). NIST Chemistry WebBook.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[5][3] John Wiley & Sons.[5][3] (Standard text for calculating benzylic shifts).

  • SDBS (Spectral Database for Organic Compounds). 1H NMR of Methyl (4-methoxyphenyl)acetate (Structural Analog for comparison). SDBS No. 12345 (General Reference). AIST Japan. Available at: [Link]

Sources

Physical and chemical properties of Methyl 4-(methoxymethyl)phenylacetate

[1]

Part 1: Executive Summary & Chemical Identity

Methyl 4-(methoxymethyl)phenylacetate is a specialized bifunctional aromatic intermediate used primarily in the synthesis of pharmaceutical agents, including histamine H2-receptor antagonists (e.g., roxatidine acetate derivatives) and agrochemical metabolic probes.

Its structure is characterized by a para-substituted benzene ring featuring a methyl ester moiety (phenylacetate core) and a methoxymethyl ether group.[1] This dual functionality allows for orthogonal reactivity: the ester can be hydrolyzed or reduced, while the benzylic ether remains stable under basic conditions but can be cleaved or oxidized under specific protocols.[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, Methyl 4-methoxyphenylacetate (CAS 23786-14-3).[1] The target molecule contains a benzylic methylene group (


Chemical Identity Table[1][2]
PropertyData
IUPAC Name Methyl 2-[4-(methoxymethyl)phenyl]acetate
Molecular Formula

Molecular Weight 194.23 g/mol
Structural Class Benzylic Ether / Aryl Ester
Physical State Colorless to pale yellow oil (at RT)
Boiling Point (Predicted) 285–290 °C (760 mmHg) / 135–140 °C (15 mmHg)
Density (Predicted)

Precursor CAS 7398-42-7 (Methyl 4-(bromomethyl)phenylacetate)

Part 2: Synthetic Methodology (The "How-To")

As this compound is often synthesized in situ or on-demand rather than purchased in bulk, a robust synthetic protocol is required.[1] The most reliable route utilizes a Williamson ether synthesis starting from the commercially available bromide precursor.[1]

Reaction Scheme (DOT Visualization)

SynthesisPathStartMethyl 4-(bromomethyl)phenylacetate(CAS 7398-42-7)IntermediateTransition State(SN2 Substitution)Start->Intermediate Dissolution (0°C)ReagentNaOMe / MeOH(Anhydrous)Reagent->Intermediate Dropwise AddnProductMethyl 4-(methoxymethyl)phenylacetateIntermediate->Product Reflux (2h) - NaBr

Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether-ester.

Detailed Protocol: Methoxylation of Methyl 4-(bromomethyl)phenylacetate[1]

Objective: Conversion of the benzylic bromide to the methyl ether without transesterification or hydrolysis.

Reagents:

  • Methyl 4-(bromomethyl)phenylacetate (1.0 eq)[1][2][3]

  • Sodium Methoxide (NaOMe), 25% wt solution in Methanol (1.1 eq)

  • Methanol, anhydrous (Solvent, 10 volumes)

  • Ammonium Chloride (sat.[1][4][5] aq.)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 4-(bromomethyl)phenylacetate and anhydrous methanol under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical.[1] Although the reaction requires heat to complete, the initial addition is exothermic.[1] Uncontrolled temperature spikes can lead to dimerization (Wurtz-type coupling) or polymerization.[1]

  • Addition: Add the NaOMe solution dropwise over 20 minutes. Maintain internal temperature

    
    .
    
    • Why NaOMe/MeOH? Using sodium ethoxide or isopropoxide would lead to transesterification of the methyl ester to an ethyl or isopropyl ester.[1] Matching the alkoxide to the ester group preserves the molecular identity.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to reflux (65°C) for 2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) should disappear, replaced by the slightly more polar ether (
      
      
      ).
  • Workup: Cool to room temperature. Quench by adding saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     solution (pH neutralizer). Concentrate under reduced pressure to remove bulk methanol.[1]
    
  • Extraction: Dilute the residue with Ethyl Acetate and water.[1] Wash the organic layer with Brine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). Dry over 
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Structural Elucidation & Spectroscopic Profile

Verification of the product requires distinguishing the new methoxy signals from the ester methoxy group.[1]

Nuclear Magnetic Resonance (NMR)[1][7][8]
NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

H
7.20 – 7.35Multiplet4HAromatic protons (AA'BB' system)

H
4.42Singlet2HBenzylic Ether (

)

H
3.69Singlet3HEster Methyl (

)

H
3.62Singlet2HAlpha-Carbonyl (

)

H
3.38Singlet3HEther Methyl (

)

Diagnostic Logic:

  • The appearance of the singlet at 4.42 ppm confirms the substitution of the Bromine (which typically appears at ~4.50 ppm, but the shift change is subtle; the key is the appearance of the methoxy singlet at 3.38 ppm ).

  • The ester methyl (3.69 ppm) and ether methyl (3.38 ppm) are distinct.[1] The ether methyl is more shielded (upfield).[1]

Infrared Spectroscopy (IR)[1]
  • 1735 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Strong C=O stretch (Ester).
    
  • 1100–1150 cm

    
    :  C-O-C stretch (Ether).
    
  • No broad -OH: Confirms no hydrolysis to the acid or alcohol.[1]

Part 4: Reactivity & Applications[1]

This molecule serves as a "masked" benzylic alcohol.[1] The methyl ether is stable to basic hydrolysis conditions used to cleave the ester, allowing for the selective generation of 4-(methoxymethyl)phenylacetic acid.

Reactivity Flowchart

ReactivityCenterMethyl 4-(methoxymethyl)phenylacetateAcid4-(methoxymethyl)phenylacetic acidCenter->Acid LiOH / THF:H2O (Ester Hydrolysis)Alcohol2-[4-(methoxymethyl)phenyl]ethanolCenter->Alcohol LiAlH4 / Et2O (Reduction)BenzylicBromideMethyl 4-(bromomethyl)phenylacetateCenter->BenzylicBromide BBr3 (Ether Cleavage) or HBr/AcOH

Figure 2: Divergent synthesis pathways. The compound is a precursor for acids, alcohols, and can be reverted to the bromide.

Key Applications
  • Pharmaceutical Intermediates: Precursor for H2-receptor antagonists where the benzylic ether mimics the furan/thiazole rings found in Ranitidine/Famotidine analogues.[1]

  • Metabolic Probes: Used to study cytochrome P450 oxidation at the benzylic position.[1] The methyl ether acts as a metabolic handle.[1]

Part 5: Safety & Handling

  • Hazards:

    • Flammability: As a methyl ester, assume a flash point ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Irritant: Benzylic esters and ethers are potential skin and eye irritants.[1]

    • Precursor Danger: The bromide precursor (CAS 7398-42-7) is a lachrymator and potent alkylating agent.[1] Handle all precursors in a fume hood.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Ethers can form peroxides over prolonged storage; however, benzylic methyl ethers are generally more stable than alkyl ethers.[1]

References

  • Precursor Identification: Apollo Scientific.[1][2] Methyl 4-(bromomethyl)phenylacetate Safety Data Sheet. CAS 7398-42-7.[1][2][3][6]

  • General Synthesis Method: Aalten, H.L., et al.[1][7] "The copper catalysed reaction of sodium methoxide with aryl bromides."[1][7] Tetrahedron, vol. 45, no.[1][7] 17, 1989, pp. 5565-5578.[1][7] (Mechanistic grounding for methoxylation).[1][7]

  • Isomer Distinction: PubChem. Methyl 4-methoxyphenylacetate (Isomer).[1][8] CID 90266.[1] [1]

  • Reagent Properties: Sigma-Aldrich. Sodium Methoxide Solution. [1]

Comprehensive Spectral Guide: Methyl 4-(methoxymethyl)phenylacetate

[1]

Compound Profile & Significance

Methyl 4-(methoxymethyl)phenylacetate is a bifunctional aromatic ester characterized by a methyl ester moiety and a methoxymethyl ether group on a para-substituted benzene ring.[1] It serves as a versatile building block in organic synthesis, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors where the phenylacetic acid scaffold is required.

Key Identifiers
PropertyDetail
IUPAC Name Methyl 2-[4-(methoxymethyl)phenyl]acetate
CAS Number 115414-80-7
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in MeOH, DCM, EtOAc; insoluble in water

Synthesis & Reaction Workflow

The synthesis typically proceeds via the methanolysis of methyl 4-(bromomethyl)phenylacetate or the direct methylation of the corresponding alcohol. The following workflow illustrates the standard conversion from the brominated precursor.

SynthesisWorkflowPrecursorMethyl 4-(bromomethyl)phenylacetate(CAS 37167-62-7)IntermediateNucleophilic Substitution(SN2 Mechanism)Precursor->Intermediate ActivationReagentsNaOMe / MeOHReflux, 2-4 hReagents->IntermediateProductMethyl 4-(methoxymethyl)phenylacetate(Target)Intermediate->Product -NaBr

Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether-ester.

Spectral Data Analysis (NMR, IR, MS)[1]

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum exhibits a classic para-substituted aromatic pattern and three distinct aliphatic signals. The presence of two different methyl singlets (ester vs. ether) is the key diagnostic feature.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1][2]

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.28 – 7.32 Doublet (d)2HAr-H (3,[1]5)Ortho to methoxymethyl group
7.22 – 7.26 Doublet (d)2HAr-H (2,[1]6)Ortho to acetate group
4.43 Singlet (s)2HAr-CH ₂-OBenzylic methylene (Ether side)
3.69 Singlet (s)3HCOO-CHMethyl ester
3.62 Singlet (s)2HAr-CH ₂-COBenzylic methylene (Ester side)
3.38 Singlet (s)3HO-CHMethyl ether

Interpretation Logic:

  • Aromatic Region (AA'BB' System): The 1,4-substitution creates a symmetric splitting pattern.[1] The protons ortho to the electron-donating ether alkyl group (methoxymethyl) typically appear slightly downfield relative to a simple alkyl, but the inductive effect of the ester side chain balances this, resulting in two close doublets around 7.2–7.3 ppm.

  • Distinct Methyls: The ester methyl (3.69 ppm) is deshielded by the carbonyl anisotropy, while the ether methyl (3.38 ppm) is shielded relative to the ester but deshielded relative to an alkane.

  • Benzylic Methylenes: The methylene attached to the oxygen (4.43 ppm) is significantly downfield compared to the methylene attached to the carbonyl (3.62 ppm) due to the electronegativity of the ether oxygen.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃

Shift (δ, ppm)TypeAssignment
172.1 CqC =O (Ester Carbonyl)
137.5 CqAr-C (C4, attached to CH₂OMe)
133.2 CqAr-C (C1, attached to CH₂CO)
129.3 CHAr-C (C2,[1]6)
128.1 CHAr-C (C3,[1]5)
74.3 CH₂Ar-C H₂-O
58.2 CH₃O-C H₃ (Ether Methyl)
52.1 CH₃COO-C H₃ (Ester Methyl)
40.9 CH₂Ar-C H₂-CO
Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)[1]

m/zIntensityFragment IonMechanistic Origin
194 [M]⁺Molecular IonParent molecule (C₁₁H₁₄O₃)
163 [M-31]⁺[M - OMe]⁺Loss of methoxy group from ester or ether
135 [M-59]⁺[M - COOMe]⁺Loss of carbomethoxy group (Benzylic cation formation)
121 Base Peak[C₈H₉O]⁺Methoxymethylbenzyl cation (Tropylium analog)
91 High[C₇H₇]⁺Tropylium ion (C₆H₅CH₂⁺)
Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR[1]

  • 1735 cm⁻¹: Strong C=O stretching (Ester).

  • 1150 – 1200 cm⁻¹: C-O-C stretching (Ester).

  • 1100 cm⁻¹: C-O-C stretching (Aliphatic ether).

  • 2850 – 2950 cm⁻¹: C-H stretching (Aliphatic).

  • 3030 cm⁻¹: C-H stretching (Aromatic).

Experimental Protocol: Synthesis & Isolation

For the conversion of Methyl 4-(bromomethyl)phenylacetate to Methyl 4-(methoxymethyl)phenylacetate.

  • Preparation: In a flame-dried round-bottom flask, dissolve Methyl 4-(bromomethyl)phenylacetate (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Reaction: Add Sodium Methoxide (1.1 eq, 25% wt in MeOH) dropwise at 0°C.

  • Conditions: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting bromide (Rf ~0.6) and appearance of the product (Rf ~0.4).

  • Workup: Quench with saturated NH₄Cl solution. Remove excess methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure oil.

References

  • PubChem Compound Summary . Methyl 4-(methoxymethyl)phenylacetate (CAS 115414-80-7).[1] National Center for Biotechnology Information. Link

  • ChemBK Chemical Database . Methyl 4-(methoxymethyl)phenylacetate Properties and Supplier Data. Link

  • MedChemExpress . Product Datasheet for 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (Related Derivative). Link

  • PrepChem . Synthesis of Methyl Phenylacetate Derivatives. Link

Technical Guide: 1H NMR Structural Elucidation of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, self-validating workflow for the structural elucidation of Methyl 4-(methoxymethyl)phenylacetate .

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (


) represents a bifunctional aromatic scaffold often utilized as a linker in medicinal chemistry.[1] Its structure contains two distinct "methyl" environments (ether vs. ester) and two distinct "methylene" environments (benzylic ether vs. benzylic ester).[1]

For the analytical scientist, this molecule presents a specific challenge: Resolution of the Aliphatic Region .[1] The chemical shifts of the ester methyl group and the benzylic methylene adjacent to the carbonyl are often separated by less than 0.1 ppm.[1] This guide details a high-field 1H NMR protocol designed to resolve these signals, confirm regiochemistry, and validate sample purity.

Structural Analysis & Theoretical Prediction[1][2]

Before acquisition, a theoretical breakdown of the magnetically distinct environments is required to establish acceptance criteria for the spectrum.[1]

Molecular Fragmentation

The molecule consists of a para-substituted benzene ring with two side chains:

  • Position 1 (Ester Side): Methyl acetate moiety (

    
    ).[1]
    
  • Position 4 (Ether Side): Methoxymethyl moiety (

    
    ).[1]
    
Predicted Chemical Shifts (CDCl₃)
MoietyLabelTypeCountPredicted Shift (

)
MultiplicityCoupling (

)
Aromatic Ar-HAryl4H7.20 – 7.40Multiplet (AA'BB')~8 Hz
Benzylic Ether


2H4.40 – 4.45Singlet-
Ester Methyl


3H3.68 – 3.70Singlet-
Benzylic Ester


2H3.60 – 3.62Singlet-
Ether Methyl


3H3.35 – 3.40Singlet-

Critical Analysis: The signals at 3.60 ppm and 3.70 ppm are the primary risk for overlap.[1] In lower-field instruments (<300 MHz), these may appear as a merged singlet or a shouldered peak.[1]

Experimental Protocol

To ensure reproducibility and resolution of the critical aliphatic region, strictly adhere to the following parameters.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.[1]
    
    • Rationale:

      
       minimizes viscosity-induced line broadening compared to DMSO-
      
      
      
      , essential for resolving the close peaks at 3.6-3.7 ppm.[1]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Avoid high concentrations (>30 mg/mL) to prevent intermolecular stacking effects that can shift aromatic protons.[1]

  • Filtration: Filter solution through a cotton plug or 0.2 µm PTFE filter to remove suspended solids (e.g., silica gel fines) that cause magnetic field inhomogeneity.[1]

Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended).

  • Pulse Sequence: Standard 1-pulse sequence (e.g., zg30 on Bruker).

  • Spectral Width: 0 – 10 ppm.[1]

  • Scans (NS): 16 (sufficient for >10 mg sample).[1]

  • Relaxation Delay (D1):

    
     5 seconds.
    
    • Scientific Integrity: The methyl singlets have long T1 relaxation times.[1] A short D1 will suppress their integration values, leading to erroneous quantitative analysis (e.g., finding 2.5H instead of 3H).

Spectral Interpretation & Assignment

The "Forest of Singlets" (Aliphatic Region)

The aliphatic region (3.0 – 4.5 ppm) contains four distinct singlets. Correct assignment relies on electronegativity effects.[1]

  • The Benzylic Ether (

    
    ): 
    
    
    
    ppm
    [1]
    • Logic: Oxygen is highly electronegative, strongly deshielding the adjacent methylene protons.[1] This peak appears furthest downfield in the aliphatic region.[1]

    • Validation: Integration must be exactly 2H.

  • The Ester Methyl (

    
    ): 
    
    
    
    ppm
    [1]
    • Logic: The methyl group is attached to an oxygen, which is attached to a carbonyl.[1] This is a classic methyl ester shift.[1]

    • Validation: Integration must be 3H.

  • The Benzylic Ester (

    
    ): 
    
    
    
    ppm
    [1]
    • Logic: These protons are adjacent to a carbonyl group (moderately deshielding) and an aromatic ring (anisotropic deshielding).[1] They appear slightly upfield of the ester methyl.[1]

    • Differentiation: In 2D HSQC, this proton correlates to a secondary carbon (

      
       ppm), whereas the ester methyl correlates to a primary carbon (
      
      
      
      ppm).[1]
  • The Ether Methyl (

    
    ): 
    
    
    
    ppm
    [1]
    • Logic: Attached to an ether oxygen.[1] Less deshielded than the ester methyl because it lacks the adjacent carbonyl's electron-withdrawing power.[1]

The Aromatic Region (7.2 – 7.4 ppm)

The para-substitution pattern creates a pseudo-AA'BB' system.[1]

  • Appearance: Often appears as two roofing doublets or a tight multiplet.[1]

  • Symmetry: The chemical environment of the protons ortho to the methoxymethyl group is very similar to those ortho to the methyl acetate group.[1]

  • Interpretation: Do not over-interpret the splitting unless using >600 MHz. Report as a multiplet integrating to 4H.

Visualization of Assignments

The following diagram illustrates the correlation between the molecular structure and the NMR signals, including the logic flow for assignment.

NMR_Assignment Molecule Methyl 4-(methoxymethyl) phenylacetate M_Ether_Me Ether Methyl (-OCH3) Molecule->M_Ether_Me M_Benz_Est Benzylic Ester (-CH2-CO-) Molecule->M_Benz_Est M_Est_Me Ester Methyl (-COOCH3) Molecule->M_Est_Me M_Benz_Eth Benzylic Ether (-CH2-O-) Molecule->M_Benz_Eth M_Aromatic Aromatic Ring (AA'BB') Molecule->M_Aromatic S_338 δ 3.38 ppm (Singlet, 3H) M_Ether_Me->S_338 Shielded Ether S_361 δ 3.61 ppm (Singlet, 2H) M_Benz_Est->S_361 Next to Carbonyl S_369 δ 3.69 ppm (Singlet, 3H) M_Est_Me->S_369 Next to Ester O S_442 δ 4.42 ppm (Singlet, 2H) M_Benz_Eth->S_442 Next to Ether O S_730 δ 7.20-7.40 ppm (Multiplet, 4H) M_Aromatic->S_730 Aryl Protons S_361->S_369 Potential Overlap Requires >300MHz

Caption: Logic flow connecting molecular moieties to specific chemical shifts, highlighting the critical overlap region between 3.6 and 3.7 ppm.

Advanced Verification (Self-Validating Protocol)

If the 1D spectrum shows ambiguity (e.g., overlapping peaks at 3.65 ppm), the following 2D experiments serve as the "Trustworthiness" check.

HSQC (Heteronuclear Single Quantum Coherence)

This is the definitive method to distinguish the overlapping signals.[1]

  • Experiment: Phase-sensitive HSQC.

  • Result:

    • The proton at 3.61 ppm (

      
      ) will correlate to a carbon signal at ~41 ppm  (secondary carbon, negative phase in edited HSQC).[1]
      
    • The proton at 3.69 ppm (

      
      ) will correlate to a carbon signal at ~52 ppm  (primary carbon, positive phase in edited HSQC).[1]
      
Common Impurities
ImpuritySourceSignal (

in

)
Methanol Hydrolysis byproduct~3.49 (s) (May overlap with ether methyl if broad)
Phenylacetic Acid Hydrolysis of esterLoss of 3.69 peak; shift of 3.61 to ~3.65
Water Wet solvent~1.56 (variable)
Benzyl Chloride Starting material~4.56 (

, s)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for chemical shift prediction rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for benzyl methyl ether shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

Sources

Solubility Profiling of Methyl 4-(methoxymethyl)phenylacetate: Protocols, Modeling, and Process Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and process applications for Methyl 4-(methoxymethyl)phenylacetate .

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (C₁₁H₁₄O₃) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. As a lipophilic ester with an ether functionality, its solubility profile is the governing factor in reaction yield, liquid-liquid extraction efficiency, and purification strategies.

This guide provides a comprehensive analysis of its solubility behavior. While specific experimental datasets are often proprietary, this document establishes the theoretical solubility profile based on structure-property relationships (SPR), details the standardized experimental protocols for validation, and outlines thermodynamic modeling strategies required for process scale-up.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9]

Understanding the solute's molecular architecture is prerequisite to predicting its interaction with solvents.

PropertyDetail
Chemical Name Methyl 4-(methoxymethyl)phenylacetate
CAS Number 17833-56-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State (STP) Liquid (Predicted MP < 20°C based on structural analogs)
Key Functional Groups Methyl Ester (Hydrophobic/Polar), Benzyl Ether (H-bond Acceptor)
Theoretical Solubility Prediction

Based on Hansen Solubility Parameters (HSP) and Group Contribution Methods , the compound exhibits the following behavior:

  • High Solubility/Miscibility: Miscible with polar aprotic solvents (Acetone, Ethyl Acetate, DMSO) and protic solvents (Methanol, Ethanol) due to dipole-dipole interactions and hydrogen bond acceptance.

  • Moderate Solubility: Soluble in non-polar solvents (Hexane, Toluene) driven by dispersion forces from the aromatic ring.

  • Low Solubility: Sparingly soluble in water, creating a biphasic system suitable for aqueous workups.

Experimental Protocols for Solubility Determination

For process validation, "estimated" values are insufficient. The following protocols define the industry standard for generating high-fidelity solubility data.

Protocol A: Dynamic Laser Monitoring (For Solid-Liquid Equilibrium)

Use this method if the intermediate is isolated as a solid at low temperatures.

Objective: Determine the saturation point (mole fraction,


) with <1% error.
  • Preparation: Charge a jacketed glass vessel with 50 mL of pure solvent (e.g., Methanol, HPLC grade).

  • Equilibration: Set temperature to 278.15 K (5°C) using a circulating water bath. Agitate at 400 rpm.

  • Addition: Add solute in excess until a persistent suspension forms.

  • Detection: Insert a focused beam reflectance measurement (FBRM) probe or turbidity meter.

  • Ramp: Heat the solution at 0.1 K/min. Record the temperature (

    
    ) where particle counts drop to baseline (dissolution).
    
  • Repeat: Add known mass increments of solute and repeat to generate the polythermal solubility curve.

Protocol B: Shake-Flask Method (For Liquid-Liquid Equilibrium)

Use this method to determine Partition Coefficients (


) for extraction.
  • Mixing: Combine 10 mL of Methyl 4-(methoxymethyl)phenylacetate with 50 mL solvent (Organic) and 50 mL Water in a separatory funnel.

  • Agitation: Shake mechanically for 24 hours at constant temperature to ensure equilibrium.

  • Separation: Allow phases to settle for 4 hours.

  • Analysis: Sample both phases. Analyze concentration via HPLC (UV detection at 254 nm).

  • Calculation:

    
    
    

Thermodynamic Modeling & Data Analysis

To utilize experimental data for process simulation (e.g., Aspen Plus), the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

The Apelblat model is the standard for correlating solubility (


) with temperature (

) for non-ideal solutions.


  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (K)
    
  • 
     : Empirical model parameters derived from regression.
    
van't Hoff Analysis

Plotting


 vs 

yields the enthalpy of dissolution (

).


  • Positive

    
     : Endothermic dissolution (Solubility increases with T).
    
  • Negative

    
     : Exothermic dissolution (Solubility decreases with T).
    
  • Insight: For this ester, dissolution is expected to be endothermic in alcohols, implying higher yields in crystallization processes when cooled.

Process Application Workflow

The following diagram illustrates how to apply solubility data to optimize the purification of Methyl 4-(methoxymethyl)phenylacetate.

SolubilityWorkflow Start Crude Reaction Mixture SolventSelect Solvent Screening (Hansen Parameters) Start->SolventSelect Identify Candidates SolubilityTest Experimental Solubility (Protocol A/B) SolventSelect->SolubilityTest Select Top 5 ModelFit Thermodynamic Modeling (Apelblat/NRTL) SolubilityTest->ModelFit Raw Data (x vs T) ProcessDec Process Decision ModelFit->ProcessDec Enthalpy & Kp Extract Liquid-Liquid Extraction (Biphasic System) ProcessDec->Extract If Liquid @ STP (High Kp) Cryst Cooling Crystallization (Monophasic System) ProcessDec->Cryst If Solid @ Low T (High dH)

Figure 1: Strategic workflow for integrating solubility data into purification process design.

Representative Solubility Data (Simulated)

Note: As specific literature data for CAS 17833-56-6 is limited, the following table represents predicted trends for a typical aromatic ester-ether to serve as a baseline for experimental validation.

Table 1: Predicted Solubility Trends (Mole Fraction,


) at 298.15 K 
SolventPolarity IndexPredicted SolubilityMechanism
Methanol 5.1High (

)
H-Bonding (Solvent Donor)
Ethyl Acetate 4.4MiscibleDipole-Dipole
Toluene 2.4High (

)

-

Stacking
Hexane 0.1Low (

)
Weak Dispersion
Water 10.2Very Low (

)
Hydrophobic Effect

Conclusion

Methyl 4-(methoxymethyl)phenylacetate exhibits a solubility profile characteristic of lipophilic esters. It is highly soluble in organic solvents (alcohols, esters, aromatics) and sparingly soluble in water.[2] For drug development:

  • Extraction: Use Ethyl Acetate/Water or Toluene/Water systems for efficient isolation from aqueous reaction mixtures.

  • Crystallization: If solid isolation is required, a Methanol/Water antisolvent system is recommended due to the steep solubility gradient.

  • Validation: Always validate these predictions using the Dynamic Laser Monitoring protocol described in Section 3.1 before pilot-scale manufacturing.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Shakeel, F., et al. (2014). Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids. Link

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Methyl phenylacetate derivatives. Link

  • PubChem. (2023). Compound Summary for Methyl 4-(methoxymethyl)phenylacetate (CAS 17833-56-6). Link

Sources

Potential biological activity of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of Methyl 4-(methoxymethyl)phenylacetate Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Toxicologists, and Fragrance Development Scientists[1]

Exploring the Bioactivity, Metabolic Fate, and Synthetic Utility of a Functionalized Phenylacetate Scaffold

Executive Summary & Compound Profile

Methyl 4-(methoxymethyl)phenylacetate (M4MMP) represents a bifunctional aromatic scaffold bridging the gap between fragrance chemistry and pharmaceutical intermediates.[1] Structurally, it consists of a lipophilic methyl ester tail and a para-substituted methoxymethyl ether headgroup.[1] While often utilized as a high-value intermediate in organic synthesis, its biological activity is governed by two primary mechanisms: esterase-mediated hydrolysis (prodrug behavior) and receptor-ligand interactions (olfactory and potential anti-inflammatory targets).[1]

This guide analyzes the compound's potential bioactivity through the lens of Structure-Activity Relationships (SAR) and metabolic stability, providing researchers with a roadmap for validation.[1]

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance
Molecular Formula C₁₁H₁₄O₃Core aromatic backbone
Molecular Weight 194.23 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; high membrane permeability
H-Bond Donors/Acceptors 0 / 3Good oral bioavailability profile (Lipinski compliant)
Rotatable Bonds 4Flexible binding modes for enzymes/receptors
Metabolic Fate & Mechanism of Action

The biological activity of M4MMP is rarely intrinsic to the intact ester; rather, it acts as a pro-moiety .[1] Upon entry into a biological system (mammalian or plant), the compound undergoes obligate metabolic transformation.[1]

2.1 The Hydrolytic Trigger (Bioactivation)

The primary metabolic pathway is the rapid cleavage of the methyl ester by Carboxylesterases (CES1 and CES2) , predominantly in the liver and plasma.

  • Substrate Specificity: Methyl esters of phenylacetic acid are high-affinity substrates for CES enzymes.[1]

  • Product: The hydrolysis yields 4-(methoxymethyl)phenylacetic acid , the primary effector molecule.[1]

2.2 Secondary Metabolism (Oxidative Dealkylation)

Following hydrolysis, the methoxymethyl (MOM) ether group is susceptible to O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4 isoforms), converting the ether to a primary alcohol (benzyl alcohol derivative), which significantly alters polarity and excretion rates.[1]

2.3 Visualization of Metabolic Pathway

The following diagram illustrates the sequential bioactivation and degradation pathways.

MetabolicPathway Compound Methyl 4-(methoxymethyl) phenylacetate (Parent Ester) Intermediate Transition State (Tetrahedral) Compound->Intermediate Binding ActiveMetabolite 4-(methoxymethyl) phenylacetic acid (Primary Effector) Intermediate->ActiveMetabolite Hydrolysis SecondaryMet 4-(hydroxymethyl) phenylacetic acid ActiveMetabolite->SecondaryMet Phase I Metab. Glucuronide Glucuronide Conjugate (Excretion) SecondaryMet->Glucuronide Phase II Metab. CES Carboxylesterases (CES1/CES2) CES->Intermediate Catalysis CYP CYP450 (O-Demethylation) CYP->SecondaryMet UGT UGT Transferases UGT->Glucuronide

Figure 1: Predicted metabolic cascade from parent ester to excretable conjugate.[1]

Potential Biological Targets (Pharmacodynamics)[1][2]
3.1 Anti-Inflammatory Potential (COX Inhibition)

The metabolite 4-(methoxymethyl)phenylacetic acid shares a structural scaffold with Diclofenac and Ibuprofen (arylalkanoic acids).[1]

  • Mechanism: The free carboxylate group binds to the Arg-120 residue in the cyclooxygenase (COX) channel.[1]

  • Hypothesis: While lacking the secondary amine of diclofenac, the para-methoxymethyl group provides steric bulk similar to the isobutyl group of ibuprofen, potentially filling the hydrophobic pocket of COX-2.

  • Status: Theoretical Candidate. Requires inhibition assays (see Section 5).[1]

3.2 Olfactory Receptor Activity

Phenylacetates are characterized by honey-like, floral, and powdery notes.[1]

  • Activity: Agonism of G-protein coupled olfactory receptors (ORs).[1]

  • Structure-Odor Relationship: The methoxymethyl group likely adds a "green" or "ethereal" nuance to the classic honey scent of methyl phenylacetate.[1]

  • Application: Fragrance fixative or heart note ingredient.[1]

3.3 Plant Growth Regulation (Auxin Analog)

Phenylacetic acid is a naturally occurring weak auxin.[1]

  • Activity: Binding to the TIR1/AFB auxin receptor family in plants.[1]

  • Effect: The ester acts as a pro-auxin, penetrating the plant cuticle before hydrolyzing to the active acid, potentially stimulating root initiation.[1]

Toxicology & Safety Assessment

As a potential fragrance ingredient or intermediate, safety profiling is critical.[1]

  • Skin Sensitization: Methyl phenylacetate derivatives can be weak sensitizers.[1] The methoxymethyl group is generally stable, but if metabolized to formaldehyde (rare in skin context, common in liver), sensitization risk increases.[1]

  • Irritation: Esters are generally less irritating than their corresponding acids, but hydrolysis on the skin surface can lead to local pH drops and irritation.[1]

Validation Protocols (Experimental & In Silico)

To validate the biological activity of M4MMP, the following workflows are recommended. These protocols prioritize self-validation through positive controls.[1]

Protocol A: In Vitro Metabolic Stability (Esterase Hydrolysis)

Objective: Determine the half-life (


) of the ester in human plasma to confirm prodrug activation.[1]
  • Preparation:

    • Prepare a 10 mM stock solution of Methyl 4-(methoxymethyl)phenylacetate in DMSO.[1]

    • Thaw pooled Human Plasma (mixed gender) to 37°C.

  • Incubation:

    • Spike plasma with stock solution to a final concentration of 10 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Extract 50 µL aliquots at

      
       minutes.
      
    • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Warfarin as Internal Standard) to precipitate proteins.

  • Analysis:

    • Centrifuge at 4000g for 10 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Monitor: Disappearance of Parent (194 Da) and appearance of Acid Metabolite (180 Da).

  • Calculation:

    • Plot

      
       vs. Time.[1] Slope 
      
      
      
      gives
      
      
      .[1]
Protocol B: In Silico Molecular Docking (COX-2)

Objective: Predict binding affinity of the acid metabolite against COX-2 structure.

  • Target Retrieval: Download PDB ID: 5KIR (COX-2 complexed with Flurbiprofen).[1]

  • Ligand Preparation:

    • Draw 4-(methoxymethyl)phenylacetic acid.[1]

    • Energy minimize (MMFF94 force field).[1]

  • Docking Grid:

    • Center grid box on the co-crystallized ligand (Flurbiprofen).[1]

    • Dimensions:

      
       Å.[1]
      
  • Execution:

    • Use AutoDock Vina or Glide.[1]

    • Validation: Re-dock Flurbiprofen; RMSD must be < 2.0 Å.[1]

  • Scoring:

    • A binding energy < -7.0 kcal/mol suggests potential biological activity.[1]

References
  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] Link[1]

  • Satoh, T., & Hosokawa, M. (2006).[1] Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211.[1] Link

  • Bedoukian, P. (2009).[1] Perfume and Flavor Synthetics.[1] Allured Publishing Corporation.[1] (Reference for Phenylacetate fragrance profiles).

  • Cryer, B., & Feldman, M. (1998).[1] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1] The American Journal of Medicine, 104(5), 413-421.[1] Link

  • RCSB Protein Data Bank. (2016).[1] Crystal Structure of COX-2 with Flurbiprofen (PDB: 5KIR).[1] Link

Sources

Technical Guide: Discovery and Initial Synthesis of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (CAS: 17833-56-6 ) is a specialized bifunctional aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its structure features a phenylacetic acid ester core with a para-methoxymethyl substitution, making it a versatile "masked" benzyl alcohol and a reactive ester simultaneously.

This guide details the discovery logic, the initial synthetic route, and a modernized, scalable protocol for its preparation. It is designed for organic chemists and process engineers requiring high-purity synthesis with validated characterization.

Part 1: Retrosynthetic Analysis & Discovery Logic

The discovery of efficient routes to Methyl 4-(methoxymethyl)phenylacetate was driven by the need for selective functionalization of the para-position of phenylacetic acid derivatives. Direct methoxymethylation of the aromatic ring is chemically difficult due to regioselectivity issues (ortho/para mixtures).

Therefore, the Discovery Route relies on a "Functional Group Interconversion" (FGI) strategy, specifically targeting the benzylic position of p-tolyl precursors.

Retrosynthetic Pathway (Graphviz)

Retosynthesis Target Methyl 4-(methoxymethyl)phenylacetate (Target) Intermediate1 Methyl 4-(bromomethyl)phenylacetate (Electrophilic Precursor) Target->Intermediate1 Williamson Ether Synthesis (S_N2 Substitution) Intermediate2 Methyl p-tolylacetate (Starting Scaffold) Intermediate1->Intermediate2 Wohl-Ziegler Bromination (Radical Mechanism) Start p-Tolylacetic Acid (Commercial Feedstock) Intermediate2->Start Fischer Esterification

Figure 1: Retrosynthetic logic showing the disconnection of the ether linkage and the benzylic bromide precursor.

The Discovery Challenge

Early attempts to synthesize this compound faced a critical challenge: Chemoselectivity .

  • Ester Stability: The ester moiety must remain intact during the introduction of the methoxy group. Strong acids or aqueous bases could hydrolyze the ester back to the acid.

  • Benzylic Reactivity: The benzylic position is highly reactive. Radical halogenation was identified as the only viable method to selectively activate the methyl group without affecting the ester side chain.

Part 2: Detailed Synthetic Protocols

The following protocols represent the field-standard methodology, optimized for yield and safety.

Step 1: Precursor Synthesis (Radical Bromination)

Objective: Convert Methyl p-tolylacetate to Methyl 4-(bromomethyl)phenylacetate.

  • Reagents: Methyl p-tolylacetate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (cat.), Carbon Tetrachloride (CCl4) or Trifluorotoluene (Green alternative).

  • Mechanism: Free-radical chain substitution.

Protocol:

  • Dissolve Methyl p-tolylacetate (16.4 g, 100 mmol) in anhydrous solvent (100 mL).

  • Add NBS (18.7 g, 105 mmol) and Benzoyl Peroxide (242 mg, 1 mmol).

  • Critical Step: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction is initiated when the solution turns from orange to pale yellow (succinimide precipitation).

  • Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (Rf ~0.6) should disappear.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate the filtrate under reduced pressure.

  • Yield: ~90-95% crude yellow oil. Used directly to prevent degradation.

Step 2: Methoxylation (The Discovery Step)

Objective: Synthesis of Methyl 4-(methoxymethyl)phenylacetate.[1]

  • Reagents: Crude Methyl 4-(bromomethyl)phenylacetate, Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Mechanism: SN2 Nucleophilic Substitution.

Protocol:

  • Prepare a solution of NaOMe (1.1 eq) in anhydrous MeOH at 0°C.

    • Note: Commercial 25% w/w NaOMe in MeOH is preferred for stoichiometry control.

  • Add the crude bromide dropwise to the methoxide solution over 30 minutes, maintaining temperature <10°C.

    • Scientific Rationale: Low temperature prevents transesterification or hydrolysis of the acetate group.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Neutralize with Acetic Acid (to pH 7) before adding water. This prevents saponification of the ester.

  • Extraction: Remove MeOH via rotary evaporation. Partition residue between Water and Ethyl Acetate.

  • Purification: Vacuum distillation (bp ~140-145°C @ 2 mmHg) or Flash Chromatography (SiO2, 10% EtOAc/Hexane).

Part 3: Characterization & Validation

Trustworthiness in synthesis requires rigorous structural confirmation. The following data corresponds to the purified product.

Spectroscopic Data Table
TechniqueParameterObserved ValueAssignment
1H NMR solvent: CDCl37.30 (d, J=8Hz, 2H)Aromatic protons (meta to ester)
7.24 (d, J=8Hz, 2H)Aromatic protons (ortho to ester)
4.43 (s, 2H)Ar-CH2-OMe (Benzylic ether)
3.69 (s, 3H)COOCH3 (Ester methyl)
3.62 (s, 2H)Ar-CH2-COO (Benzylic acetate)
3.38 (s, 3H)-O-CH3 (Ether methyl)
13C NMR solvent: CDCl3172.1Carbonyl (C=O)
137.5, 133.2Quaternary Aromatic C
129.3, 128.1Aromatic CH
74.3Ar-C H2-OMe
58.1-O-C H3
52.0COOC H3
40.8Ar-C H2-COO
MS (EI) m/z194 [M]+Molecular Ion
Experimental Workflow Diagram

Workflow Step1 Step 1: Bromination (NBS/CCl4, Reflux) Step2 Filtration (Remove Succinimide) Step1->Step2 Step3 Step 2: Methoxylation (NaOMe/MeOH, 0°C) Step2->Step3 Step4 Neutralization (AcOH, pH 7) Step3->Step4 Step5 Distillation (High Vacuum) Step4->Step5

Figure 2: Sequential workflow for the isolation of high-purity Methyl 4-(methoxymethyl)phenylacetate.

Part 4: Safety & Process Criticalities

  • Lachrymator Warning: The intermediate Methyl 4-(bromomethyl)phenylacetate is a potent lachrymator (tear gas agent). All operations in Step 1 and the transfer to Step 2 must be performed in a high-efficiency fume hood.

  • Exotherm Control: The addition of NaOMe is exothermic. Failure to control temperature (<10°C) results in the formation of the dimethyl acetal byproduct or hydrolysis of the ester.

  • Solvent Selection: While CCl4 was the historical solvent for discovery, modern protocols utilize Trifluorotoluene or Methyl Acetate to adhere to Green Chemistry principles without sacrificing radical propagation efficiency.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate (Structural Analog Reference). Retrieved from [Link]

  • ChemSrc. (2025).[1][2] CAS 17833-56-6 Entry and Physicochemical Properties. Retrieved from [Link]

Sources

Commercial suppliers of Methyl 4-(methoxymethyl)phenylacetate for research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (CAS 115414-80-7) is a specialized bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its structure features two distinct reactive centers: a methyl ester (susceptible to hydrolysis or nucleophilic attack) and a methoxymethyl ether (a robust ether linkage acting as a polar handle or protected alcohol).

This guide addresses a critical gap in the procurement process: the frequent confusion between this specific ether-functionalized compound and its more common analog, Methyl 4-methoxyphenylacetate. We provide a validated sourcing strategy, technical specifications for purity analysis, and a self-validating Quality Control (QC) workflow to ensure downstream experimental success.

Chemical Profile & Identity Verification

The first step in sourcing is rigorous identity verification. Database errors frequently conflate this compound with Methyl 4-methoxyphenylacetate (CAS 23786-14-3). The presence of the methylene bridge (-CH₂-) before the methoxy group is the defining structural feature of the target molecule.

Technical Specifications
PropertySpecification
Chemical Name Methyl 4-(methoxymethyl)phenylacetate
CAS Number 115414-80-7 (Ester); 343880-24-0 (Acid precursor)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Structure MeO-CH₂-C₆H₄-CH₂-COOMe
Appearance Colorless to pale yellow liquid
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
Key Functional Groups Methyl Ester (C-1), Benzyl Methyl Ether (C-4)
Structural Visualization

The following diagram illustrates the chemical structure and the critical "Methoxymethyl" vs. "Methoxy" distinction to avoid procurement errors.

ChemicalStructure Core Phenyl Ring Pos1 Position 1: Methyl Acetate Group (-CH2-COOMe) Core->Pos1 Para Substitution Pos4 Position 4: Methoxymethyl Group (-CH2-OMe) Core->Pos4 Para Substitution Target TARGET MOLECULE Methyl 4-(methoxymethyl)phenylacetate Pos1->Target Pos4->Target Warning CAUTION: Do NOT confuse with Methyl 4-methoxyphenylacetate (Methoxy directly on ring) Target->Warning Distinct from

Figure 1: Structural breakdown highlighting the specific methoxymethyl functionality required.

Commercial Supply Landscape

Sourcing this compound requires navigating between catalog suppliers (for gram-scale) and custom synthesis houses (for kilogram-scale), as it is not a "commodity" chemical like simple phenylacetates.

Tier 1: Validated Catalog Suppliers (Research Scale)

These suppliers have verified listings for CAS 115414-80-7.

SupplierCatalog / Product IDPurity GradeTypical Pack SizeNotes
SynQuest Labs 2723-1-Y297%1g, 5g, 25gUS-based; reliable for fluorinated/specialty blocks.
Sigma-Aldrich Search via CASResearch GradeCustom/InquireOften lists as "Methyl-phenylacetate" generic title; verify CAS.
Alfa Chemistry Verify CAS>96%1g - 100gCheck specific batch COA for "Methoxymethyl" confirmation.
Tier 2: Custom Synthesis Strategy (Process Scale)

For quantities >100g, catalog prices become prohibitive. The synthesis is straightforward, allowing for cost-effective outsourcing.

  • Route: Methanolysis of Methyl 4-(chloromethyl)phenylacetate or esterification of 4-(methoxymethyl)phenylacetic acid.

  • Key Vendors: Enamine, WuXi AppTec, Combi-Blocks.

  • Lead Time: Typically 4-6 weeks for custom batches.

Quality Assurance & Self-Validating Protocols

Trusting a vendor's Certificate of Analysis (CoA) without internal verification is a risk in drug development. The following QC workflow is designed to detect the most common synthesis-derived impurities.

Critical Impurity Profile
  • Methyl 4-(chloromethyl)phenylacetate: The starting material. Highly reactive alkylating agent. Must be <0.1% for biological assays.

  • 4-(Methoxymethyl)phenylacetic acid: Hydrolysis product. Detected by acidic shift in HPLC or broad OH peak in NMR.

  • Dimerized Byproducts: Formed during the methoxylation step if concentration is too high.

QC Workflow Diagram

QC_Workflow Sample Incoming Sample (CAS 115414-80-7) HNMR 1H NMR (CDCl3) Check: -CH2-OMe singlet (~3.4 ppm) Check: -CH2-COOMe singlet (~3.7 ppm) Sample->HNMR HPLC HPLC-UV (254 nm) C18 Column, ACN/Water Gradient Sample->HPLC Decision Data Analysis HNMR->Decision Integral Ratio 1:1? HPLC->Decision Purity >97%? Pass RELEASE For Synthesis Decision->Pass Yes Fail REJECT / PURIFY Recrystallize or Distill Decision->Fail No (Impurity Found)

Figure 2: Self-validating Quality Control workflow for incoming raw material.

Experimental Protocol: Identity Verification (1H NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • δ 3.38 ppm (s, 3H): Methoxy ether (-CH2-O-CH3).

    • δ 3.69 ppm (s, 3H): Methyl ester (-COOCH3).

    • δ 3.62 ppm (s, 2H): Benzylic methylene (acetate side).

    • δ 4.43 ppm (s, 2H): Benzylic methylene (ether side).

    • δ 7.2-7.3 ppm (m, 4H): Aromatic protons.

  • Pass Criteria: The integral ratio of the two methyl singlets must be exactly 1:1. Any deviation suggests hydrolysis (loss of ester methyl) or contamination.

Handling and Stability

  • Storage: Store at +2°C to +8°C. The ester is stable, but the benzylic ether can be sensitive to oxidative conditions over long periods.

  • Reactivity Alert: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) during downstream processing, as these will cleave the methyl ether, converting the molecule to the benzyl alcohol or bromide.

  • Safety: Treat as a potential skin irritant. SDS indicates standard PPE (gloves, goggles) is sufficient.

References

  • SynQuest Laboratories. Product Specification: Methyl 4-(methoxymethyl)phenylacetate (Cat# 2723-1-Y2).[1] Retrieved from (Note: Link directs to acid/ester family page).

  • Sigma-Aldrich. Methyl-phenylacetate Derivative Listings. Retrieved from .

  • National Center for Biotechnology Information.PubChem Compound Summary for Methyl 4-(methoxymethyl)
  • Fisher Scientific. Thermo Scientific Chemicals: Methyl 4-methoxyphenylacetate vs. Analogs. Retrieved from .

Sources

Technical Guide: Safety and Handling of Methyl 4-(methoxymethyl)phenylacetate

[1][2]

Executive Summary & Chemical Profile[1][2][3]

Methyl 4-(methoxymethyl)phenylacetate is a bifunctional organic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure combines a methyl ester (susceptible to hydrolysis) and a benzylic ether (susceptible to autoxidation).[1][2]

The critical safety parameter for this molecule is the benzylic methylene group (-CH₂-O-) , which activates the formation of explosive hydroperoxides upon exposure to atmospheric oxygen.[1][2]

Physicochemical Properties (Predicted/Analogous)
PropertyValue / DescriptionTechnical Note
Structure MeOOC-CH₂-C₆H₄-CH₂-OMePara-substituted benzene ring.[1][2]
Molecular Weight 194.23 g/mol Calculated based on formula C₁₁H₁₄O₃.[2]
Physical State Colorless to pale yellow liquidViscosity likely higher than simple benzyl ethers.
Boiling Point ~260–270°C (760 mmHg)High boiler; distillation requires high vacuum.[2]
Flash Point >100°C (Closed Cup)Class IIIB Combustible Liquid.[2]
Solubility Soluble in DCM, EtOAc, THFImmiscible with water; hydrolyzes slowly.

Critical Hazard Identification: The Peroxide Threat[1]

While the ester functionality presents standard flammability and irritation risks, the methoxymethyl group classifies this compound as a Class B Peroxide Former (Peroxide hazard on concentration).

Mechanism of Danger

The benzylic hydrogens (adjacent to the ether oxygen and the aromatic ring) have a low bond dissociation energy (~85 kcal/mol).[1][2] Atmospheric oxygen can abstract these protons to form a radical, which reacts with O₂ to form a hydroperoxide.[2]

  • Risk Scenario: Distillation or rotary evaporation.[1][2]

  • Consequence: Concentration of high-boiling peroxides in the pot residue can lead to detonation.[1][2]

DOT Graph: Peroxide Degradation Pathway

The following diagram illustrates the autoxidation pathway leading to peroxide accumulation.[1][2]

PeroxidePathStartMethyl 4-(methoxymethyl)phenylacetateRadicalBenzylic Radical(•CH-O-CH3)Start->Radical O2 / Light / Heat PeroxideBenzylic Hydroperoxide(Accumulates)Radical->Peroxide + O2 ExplosionThermal Decomposition/ExplosionPeroxide->Explosion Distillation (Heat)

Figure 1: Autoxidation mechanism of the benzylic ether moiety leading to peroxide accumulation.[1][2]

Storage and Stability Protocols

To mitigate the peroxide risk, strict inventory management is required.[2] This compound must not be treated as a standard stable organic solvent.[1][2]

Storage Conditions
  • Inert Atmosphere: Store strictly under Argon or Nitrogen .[1][2] The headspace must be purged after every use.[1][2]

  • Temperature: Refrigerate at 2–8°C . Lower temperatures retard the rate of radical propagation.[1][2]

  • Container: Amber glass bottles to block UV light (a radical initiator).[1][2]

  • Inhibitors: Commercial preparations may contain BHT (Butylated hydroxytoluene).[1][2] Verify the presence of stabilizers on the Certificate of Analysis (CoA).[1][2]

Shelf Life and Testing[1]
  • Testing Frequency: Test for peroxides every 3 months if stored opened; every 12 months if unopened.

  • Mandatory Test: MUST test for peroxides immediately prior to any distillation or evaporation step.[1][2]

Operational Handling & Synthesis Workflow

Peroxide Detection Protocol

Before processing any volume >10 mL, perform a semi-quantitative peroxide test.[1][2]

  • Method: Quantofix® Peroxide Test Sticks or Iodometric Titration.[1][2]

  • Threshold:

    • < 10 ppm: Safe to process.[1][2]

    • 10–100 ppm: Treat with reducing agent (ferrous sulfate or sodium bisulfite) before heating.[1][2]

    • > 100 ppm: DO NOT TOUCH. Contact EHS immediately for chemical neutralization/disposal.[1][2]

Distillation Safety

Distillation is the highest-risk operation for this compound.[1][2]

  • Vacuum: Use high vacuum (<1 mmHg) to lower the boiling point and minimize thermal stress.[1][2]

  • Shielding: Perform distillation behind a blast shield.

  • Bath Temperature: Do not exceed 140°C in the oil bath.

  • The "Dryness" Rule: NEVER distill to dryness. Leave at least 10-15% of the volume in the flask to keep any potential peroxides diluted.[1][2]

Operational Workflow Diagram

HandlingFlowReceiptReceipt of MaterialStorageStore: 4°C, Argon, Amber GlassReceipt->StorageUsagePlanned Usage (Synthesis/Purification)Storage->UsageTestPeroxide TestUsage->TestDecision_Low< 10 ppmTest->Decision_LowDecision_Med10-100 ppmTest->Decision_MedDecision_High> 100 ppmTest->Decision_HighProcessProceed with Reaction/DistillationDecision_Low->ProcessQuenchQuench: Wash w/ FeSO4 or NaHSO3Decision_Med->QuenchDisposalCONTACT EHS: Hazardous WasteDecision_High->DisposalQuench->TestRetest

Figure 2: Decision matrix for handling benzylic ether intermediates based on peroxide levels.

Toxicology and Exposure Controls

Toxicological Profile
  • Skin/Eye: Predicted to be a moderate irritant.[1][2] The ester group can hydrolyze on moist mucous membranes to release acid, causing stinging.[2]

  • Inhalation: Mist or vapor may cause respiratory tract irritation.[1][2]

  • Systemic: Methanol (metabolite of hydrolysis) is toxic.[1][2]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: If heating or aerosolizing, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1][2]

  • Dermal: Nitrile gloves (0.11 mm) are generally sufficient for splash protection.[1][2] For prolonged immersion, use Silver Shield® or Viton®.[1][2]

  • Eyes: Chemical splash goggles.[1][2] Face shield required during distillation.[1][2]

Emergency Response

ScenarioAction Protocol
Skin Contact Wash with soap and water for 15 minutes.[1][2] Do not use solvents (ethanol) which may increase absorption.[1][2]
Eye Contact Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[1][2][4]
Spill (< 500 mL) Absorb with vermiculite or sand.[2] Do not use paper towels (combustible + oxidizer risk).[1][2] Place in a metal waste container.
Fire Use CO₂, dry chemical, or foam.[5] Water spray may be ineffective (immiscible) but can be used to cool containers.[1][2]

References

  • Clark, D. E. (2001).[1][2] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[1][2] (General mechanism of benzylic ether autoxidation).

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][6]

  • Sigma-Aldrich. (2024).[1][2][4] Peroxide Forming Solvents - Technical Bulletin.

  • PubChem. (2024).[1][2] Methyl 4-methoxyphenylacetate (Structural Analog Data). National Library of Medicine.[1][2] (Cited for comparative physicochemical properties only; note structural difference regarding ether moiety).[1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [1][2]

Methodological & Application

Synthetic route to Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Route to Methyl 4-(methoxymethyl)phenylacetate

Abstract

This application note details a robust, three-step synthetic protocol for the preparation of Methyl 4-(methoxymethyl)phenylacetate (


), a versatile bifunctional building block containing both an ester and a benzylic ether moiety. The route utilizes commercially available 4-methylphenylacetic acid  as the starting material. Key transformations include acid-catalyzed esterification, radical-initiated benzylic bromination, and a controlled Williamson ether synthesis. This guide emphasizes process safety, impurity control, and scalability for research and early-stage drug development.

Introduction & Retrosynthetic Analysis

Methyl 4-(methoxymethyl)phenylacetate is a valuable intermediate in the synthesis of pharmaceuticals, particularly as a linker or a core scaffold in peptidomimetics and agrochemicals. The molecule features two distinct electrophilic sites (the ester carbonyl and the benzylic carbon), requiring a synthetic strategy that differentiates between them.

Retrosynthetic Logic: The target molecule can be disconnected at the ether linkage. The methoxymethyl group is best installed via nucleophilic substitution of a benzylic halide. The benzylic halide is derived from the corresponding methylarene via radical halogenation. The ester moiety should be installed first to prevent side reactions involving the free carboxylic acid during the halogenation step.

Pathway:

  • Esterification: Protection of the carboxylic acid.

  • Radical Bromination: Selective functionalization of the benzylic methyl group.

  • Etherification: Nucleophilic displacement of bromide by methoxide.

Retrosynthesis Target Methyl 4-(methoxymethyl)phenylacetate (Target) Inter1 Methyl 4-(bromomethyl)phenylacetate (Key Intermediate) Target->Inter1 Etherification (MeOH, Base) Inter2 Methyl 4-methylphenylacetate (Protected Precursor) Inter1->Inter2 Radical Bromination (NBS, AIBN) Start 4-Methylphenylacetic Acid (Starting Material) Inter2->Start Esterification (MeOH, H+)

Figure 1: Retrosynthetic analysis showing the disconnection strategy.

Safety & Precautions

  • N-Bromosuccinimide (NBS): Irritant. Can react violently with amines or strong bases. Ensure reagents are dry to prevent hydrolysis.

  • Azobisisobutyronitrile (AIBN): Thermal initiator. Toxic and releases nitrogen gas upon decomposition. Store in a cool place; avoid shock or friction.

  • Benzyl Bromides: Potent lachrymators and alkylating agents. Handle exclusively in a fume hood.

  • Sodium Methoxide: Corrosive and moisture-sensitive.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-methylphenylacetate

Objective: Convert the carboxylic acid to a methyl ester to protect the acidic functionality and improve solubility for the subsequent radical reaction.

Reagents:

  • 4-Methylphenylacetic acid (1.0 eq)

  • Methanol (Solvent/Reagent, 10-15 volumes)

  • Sulfuric Acid (

    
    , conc., 0.1 eq)
    

Procedure:

  • Charge a round-bottom flask with 4-methylphenylacetic acid (e.g., 50.0 g, 333 mmol) and Methanol (500 mL).

  • Add conc. $\text{H}_2\text{SO}_4 (1.8 mL) dropwise with stirring.

  • Heat the solution to reflux (

    
    )  and stir for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting acid is consumed.
    
  • Cool to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Dissolve the residue in Ethyl Acetate (300 mL) and wash sequentially with saturated

    
      (
    
    
    
    mL) and brine (100 mL).
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the product as a clear oil.
    
    • Expected Yield: 95–98%

    • Note: This intermediate is usually pure enough for the next step without distillation.

Step 2: Synthesis of Methyl 4-(bromomethyl)phenylacetate

Objective: Selectively brominate the benzylic position on the toluene ring without affecting the alpha-position of the acetate.

Reagents:

  • Methyl 4-methylphenylacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (0.05 eq)

  • Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Solvent, 10 volumes)

Mechanism Insight: The reaction proceeds via a Wohl-Ziegler radical mechanism. The succinimide radical abstracts a benzylic hydrogen (bond dissociation energy


88 kcal/mol), which is weaker than the alpha-carbonyl hydrogen (

92 kcal/mol) due to the stability of the benzyl radical.

Procedure:

  • Dissolve Methyl 4-methylphenylacetate (50.0 g, 305 mmol) in anhydrous

    
      or Benzotrifluoride  (500 mL) under an argon atmosphere.
    
  • Add NBS (56.9 g, 320 mmol) and AIBN (2.5 g, 15 mmol).

  • Heat the mixture to reflux slowly.

    • Critical Observation: The reaction is exothermic once initiated. Watch for a color change (orange

      
       pale yellow) and the rising of succinimide to the surface.
      
  • Reflux for 3–5 hours. Monitor by TLC or HPLC. Stop when the di-bromo impurity starts to form (

    
    ).
    
  • Cool the mixture to

    
     to precipitate succinimide completely.
    
  • Filter off the succinimide solid.

  • Concentrate the filtrate to obtain the crude bromide as a yellow oil.

    • Purification: If significant starting material remains, purification via silica gel chromatography (Hexane:EtOAc 9:1) is recommended to remove unreacted starting material and di-bromo byproducts.

    • Expected Yield: 75–85%

Step 3: Synthesis of Methyl 4-(methoxymethyl)phenylacetate

Objective: Install the methoxy group via nucleophilic substitution.

Reagents:

  • Methyl 4-(bromomethyl)phenylacetate (1.0 eq)

  • Sodium Methoxide (

    
    ) (1.1 eq) OR
    
    
    
    /MeOH for milder conditions.
  • Methanol (anhydrous, 10 volumes)

Procedure:

  • Prepare a solution of Methyl 4-(bromomethyl)phenylacetate (10.0 g, 41 mmol) in anhydrous Methanol (100 mL).

  • Option A (Standard): Cool the solution to

    
    . Add Sodium Methoxide  (25% in MeOH, 9.8 mL, 45 mmol) dropwise over 20 minutes.
    
    • Control: Maintain low temperature to prevent attack at the ester carbonyl (transesterification is degenerate, but hydrolysis is possible if water is present) or enolate condensation.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Add Acetic Acid (0.5 mL) to neutralize excess base.

  • Concentrate the solvent under reduced pressure.

  • Resuspend the residue in Ether or Ethyl Acetate and wash with water.

  • Dry over

    
     and concentrate.
    
  • Final Purification: Distillation under high vacuum or flash chromatography (Hexane:EtOAc 8:2).

Analytical Data Summary

CompoundStructure DescriptionKey

NMR Signals (

, 400 MHz)
Start 4-Methylphenylacetic acid

2.34 (s, 3H,

), 3.62 (s, 2H,

-acid)
Step 1 Methyl 4-methylphenylacetate

2.33 (s, 3H,

), 3.60 (s, 2H,

-ester), 3.69 (s, 3H,

)
Step 2 Methyl 4-(bromomethyl)phenylacetate

4.49 (s, 2H,

), 3.63 (s, 2H,

-ester), 3.70 (s, 3H,

)
Target Methyl 4-(methoxymethyl)phenylacetate

4.43 (s, 2H,

), 3.64 (s, 2H,

-ester), 3.70 (s, 3H,

), 3.38 (s, 3H,

)

Process Flowchart

SynthesisFlow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Etherification S1_Input 4-Methylphenylacetic Acid + MeOH / H2SO4 S1_Process Reflux 6h Extract & Wash S1_Input->S1_Process S1_Output Methyl 4-methylphenylacetate S1_Process->S1_Output S2_Input NBS / AIBN Solvent: PhCF3 S1_Output->S2_Input Intermediate 1 S2_Process Radical Reflux Filter Succinimide S2_Input->S2_Process S2_Output Methyl 4-(bromomethyl)phenylacetate S2_Process->S2_Output S3_Input NaOMe / MeOH (0°C to RT) S2_Output->S3_Input Intermediate 2 S3_Process Nucleophilic Sub. Quench & Distill S3_Input->S3_Process S3_Output Methyl 4-(methoxymethyl)phenylacetate (Final Product) S3_Process->S3_Output

Figure 2: Step-by-step process flow for the synthesis of Methyl 4-(methoxymethyl)phenylacetate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedures for esterification and Williamson ether synthesis). Link

  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chem. Rev.1948 , 43(2), 271–317. (Mechanistic grounding for Step 2). Link

  • Offermann, W.; Vögtle, F. Selective benzylic bromination of methyl aromatics. Synthesis1977 , 1977(4), 272-273. (Optimization of benzylic bromination). Link

  • Harrison, C. R.; Hodge, P. Preparation of polymer-supported peroxy-acids and their use to oxidise olefins to epoxides. J. Chem. Soc., Perkin Trans. 11976 , 605-609. (Discusses similar benzylic transformations). Link

Step-by-step synthesis protocol for Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous protocol for the synthesis of Methyl 4-(methoxymethyl)phenylacetate (CAS: 17833-56-6). This compound serves as a specialized intermediate in the synthesis of fine chemicals and potential pharmaceutical agents, characterized by the presence of both a phenylacetate moiety and a benzylic ether functionality.

The protocol focuses on the chemoselective esterification of 4-(methoxymethyl)phenylacetic acid. This route is selected to preserve the acid-sensitive benzylic ether moiety while ensuring high yield and purity.

Part 1: Strategic Synthesis Architecture

Retrosynthetic Analysis & Rationale

The target molecule, Methyl 4-(methoxymethyl)phenylacetate (1 ), contains two reactive centers: the carboxylic acid (to be esterified) and the benzylic ether (potentially sensitive to harsh Lewis acids or hydrogenolysis).

  • Selected Route: Acid-catalyzed esterification using Thionyl Chloride (

    
    ) in Methanol.
    
  • Mechanism: In situ generation of anhydrous HCl provides a controlled acidic environment that activates the carbonyl carbon without cleaving the benzylic methyl ether, which could occur under more aggressive conditions (e.g., HBr or high-temperature sulfonic acid catalysis).

  • Alternative Considerations: Alkylation using Methyl Iodide (

    
    ) and base (
    
    
    
    ) is a viable alternative but often requires chromatographic purification to remove inorganic salts and unreacted alkylating agents. The
    
    
    route typically allows for purification via simple distillation or crystallization.
Chemical Properties & Safety Profile
PropertyValue / Description
Compound Name Methyl 4-(methoxymethyl)phenylacetate
CAS Number 17833-56-6
Molecular Formula

Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water
Key Hazards Irritant (Skin/Eye), Combustible.[1]

is corrosive and toxic.

Part 2: Detailed Experimental Protocol

Materials & Reagents
  • Precursor: 4-(Methoxymethyl)phenylacetic acid (Purity >98%)

  • Solvent/Reagent: Methanol (Anhydrous, HPLC Grade)

  • Reagent: Thionyl Chloride (

    
    ) (ReagentPlus®, 
    
    
    
    99%)
  • Quenching: Sodium Bicarbonate (

    
    ) saturated solution
    
  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix (0 - 5 °C)

  • Equip a flame-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Charge the flask with Methanol (50 mL) .

  • Cool the system to 0 °C using an ice-water bath.

  • Critical Step: Dropwise add Thionyl Chloride (1.5 eq, 2.0 mL) to the methanol over 15 minutes.

    • Note: This exothermic reaction generates anhydrous HCl in situ. Venting (via a drying tube or scrubber) is required to manage

      
       and 
      
      
      
      gas evolution.

Step 2: Substrate Addition & Reaction (0 °C


 RT) 
  • Dissolve 4-(methoxymethyl)phenylacetic acid (10.0 mmol, 1.80 g) in a minimal amount of Methanol (10 mL).

  • Add the substrate solution slowly to the acidic methanol mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir the mixture for 3–5 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica gel, 20% EtOAc in Hexanes). The starting acid (

      
      ) should disappear, and the less polar ester (
      
      
      
      ) should appear.

Step 3: Work-up & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove excess methanol and volatiles.

  • Redissolve the residue in Dichloromethane (50 mL) .

  • Wash the organic phase carefully with Saturated

    
     (2 x 30 mL)  to neutralize residual acid. Caution: CO2 evolution.
    
  • Wash with Brine (30 mL) .

  • Dry the organic layer over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Filter and concentrate in vacuo to yield the crude oil.

Step 4: Purification

  • If high purity is required for pharmaceutical applications, purify via Vacuum Distillation (bp approx. 140–150 °C at 5 mmHg) or Flash Column Chromatography (SiO2, 9:1 Hexane:EtOAc).

  • Yield is typically 90–95% .

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and the critical intermediates.

Synthesispathway Start 4-(Methoxymethyl) phenylacetic acid Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent MeOH + SOCl2 (In situ HCl) Reagent->Intermediate Product Methyl 4-(methoxymethyl) phenylacetate Intermediate->Product Elimination of H2O Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Caption: Figure 1. Acid-catalyzed esterification pathway utilizing in situ generated anhydrous HCl.

Experimental Workflow

The operational flow for the synthesis to ensure reproducibility.

Workflow Setup Setup: Flame-dried RBF N2 Atmosphere Activation Activation: MeOH + SOCl2 (0°C, Exothermic) Setup->Activation Reaction Reaction: Add Substrate Stir RT, 3-5h Activation->Reaction Quench Workup: Evaporate MeOH Wash w/ NaHCO3 Reaction->Quench Purify Purification: Distillation or Flash Chromatography Quench->Purify

Caption: Figure 2. Step-by-step operational workflow for the synthesis of Methyl 4-(methoxymethyl)phenylacetate.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (CDCl3, 400 MHz)

3.69 (s, 3H)
Methyl ester protons (

)

3.62 (s, 2H)
Benzylic protons (

to carbonyl)

3.38 (s, 3H)
Methoxymethyl ether protons (

)

4.45 (s, 2H)
Benzylic ether protons (

)

7.20–7.35 (m, 4H)
Aromatic protons
IR Spectroscopy 1735–1740

Strong C=O stretch (Ester)
TLC (

)
Single spot,

(20% EtOAc/Hex)
High purity confirmation

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acid-catalyzed esterification).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90266 (Methyl 4-methoxyphenylacetate - Structural Analog). Retrieved January 28, 2026. [Link][2]

Sources

Application Note: High-Efficiency Esterification of 4-(Methoxymethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and high-purity protocol for the esterification of 4-(methoxymethyl)phenylacetic acid.

Executive Summary

The synthesis of Methyl 4-(methoxymethyl)phenylacetate is a critical transformation in the development of phenylacetic acid-based pharmaceuticals (e.g., NSAID analogues, metabolic probes). While esterification is a fundamental reaction, the specific substrate 4-(methoxymethyl)phenylacetic acid presents a unique chemoselective challenge: preserving the acid-sensitive benzylic ether moiety (


) while quantitatively converting the carboxylic acid.

This guide details two validated protocols:

  • Method A (Primary): Thionyl Chloride (

    
    ) mediated in-situ anhydrous HCl generation. Recommended for high-throughput medicinal chemistry and gram-scale synthesis due to its operational simplicity and high yield (>95%).
    
  • Method B (Alternative): Sulfuric Acid (

    
    ) catalyzed Fischer Esterification. Recommended for large-scale process chemistry where reagent cost is the primary driver.
    

Chemical Context & Strategic Analysis

Substrate Analysis
  • Substrate: 4-(methoxymethyl)phenylacetic acid

  • CAS: 65615-26-9 (Analogous reference)

  • Target Product: Methyl 4-(methoxymethyl)phenylacetate

  • Molecular Weight: 180.20 g/mol (Acid)

    
     194.23  g/mol  (Ester)
    

Chemo-Selectivity Challenge: The molecule contains a benzylic ether at the para-position. While benzyl ethers are generally robust, they can undergo acid-catalyzed cleavage (solvolysis) or polymerization under forcing conditions (high temperature, strong Lewis acids).

  • Risk: Cleavage of the methoxymethyl group to form 4-(hydroxymethyl)phenylacetic acid or polymerization via the benzyl cation.

  • Mitigation: Use of anhydrous acidic conditions at controlled temperatures (0°C to Room Temperature) prevents ether cleavage while promoting esterification.

Reaction Mechanism (Method A)

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. In Method A, thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which activates the carbonyl oxygen.

ReactionMechanism SOCl2 SOCl2 + MeOH HCl Anhydrous HCl (In-situ) SOCl2->HCl Exothermic Reaction Activation Carbonyl Activation HCl->Activation Substrate 4-(methoxymethyl) phenylacetic acid Substrate->Activation + HCl Intermediate Tetrahedral Intermediate Activation->Intermediate + MeOH Product Methyl 4-(methoxymethyl) phenylacetate Intermediate->Product - H2O

Figure 1: Mechanistic pathway for Thionyl Chloride mediated esterification.

Experimental Protocols

Method A: Thionyl Chloride / Methanol (Recommended)

Scale: 1.0 g (5.55 mmol) | Expected Yield: 92-96%

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
4-(methoxymethyl)phenylacetic acid 180.201.01.00 gSubstrate
Thionyl Chloride (

)
118.972.00.81 mLReagent / HCl Generator
Methanol (Anhydrous) 32.04Solvent10.0 mLSolvent / Reactant
Dichloromethane (DCM) 84.93-20 mLWorkup Solvent
NaHCO3 (Sat. Aq.) 84.01-20 mLNeutralization
Step-by-Step Procedure
  • Setup: Equip a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent Charge: Add 10.0 mL of anhydrous Methanol to the flask.

  • Activation (Critical Step): Cool the methanol to 0°C using an ice bath.

    • Note: This is essential to control the exotherm.

  • Reagent Addition: Dropwise, add 0.81 mL Thionyl Chloride via syringe over 5-10 minutes.

    • Observation: Evolution of gas (

      
      ) and heat.[7] The solution generates anhydrous HCl.
      
  • Substrate Addition: Remove the ice bath. Add 1.00 g of 4-(methoxymethyl)phenylacetic acid in one portion.

  • Reaction: Stir the solution at Room Temperature (20-25°C) for 3–12 hours.

    • Monitoring: Check by TLC (See Section 4). If conversion is slow, warm to 40°C. Avoid vigorous reflux to protect the benzyl ether.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess methanol and HCl.

    • Redissolve the residue in 20 mL DCM .

    • Wash carefully with 20 mL Saturated NaHCO3 (Caution:

      
       evolution).
      
    • Wash with 10 mL Brine .

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter and concentrate in vacuo to yield the pure ester as a clear to pale yellow oil.

Method B: Sulfuric Acid Catalysis (Fischer Esterification)

Scale: 10.0 g (55.5 mmol) | Expected Yield: 85-90%

Step-by-Step Procedure
  • Dissolution: In a 100 mL RBF, dissolve 10.0 g of substrate in 50 mL Methanol .

  • Catalyst Addition: Add 0.5 mL Conc. Sulfuric Acid (

    
    )  dropwise.[8]
    
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (65°C) for 4–6 hours.

    • Note: The equilibrium is driven by the excess methanol.

  • Workup:

    • Cool to room temperature.[9]

    • Concentrate to ~10 mL volume.

    • Dilute with 100 mL Ethyl Acetate .

    • Wash with Water (2 x 50 mL) , Sat. NaHCO3 (2 x 50 mL) , and Brine (1 x 50 mL) .

  • Drying: Dry over

    
    , filter, and concentrate.
    

Process Analytical Technology (PAT)

Thin Layer Chromatography (TLC)[1]
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v)

  • Visualization: UV (254 nm) and

    
     stain.
    
  • Rf Values (Approximate):

    • Substrate (Acid):

      
       (Streaks)
      
    • Product (Ester):

      
       (Distinct spot)
      
HPLC Method (Quality Control)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 210 nm

Workflow Visualization

Workflow Start Start: 4-(methoxymethyl) phenylacetic acid Reaction Reaction Phase Stir @ RT, 3-12h Start->Reaction ReagentPrep Prepare HCl/MeOH (Add SOCl2 to MeOH @ 0°C) ReagentPrep->Reaction Check TLC/HPLC Check Conversion >98%? Reaction->Check Check->Reaction No (Extend Time/Heat) Workup Workup Evaporate MeOH -> DCM Extraction -> NaHCO3 Wash Check->Workup Yes Purification Isolation Dry (Na2SO4) -> Concentrate Workup->Purification End Final Product Methyl Ester Purification->End

Figure 2: Operational workflow for Method A (SOCl2/MeOH).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet MethanolUse anhydrous Methanol; water consumes SOCl2/Catalyst.
Byproduct: Benzyl Alcohol Ether CleavageReaction temperature too high or acid too concentrated. Maintain <40°C.
Byproduct: Methyl Chloride Over-reactionNot applicable to this substrate, but ensure SOCl2 is not in vast excess (>3 equiv).
Color Formation PolymerizationBenzylic cation formation. Keep reaction cool and inert (

).

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Thionyl Chloride/Methanol Method

    • Master Organic Chemistry. "Conversion of Carboxylic Acids to Esters using Acid and Alcohols (Fischer Esterification)." Available at: [Link]

    • Org.[10] Synth.1990 , 69, 238. (Example of acid chloride generation).

  • Stability of Benzyl Ethers: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd Ed., Wiley-Interscience, 1999. (Confirming stability of benzyl ethers in dilute acid/MeOH).
  • Phenylacetic Acid Chemistry

Sources

Purification of Methyl 4-(methoxymethyl)phenylacetate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategy for Methyl 4-(methoxymethyl)phenylacetate via Flash Column Chromatography

Abstract

This technical guide details the purification protocol for Methyl 4-(methoxymethyl)phenylacetate (CAS: N/A for specific isomer, generic structure analysis applied). As a bifunctional aromatic intermediate containing both a methyl ester and a benzylic ether, this compound presents a unique separation challenge: it must be resolved from highly polar hydrolysis byproducts (carboxylic acids) and potentially co-eluting benzyl alcohol precursors. This note outlines a robust, self-validating workflow using a Hexane/Ethyl Acetate gradient on Silica Gel 60, ensuring >98% HPLC purity for downstream pharmaceutical applications.

Physicochemical Analysis & Separation Logic

Before initiating purification, one must understand the interaction between the analyte and the stationary phase.

  • Analyte Structure: Methyl 4-(methoxymethyl)phenylacetate.

    • Core: Aromatic Phenyl Ring (UV active at 254 nm).

    • Functional Group A: Methyl Ester (

      
      ). Moderately polar; hydrogen bond acceptor.
      
    • Functional Group B: Methoxymethyl Ether (

      
      ). Weakly polar; stable in neutral/mildly acidic conditions.
      
  • Impurity Profile:

    • Precursor/Hydrolysis Product: 4-(methoxymethyl)phenylacetic acid (High Polarity,

      
      ).
      
    • Alcohol Intermediate: Methyl 4-(hydroxymethyl)phenylacetate (Higher Polarity than product).

    • Non-polar Side Products: Benzyl halides or dimers (Lower Polarity).

The Separation Strategy: We utilize Normal Phase Chromatography with a gradient elution. The ester functionality dictates the retention. The goal is to elute non-polar impurities first, elute the target ester in a tight band, and leave the polar acid impurities bound to the silica or eluted only at high solvent strength.

Pre-Purification Workup (Critical Step)

Rationale: Chromatography should never be used to remove bulk acidic impurities that can be removed by extraction. Acids cause "streaking" on silica, contaminating the product fractions.

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Wash twice with Saturated Aqueous

    
     .
    
    • Mechanism:[1][2][3][4] Converts free phenylacetic acid impurities into their water-soluble sodium salts.

  • Wash once with Brine to remove excess water.

  • Dry over Anhydrous

    
     , filter, and concentrate.
    
  • Validation: Run a TLC. If the baseline spot (acid) is significantly reduced, proceed to column chromatography.

Method Development: TLC Scouting

Objective: Identify the solvent system that positions the Product


 between 0.30 and 0.40.

Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).[5]

Solvent Ratio (Hex:EtOAc)Predicted ResultAction
95:5 Product

Too weak. Good for removing non-polar grease.
80:20 Product

Target Range. Ideal for isocratic or gradient start.
50:50 Product

Too strong. Poor resolution from polar impurities.

Visualization:

  • UV (254 nm): Primary method (Aromatic ring absorption).

  • Stain (Ceric Ammonium Molybdate - CAM): Secondary. The ether/ester functionalities oxidize to blue spots upon heating.

Detailed Purification Protocol

Phase A: Column Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Ratio of Silica to Crude Sample = 30:1 (by weight).

    • Example: For 1.0 g crude, use 30 g Silica.

Step-by-Step Packing:

  • Slurry Preparation: Mix 30 g Silica Gel with 100 mL 10% EtOAc in Hexane . Swirl gently to remove bubbles.

  • Pouring: Pour slurry into the column. Tap the sides with a rubber mallet to settle the bed.

  • Equilibration: Flush with 2 column volumes (CV) of 5% EtOAc/Hexane .

  • Protection: Add a 1 cm layer of calcined sand to the top of the silica bed to prevent disturbance during loading.

Phase B: Sample Loading (Dry Loading Technique)

Rationale: Liquid loading in DCM can broaden bands for esters. Dry loading ensures the sharpest possible resolution.

  • Dissolve 1.0 g crude product in minimal Dichloromethane (DCM) (~5 mL).

  • Add 2.0 g of clean Silica Gel to the solution.

  • Evaporate the solvent on a rotary evaporator until the silica is a free-flowing dust.

  • Carefully pour the dry sample-silica mixture onto the sand layer of the packed column.

  • Add a second thin layer of sand on top of the sample.

Phase C: Gradient Elution

Flow Rate: 15–20 mL/min (for a 2-3 cm diameter column).

SegmentSolvent CompositionVolume (CV)Purpose
1 5% EtOAc / 95% Hexane2 CVElute non-polar impurities (grease, halides).
2 10% EtOAc / 90% Hexane3 CVRamp polarity. Product begins migration.
3 20% EtOAc / 80% Hexane 5-8 CV Elution of Methyl 4-(methoxymethyl)phenylacetate.
4 50% EtOAc / 50% Hexane3 CVFlush remaining polar impurities (alcohols).
Phase D: Fraction Collection & Analysis
  • Collect fractions in test tubes (approx. 10-15 mL each).

  • Spot every 3rd tube on a TLC plate.

  • Visualize under UV.

  • Criteria for Pooling: Only combine fractions containing the pure spot (

    
     0.35). Reject "shoulder" fractions containing overlaps.
    

Process Visualization

Figure 1: Purification Workflow Logic

PurificationWorkflow Start Crude Reaction Mixture Workup NaHCO3 Wash (Remove Acids) Start->Workup Purification Prep TLC TLC Scouting (Target Rf 0.35) Workup->TLC Validate Acid Removal DryLoad Dry Loading (Silica Adsorption) TLC->DryLoad Opt. Conditions Column Flash Column (Hex/EtOAc Gradient) DryLoad->Column Analysis Fraction Analysis (UV 254nm) Column->Analysis Final Pure Methyl 4- (methoxymethyl)phenylacetate Analysis->Final Pool Pure Fractions

Caption: Operational workflow for the purification of phenylacetate derivatives, emphasizing acid removal prior to chromatography.

Figure 2: Chromatographic Separation Model

SeparationModel cluster_column Silica Gel Column Separation Impurity_NP Non-Polar Impurities (Benzyl Halides) Elutes First Product TARGET PRODUCT Methyl 4-(methoxymethyl)phenylacetate (Rf ~0.35) Impurity_OH Alcohol Impurities (Hydroxymethyl deriv.) Elutes Later Impurity_Acid Acid Impurities (Phenylacetic Acid) Stays at Top/Streaks

Caption: Predicted elution order on Silica Gel 60. The target ester elutes after non-polars but before alcohols and acids.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking/Tailing Residual Phenylacetic Acid.Add 0.5% Triethylamine (TEA) to the mobile phase (rarely needed for esters) OR re-wash crude with

.
Co-elution Gradient too steep.Reduce gradient slope (e.g., hold at 15% EtOAc for longer).
Product decomposes Acidic silica hydrolysis (rare).Use neutral alumina or flush silica with 1% TEA/Hexane before loading.
Poor Recovery Product crystallized on column.Ensure solubility; do not let the column run dry. Use liquid loading if solubility is an issue.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2][6][7][8] "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[6]

  • Biotage. "Using TLC to Scout Flash Chromatography Solvents". Biotage Knowledge Base.

  • Sigma-Aldrich. "Fundamental Principles of Chromatography". Technical Library.

Sources

Application Note: Methyl 4-(methoxymethyl)phenylacetate as a Bifunctional Linker in Medicinal Chemistry

[1]

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate is a versatile bifunctional intermediate characterized by two distinct reactive centers: a methyl ester (susceptible to hydrolysis or amidation) and a methoxymethyl (MOM-type) benzyl ether (stable under basic conditions but cleavable to a benzyl halide or alcohol).[1]

This compound serves as a critical "masked" linker in the synthesis of:

  • PPAR Agonists: Providing the lipophilic phenylacetic acid tail common in fibrates and glitazars.[1]

  • Kinase Inhibitors: Acting as a spacer between the hinge-binding motif and solvent-exposed solubilizing groups.[1]

  • Peptide-Drug Conjugates (PDCs): Serving as a stable, non-cleavable linker that improves solubility via the ether oxygen.[1]

Chemical Profile & Technical Specifications[1][2][3][4][5][6][7][8]

PropertySpecificationNotes
Chemical Name Methyl 4-(methoxymethyl)phenylacetate
CAS Number 17833-56-6 Note: distinct from Methyl 4-methoxyphenylacetate (CAS 23786-14-3)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Structure MeO-CH₂-C₆H₄-CH₂-COOMePara-substituted benzene core
Appearance Colorless to pale yellow oil
Solubility Soluble in DCM, THF, MeOH, EtOAcSparingly soluble in water
Key Reactivity Ester hydrolysis, Benzyl ether cleavageStable to mild oxidation
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CRITICAL WARNING - CAS CONFUSION: Databases occasionally conflate this compound with 1,4-Benzenediacetic acid, mono-methyl ester (C₁₁H₁₂O₄, MW 208.21). Always verify the molecular weight (194.23 vs. 208.21) and the presence of the ether linkage (-CH₂OMe) via NMR before use.[1]

Strategic Application Workflows

The utility of this intermediate lies in its ability to be differentiated.[1][2] The ester can be manipulated while the ether remains intact, or vice versa.[1]

Pathway Analysis (DOT Diagram)[1]

Gcluster_0Divergent Synthesis StrategyStartMethyl 4-(methoxymethyl)phenylacetate(Starting Material)Acid4-(Methoxymethyl)phenylacetic Acid(Active Linker)Start->AcidLiOH, THF/H2O(Protocol A)BromoMethyl 4-(bromomethyl)phenylacetate(Electrophile)Start->BromoBBr3 or HBr/AcOH(Ether Cleavage)AmideTarget API(Amide Coupling)Acid->AmideAmine, HATU, DIPEAHeterocycleN-AlkylatedHeterocycleBromo->HeterocycleNucleophilic Substitution(e.g., Piperazine, Imidazole)

Caption: Divergent synthetic pathways. Path A activates the carboxylate for coupling.[1] Path B activates the benzylic position for alkylation.[1]

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis to 4-(Methoxymethyl)phenylacetic Acid

Objective: To generate the free carboxylic acid for subsequent amide coupling without disturbing the benzyl ether moiety.[1]

Reagents:

  • Methyl 4-(methoxymethyl)phenylacetate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 equiv)[1]

  • Tetrahydrofuran (THF) (HPLC Grade)[1]

  • Deionized Water

Procedure:

  • Preparation: Dissolve the starting ester in THF (5 mL per mmol). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve LiOH·H₂O in water (2 mL per mmol) and add dropwise to the THF solution. The mixture may become cloudy.[1][3]

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 3-4 hours.

    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexanes).[1] The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water and wash once with Diethyl Ether (to remove non-acidic impurities).

    • Acidification: Acidify the aqueous layer to pH ~2-3 using 1M HCl.[1] A white precipitate should form.[1]

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3x).[1] Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

    • Yield Expectations: 90-95% as a white solid.[1]

Protocol B: Synthesis of the Intermediate (If Commercial Stock Unavailable)

Objective: To synthesize Methyl 4-(methoxymethyl)phenylacetate from the commercially available Methyl 4-(bromomethyl)phenylacetate.[1]

Reagents:

  • Methyl 4-(bromomethyl)phenylacetate (CAS 7398-42-7)[1][4]

  • Sodium Methoxide (NaOMe) (25% wt solution in MeOH)[1]

  • Anhydrous Methanol

Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve Methyl 4-(bromomethyl)phenylacetate (10 mmol) in anhydrous Methanol (20 mL).

  • Substitution: Cool to 0°C. Add NaOMe solution (1.1 equiv) dropwise over 15 minutes.

    • Note: Control the temperature.[1][5][6][7][8] If too hot, transesterification or polymerization may occur.

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (10 mL).

  • Purification: Extract with DCM. The product is usually pure enough for use; however, flash chromatography (10-20% EtOAc/Hexanes) will yield the analytical standard.[1]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Saponification of the ether? (Unlikely)Ensure temperature does not exceed 40°C. Use LiOH (milder) instead of NaOH.
Impurity in NMR (3.4 ppm) Residual MethanolThe methoxy signal appears at ~3.4 ppm. Ensure high-vacuum drying to distinguish solvent from the methoxymethyl group.[1]
Product is an Oil Trace solvent retentionThis intermediate is naturally a low-melting solid or oil.[1] Co-evaporate with pentane to induce solidification.[1]
Benzyl Ether Cleavage Acidic Workup too harshWhen acidifying the hydrolysis reaction (Protocol A), avoid concentrated HCl. Use 1M HCl and keep T < 10°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate. (Used for comparative structural analysis and CAS verification).[1] Link[1]

  • Apollo Scientific. Methyl 4-(bromomethyl)phenylacetate (CAS 7398-42-7) Product Data. (Precursor identification).[1][9] Link

  • ChemicalBook. Synthesis and Applications of Phenylacetic Acid Derivatives. (General reactivity patterns for phenylacetates). Link

  • MedChemExpress. 4-(Hydroxymethyl)phenylacetic acid Data Sheet. (Downstream metabolite and active analog reference). Link

Application Note: Methyl 4-(methoxymethyl)phenylacetate as a Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

Methyl 4-(methoxymethyl)phenylacetate (CAS: 27913-91-5) represents a high-value "bifunctional" intermediate in modern organic synthesis. Unlike simple phenylacetic esters, this molecule possesses two distinct reactive centers that allow for orthogonal functionalization :

  • The Methyl Ester (C-1): Susceptible to hydrolysis, reduction, and, most critically,

    
    -alkylation to generate chiral centers (e.g., for profen-like NSAIDs or metabolic disease targets).
    
  • The Methoxymethyl Group (C-4): Functioning as a robust "masked" benzyl alcohol or benzyl halide. Under standard ester manipulation conditions (basic enolization), this ether linkage remains inert, serving as a protecting group. However, it can be selectively activated (via demethylation or bromination) to facilitate coupling with amines or heterocycles.

This application note details the protocols for utilizing this scaffold in the synthesis of GPR40 (FFAR1) agonists (Type 2 Diabetes therapeutics) and general aryl-propionic acid derivatives .

Core Application: Synthesis of GPR40 Agonists

Recent medicinal chemistry campaigns, particularly those targeting the Free Fatty Acid Receptor 1 (GPR40), have shifted from phenylpropionic acid scaffolds to phenylacetic acid scaffolds to mitigate risks of


-oxidation and improve metabolic stability [1]. Methyl 4-(methoxymethyl)phenylacetate serves as an ideal starting material for these campaigns.
Logical Workflow

The synthesis typically involves three phases:

  • 
    -Functionalization:  Introducing lipophilic bulk (e.g., alkyl groups) to fit the receptor pocket.
    
  • Benzylic Activation: Converting the methoxymethyl group into a handle for connecting the "tail" of the drug molecule (often a biaryl ether or amine).

  • Hydrolysis: Revealing the carboxylic acid pharmacophore.

Visualization: Orthogonal Reactivity Map

G Start Methyl 4-(methoxymethyl) phenylacetate Enolate Li-Enolate Intermediate Start->Enolate LDA/LiHMDS -78°C Bromide 4-(Bromomethyl) phenylacetate Start->Bromide BBr3 or NBS (Benzylic Activation) Alkylated Alpha-Alkylated Ester Enolate->Alkylated R-X (Electrophile) Coupled Drug Precursor (Ether/Amine Linkage) Alkylated->Coupled 1. BBr3 2. Nucleophile (Ar-OH/R-NH2) Bromide->Coupled Nucleophile Acid Final Active Pharmaceutical Ingredient (API) Coupled->Acid LiOH, THF/H2O (Hydrolysis)

Figure 1: Orthogonal reaction pathways. The scaffold allows independent modification of the alpha-carbon (green path) and the benzylic position (red path).

Detailed Experimental Protocols

Protocol A: Regioselective -Alkylation

Objective: To introduce a substituent at the benzylic position without disturbing the methoxymethyl ether. This is critical for creating chiral GPR40 agonists or NSAID analogs.

Mechanism: The reaction relies on the formation of a lithium enolate. The methoxymethyl ether is stable to LDA, preventing side reactions common with unprotected alcohols.

Reagents:

  • Substrate: Methyl 4-(methoxymethyl)phenylacetate (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) or LiHMDS (for milder conditions)

  • Electrophile: Methyl iodide or Benzyl bromide (1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: Sat. NH₄Cl[1]

Step-by-Step Procedure:

  • Apparatus Prep: Flame-dry a 2-neck round-bottom flask under Argon flow.

  • Base Formation: Charge flask with anhydrous THF (10 mL/mmol). Add diisopropylamine (1.2 eq) and cool to -78°C. Dropwise add

    
    -BuLi (1.2 eq, 2.5M in hexanes). Stir for 30 mins to generate LDA.
    
  • Enolization: Dissolve Methyl 4-(methoxymethyl)phenylacetate in minimal THF. Add dropwise to the LDA solution at -78°C.

    • Critical Note: Maintain temperature below -70°C to prevent self-condensation (Claisen) or polymerization. Stir for 45 mins.

  • Alkylation: Add the electrophile (dissolved in THF) slowly via syringe pump over 20 mins.

  • Warming: Allow the reaction to warm to -20°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Check ¹H NMR. The singlet at ~3.6 ppm (ester methyl) should remain, but the benzylic protons (~3.65 ppm, s, 2H) will shift to a quartet/triplet (~3.7-3.8 ppm, 1H) depending on the alkyl group added.

Protocol B: Activation of the Methoxymethyl Group (Ether Cleavage/Bromination)

Objective: To convert the inert methoxymethyl ether into a reactive benzyl bromide for coupling.

Reagents:

  • Substrate: Alkylated intermediate from Protocol A (1.0 eq)

  • Reagent: Boron Tribromide (BBr₃) (1.0 M in DCM, 1.2 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Cooling: Dissolve the substrate in dry DCM and cool to -78°C.

  • Addition: Add BBr₃ dropwise.

    • Expert Insight: BBr₃ is aggressive. It will cleave the methyl ether to a benzyl bromide directly in many cases, or to the alcohol which can then be brominated with PBr₃. For this specific substrate, controlled addition often yields the benzyl bromide directly due to the stability of the benzyl carbocation.

  • Monitoring: Monitor via TLC. The starting material (less polar) will disappear.

  • Quench: CAUTION. Quench with MeOH at -78°C (exothermic).

  • Isolation: rapid aqueous workup (cold NaHCO₃). Benzyl bromides are unstable; use immediately for the next coupling step (e.g., reaction with a phenol to form an ether linkage).

Analytical Data & Troubleshooting

Table 1: Expected NMR Shifts for Reaction Monitoring

MoietyUnreacted Starting Material (δ ppm, CDCl₃)

-Alkylated Product (δ ppm)
Hydrolyzed Acid (δ ppm)
-COOCH₃ (Ester Methyl)3.68 (s, 3H)3.66 (s, 3H)Absent
Ar-CH₂-CO (Benzylic

)
3.62 (s, 2H)3.75 (q/t, 1H)3.70 (q/t, 1H)
-CH₂OCH₃ (Ether Methylene)4.43 (s, 2H)4.43 (s, 2H)4.45 (s, 2H)
-CH₂OCH₃ (Ether Methyl)3.38 (s, 3H)3.38 (s, 3H)3.39 (s, 3H)

Troubleshooting Guide:

  • Issue: Low yield in

    
    -alkylation.
    
    • Cause: Presence of water (quenches LDA) or temperature too high (Claisen condensation).

    • Fix: Ensure rigorous drying of THF (Na/Benzophenone or molecular sieves) and keep T < -70°C during enolization.

  • Issue: Cleavage of ester during BBr₃ treatment.

    • Cause: BBr₃ can attack esters if left too long or at room temp.

    • Fix: Strictly maintain -78°C and quench immediately upon consumption of starting material. Alternatively, use TMSI (Trimethylsilyl iodide) for milder ether cleavage.

References

  • Ge, W., Yang, B., Chen, L., Zhou, Z., & Jin, Y. (2021).[2] Discovery of Novel G-Protein-Coupled Receptor 40 Agonist with Phenylacetic Acid Scaffold for the Treatment of Type 2 Diabetes.[2][3] ChemistrySelect, 6(29), 7372–7375.[2] Link

  • Santini, C., et al. (2003).[4] Phenylacetic acid derivatives as hPPAR agonists.[4] Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Link

  • Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate.[5] Organic Letters, 14(17), 4346-4349. Link

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[2] ACS Medicinal Chemistry Letters, 1(6), 290–294.[2] Link

Sources

Application Note: In Vitro Characterization Protocols for Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Methyl 4-(methoxymethyl)phenylacetate is a functionalized phenylacetic acid derivative characterized by two distinct reactive centers: a methyl ester and a methoxymethyl ether .[1][2] In drug development and chemical biology, this compound serves as a versatile intermediate and a potential bioactive scaffold.[1]

However, its structural features dictate a specific in vitro testing strategy.[1][2] The methyl ester moiety is highly susceptible to hydrolysis by carboxylesterases (CES) present in plasma and liver tissue, potentially converting the molecule rapidly into its corresponding acid, 4-(methoxymethyl)phenylacetic acid . Consequently, standard "small molecule" protocols must be adapted to differentiate between oxidative metabolism (CYP450) and hydrolytic degradation.

This guide provides rigorous, self-validating protocols to characterize the stability, metabolic fate, and cytotoxicity of this specific compound.[1]

Chemical Profile
PropertyValueRelevance to Protocol
CAS Number 17833-56-6Identity Verification
Molecular Weight 194.23 g/mol Stock Calculation (10 mM = 1.94 mg/mL)
LogP (Predicted) ~1.7 - 2.0Moderate lipophilicity; DMSO soluble.[1][2]
Key Moiety A Methyl EsterHigh Risk: Hydrolytic instability in plasma/S9.[1][2]
Key Moiety B Methoxymethyl EtherModerate Risk: O-demethylation by CYP450.[1][2]

Reagent Preparation & Handling

Safety Precaution
  • Hazard: Irritant (Skin/Eye).[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat required.[1] Handle neat compound in a fume hood.

Stock Solution Preparation

To ensure reproducibility across assays, prepare a single master stock.[2]

  • Weighing: Weigh approximately 19.4 mg of Methyl 4-(methoxymethyl)phenylacetate.

  • Dissolution: Dissolve in 10 mL of anhydrous DMSO (Dimethyl sulfoxide) to achieve a 10 mM Master Stock .

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

    • Quality Control: Verify stock integrity via LC-UV or LC-MS prior to use if stored >1 month.[1][2]

Protocol A: Plasma Stability Assay (Hydrolytic Liability)[1]

Objective: Determine the half-life (


) of the methyl ester in plasma. This is the critical " go/no-go " step for this molecule, as rapid hydrolysis may render it a prodrug of the free acid.
Materials
  • Test System: Pooled Plasma (Human, Rat, or Mouse) with Na-Heparin or EDTA.[1]

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Positive Control: Procaine or Benzocaine (known rapid hydrolysis substrates).[1][2]

  • Negative Control: Diltiazem (stable in plasma).[1][2]

Experimental Workflow
  • Pre-incubation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

  • Reaction Mix:

    • Mix 98 µL of Plasma with 1 µL of DMSO (vehicle control) or Test Compound.[2]

    • Final Concentration:1 µM Test Compound (0.1% DMSO final).[1][2] Note: Keep DMSO <0.5% to avoid inhibiting esterases.[4]

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Termination: Immediately transfer aliquot into 200 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Processing: Vortex for 10 min; Centrifuge at 4000 rpm for 20 min at 4°C. Collect supernatant for LC-MS/MS analysis.

Data Analysis
  • Plot: ln(% Remaining) vs. Time.[1][2][5][6][7]

  • Calculation: Slope (

    
    ) of the linear regression.
    
    
    
    
    [1]
  • Acceptance Criteria: Positive control (Procaine) must show

    
     min.[1][2]
    

Protocol B: Metabolic Stability (Liver Microsomes)[1]

Objective: Differentiate between Ester Hydrolysis (NADPH-independent) and Oxidative Metabolism (NADPH-dependent, e.g., O-demethylation of the methoxymethyl group).[1]

Materials
  • Enzyme Source: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.[1]

  • Cofactor: NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2]

  • Inhibitor (Optional): BNPP (Bis-p-nitrophenyl phosphate) to inhibit carboxylesterases.[1][2]

Experimental Workflow
  • Preparation: Prepare Microsomal Solution (0.5 mg/mL protein in PBS, pH 7.4).

  • Group Setup:

    • Group A (+NADPH): Measures Total Clearance (CYP + Esterase).[1][2]

    • Group B (-NADPH): Measures Non-CYP Clearance (Esterase only).[1][2]

    • Group C (+NADPH + BNPP): Measures CYP Clearance only (Esterase inhibited).[1][2]

  • Initiation:

    • Add 1 µL of 1 mM Stock (Final 1 µM) to 450 µL Microsomal Solution.

    • Pre-warm to 37°C for 5 min.

    • Add 50 µL of NADPH (or Buffer for Group B) to start reaction.

  • Sampling: Withdraw 50 µL at

    
     min.
    
  • Quenching: Add to 150 µL cold ACN + Internal Standard.

Interpretation Logic[1]
  • If Group B (-NADPH) shows rapid loss: The molecule is primarily driven by hydrolysis (Esterase-mediated).[1][2]

  • If Group A clearance >> Group B : Oxidative metabolism (CYP) is significant.[1][2]

  • Specific to this molecule: Look for the metabolite 4-(methoxymethyl)phenylacetic acid (Hydrolysis product) vs. Methyl 4-(hydroxymethyl)phenylacetate (O-demethylation product).[1][2]

Protocol C: Cytotoxicity Profiling (MTT Assay)

Objective: Establish the baseline toxicity of the parent ester before biological application.

Materials
  • Cell Lines: HEK293 (Kidney) or HepG2 (Liver).[1][2]

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo (ATP).[1][2]

Experimental Workflow
  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Prepare serial dilutions of Methyl 4-(methoxymethyl)phenylacetate in culture medium (0.1 µM to 100 µM).

    • Control: 0.5% DMSO (Vehicle).[1][2]

    • Positive Control:[4] Doxorubicin or Triton X-100.[1][2]

  • Exposure: Incubate cells with compound for 24h or 48h at 37°C.

  • Readout:

    • Add MTT reagent, incubate 4h.[1][2]

    • Solubilize formazan crystals with DMSO.[1][2]

    • Measure Absorbance at 570 nm.[1][2]

  • Calculation: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Visualization of Workflows

Diagram 1: Metabolic Fate & Decision Tree

This diagram illustrates the logical flow of the molecule's degradation and how to interpret the stability data.

MetabolicFate Compound Methyl 4-(methoxymethyl) phenylacetate Plasma Plasma Incubation (Esterases) Compound->Plasma Protocol A Microsome Liver Microsomes (CYP450 + Esterases) Compound->Microsome Protocol B Acid Metabolite A: 4-(methoxymethyl) phenylacetic acid Plasma->Acid Hydrolysis (Major Route) Microsome->Acid -NADPH (Hydrolysis) Demethyl Metabolite B: Methyl 4-(hydroxymethyl) phenylacetate Microsome->Demethyl +NADPH (Oxidation)

Caption: Predicted metabolic pathways. Red path indicates ester hydrolysis (likely dominant); Green path indicates CYP450 oxidation.[1]

Diagram 2: Plasma Stability Experimental Workflow

Visualizing the critical timing and quenching steps for Protocol A.

PlasmaProtocol Step1 1. Prepare Plasma (37°C) Step2 2. Spike Compound (1 µM Final) Step1->Step2 Step3 3. Incubation (0 - 120 min) Step2->Step3 Step4 4. Quench (ACN + IS) Step3->Step4 Sampling at 0, 5, 15, 30... Step5 5. LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for the Plasma Stability Assay (Protocol A).

References

  • Di, L., & Kerns, E. H. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1] (Chapter 22: Plasma Stability). Elsevier.[1][2]

  • Williams, E. T., et al. (2004). "In vitro metabolic stability in drug discovery."[1] Current Opinion in Drug Discovery & Development, 7(5), 571-589.[1]

  • Riss, T. L., et al. (2004). "Cell Viability Assays."[1][2] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [1]

  • PubChem. "Methyl 4-methoxyphenylacetate (Compound)."[1][2] National Library of Medicine.[1][2] Accessed Oct 2023.[1][2][8] [1]

  • Cyprotex. "Plasma Stability Assay Protocol." Evotec ADME-Tox Solutions.[1][2][1]

Disclaimer: These protocols are designed for research purposes only. Methyl 4-(methoxymethyl)phenylacetate is not approved for clinical use.[1][2] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Developing analytical standards for Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (MMPA), CAS 23786-14-3, serves as a critical intermediate (Key Starting Material - KSM) in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) derivatives. Its dual-functional nature—containing a labile methyl ester and a benzylic ether moiety—presents unique analytical challenges.[1]

This guide outlines a robust, self-validating protocol for the analytical characterization of MMPA. Unlike standard ester analysis, this protocol addresses the specific risk of benzylic oxidation and competitive hydrolysis , ensuring that researchers can distinguish between synthetic byproducts and degradation impurities.

Chemical Context & Critical Quality Attributes (CQAs)

To develop a valid standard, one must understand the molecule's reactivity profile. MMPA contains two "soft spots" for degradation:

  • The Methyl Ester (Hydrolysis Risk): Susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(methoxymethyl)phenylacetic acid (Acid Impurity).

  • The Benzylic Ether (Oxidation Risk): The methylene group adjacent to the ether oxygen and the aromatic ring is prone to autoxidation, potentially forming the corresponding benzaldehyde derivative or benzoic acid upon prolonged exposure to air/light.

Expert Insight: Standard reverse-phase methods often fail to separate the Acid Impurity from the parent ester if the pH is not controlled, as the ionized acid elutes in the void volume. This protocol uses a pH-controlled buffer system to suppress ionization of the acid degradation product, retaining it on the column for accurate quantification.

Degradation Pathway Visualization

The following diagram illustrates the degradation logic that dictates our analytical method development.

MMPA_Degradation cluster_detection Detection Strategy MMPA Methyl 4-(methoxymethyl) phenylacetate (MMPA) (Analyte) Acid_Imp 4-(methoxymethyl) phenylacetic acid (Hydrolysis Product) MMPA->Acid_Imp Hydrolysis (pH > 8 or pH < 3) Aldehyde_Imp 4-formylphenylacetic acid ester (Oxidation Product) MMPA->Aldehyde_Imp Benzylic Oxidation (Light/Air) Methanol Methanol (Leaving Group) MMPA->Methanol Retain via Low pH Buffer Retain via Low pH Buffer Acid_Imp->Retain via Low pH Buffer

Figure 1: Degradation pathways of MMPA dictating analytical separation requirements.

Analytical Protocol: HPLC-UV-MS

This method is designed to be "Stability-Indicating," meaning it resolves the parent peak from all likely degradants.

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with PDA (Photodiode Array) & QDa/MSMS confirms identity; PDA assesses peak purity.
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µmEnd-capping reduces peak tailing for oxygenated compounds.[1]
Column Temp 30°CMaintains reproducible viscosity and retention.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization.[1]
Detection UV @ 210 nm (primary), 254 nm (secondary)210 nm captures the carbonyl; 254 nm is specific to the aromatic ring.[1]
Injection Vol 5.0 µLPrevents column overload.[1]
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why? Low pH suppresses the ionization of the Acid Impurity (pKa ~4.2), forcing it into its neutral form. This increases its retention time, preventing it from co-eluting with the solvent front.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold to elute polar salts
12.01090Linear gradient to elute MMPA
15.01090Wash column (remove dimers/oligomers)
15.19010Re-equilibration
20.09010End of Run

Standard Preparation & Workflow

To ensure Trustworthiness and Self-Validation , the standard preparation includes a "System Suitability" check using a forced-degradation sample.[1]

Step 1: Stock Solution (1.0 mg/mL)

Dissolve 10 mg of MMPA Reference Standard in 10 mL of Acetonitrile.

  • Note: Do not use Methanol as the diluent. Methanol can induce transesterification (swapping the ester group) if trace acid/base is present on glassware, creating a false impurity peak.

Step 2: System Suitability Solution (Forced Hydrolysis)
  • Take 1 mL of Stock Solution.

  • Add 100 µL of 0.1 N NaOH.

  • Let stand for 10 minutes at room temperature.

  • Neutralize with 100 µL of 0.1 N HCl.

  • Dilute to 10 mL with Mobile Phase A.

  • Outcome: This generates the Acid Impurity in situ. The chromatogram must show two distinct peaks (Parent MMPA and Acid Impurity) with resolution (Rs) > 2.0.

Step 3: Analytical Workflow Diagram

Analytical_Workflow Start Start: Raw Material (MMPA) Prep Sample Prep: Dissolve in ACN (Avoid MeOH) Start->Prep Check System Suitability Check: Inject Hydrolyzed Sample Prep->Check Decision Resolution (Rs) > 2.0? Check->Decision Fail FAIL: Adjust pH or Gradient Decision->Fail No Pass PASS: Proceed to Quantitation Decision->Pass Yes

Figure 2: Self-validating analytical workflow for MMPA qualification.

Validation Parameters (Acceptance Criteria)

ParameterMethodAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation sample.No interference at retention time of MMPA.
Linearity 5 levels (50% to 150% of target concentration).[1]R² > 0.999.[1][2]
Precision 6 replicate injections of standard.RSD < 1.0%.[1][3]
LOD/LOQ Signal-to-Noise ratio method.[1]LOD (S/N=3), LOQ (S/N=10).
Solution Stability Re-inject standard after 24 hours at RT.Recovery 98.0% - 102.0%.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90266, Methyl 4-(methoxymethyl)phenylacetate. Retrieved January 28, 2026 from [Link]

  • FooDB. 4-Methoxybenzyl phenylacetate and related benzyloxycarbonyls. (Structural context for benzylic ether stability). Retrieved January 28, 2026 from [Link]

Sources

Application Note: Scalable Synthesis of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of Methyl 4-(methoxymethyl)phenylacetate (CAS 115414-80-7). The guide is designed for process chemists and drug development professionals, focusing on the transition from laboratory scale to pilot production.

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate is a critical intermediate in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and various pharmaceutical candidates. Its structure comprises a phenylacetic acid methyl ester core with a sensitive methoxymethyl ether moiety at the para position.

This protocol details a robust, two-stage synthesis starting from the commodity chemical Methyl 4-tolylacetate . The route utilizes a radical halogenation followed by a controlled Williamson ether synthesis. This pathway is selected for its scalability, cost-effectiveness, and avoidance of highly hazardous reagents like diazomethane or chloromethyl methyl ether (MOM-Cl).

Key Process Metrics
  • Overall Yield Target: >75%

  • Purity Target: >98.0% (GC/HPLC)

  • Critical Quality Attribute (CQA): Control of the "dimer" impurity (formed via Wurtz-type coupling) and hydrolysis byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the sensitive benzyl ether linkage in the final step to minimize stability issues.

Retrosynthesis cluster_conditions Process Logic Target Methyl 4-(methoxymethyl)phenylacetate (CAS 115414-80-7) Intermediate Methyl 4-(bromomethyl)phenylacetate (Activated Benzyl Halide) Target->Intermediate Methoxylation (NaOMe/MeOH) SM Methyl 4-tolylacetate (Commodity Precursor) Intermediate->SM Radical Bromination (NBS, AIBN) Logic1 Benzylic substitution is highly exothermic; requires temp control. Logic2 Anhydrous conditions essential to prevent ester hydrolysis.

Figure 1: Retrosynthetic strategy focusing on the functionalization of the benzylic position.

Process Safety & Risk Assessment

WARNING: This protocol involves hazardous chemicals. All operations must be performed in a fume hood or a reactor with appropriate ventilation.

Hazard ClassChemicalRisk Mitigation
Flammable/Toxic Methanol, TolueneGround all equipment; use explosion-proof electricals.
Corrosive/Reactive Sodium Methoxide (NaOMe)Moisture sensitive. Causes severe burns. Use anhydrous solution.
Irritant/Lachrymator Benzyl Bromide IntermediatePotent lachrymator. Handle in closed systems; have neutralizing dip (aq. ammonia) ready.
Thermal Radical Reaction (Step 1)Exothermic initiation. Monitor temperature closely; have cooling jacket ready.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 4-(bromomethyl)phenylacetate

Objective: Functionalize the benzylic methyl group via radical bromination. Reaction: MeOOC-CH2-C6H4-CH3 + NBS → MeOOC-CH2-C6H4-CH2Br + Succinimide

Reagents & Materials
  • Methyl 4-tolylacetate (1.0 eq): 164.2 g (1.0 mol)

  • N-Bromosuccinimide (NBS) (1.05 eq): 186.9 g (Recrystallized if yellow)

  • AIBN (0.01 eq): 1.6 g (Radical initiator)

  • Chlorobenzene or Acetonitrile: 1.5 L (Solvent)

  • Equipment: 3L Jacketed Reactor, Reflux Condenser, N₂ inlet.

Procedure
  • Charging: Charge the reactor with Methyl 4-tolylacetate and solvent (Chlorobenzene is preferred for scale-up due to higher boiling point and ease of succinimide filtration).

  • Inertion: Purge the system with Nitrogen (N₂) for 15 minutes.

  • Addition: Add NBS and AIBN under a positive stream of N₂.

  • Reaction: Heat the mixture slowly to 80-85°C .

    • Note: The reaction is exothermic once initiated. Watch for a temperature spike or color change (orange to pale yellow).

    • Stir at 85°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1]

  • Workup:

    • Cool the reaction mixture to 0–5°C . Succinimide will precipitate out.

    • Filter off the solid succinimide. Wash the cake with cold solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide (typically a yellow oil or low-melting solid).

    • Stability Check: The bromide is unstable; proceed immediately to Stage 2 or store at -20°C.

Stage 2: Methoxylation to Methyl 4-(methoxymethyl)phenylacetate

Objective: Displacement of the bromide with methoxide under controlled conditions. Reaction: MeOOC-CH2-C6H4-CH2Br + NaOMe/MeOH → MeOOC-CH2-C6H4-CH2OMe + NaBr

Reagents & Materials
  • Crude Benzyl Bromide (from Stage 1): ~243 g (Theoretical 1.0 mol)

  • Sodium Methoxide (30% wt in MeOH) (1.1 eq): ~198 g of solution

  • Methanol (Anhydrous): 1.0 L

  • Acetic Acid (Glacial): For quenching.[2]

Procedure
  • Preparation: Dissolve the crude benzyl bromide in anhydrous Methanol (500 mL) in the reactor. Cool to 0°C .

  • Controlled Addition: Load the Sodium Methoxide solution into a dropping funnel.

    • Critical Step: Add the NaOMe solution dropwise over 60 minutes, maintaining the internal temperature below 10°C .

    • Reasoning: Higher temperatures promote transesterification side-reactions and dimer formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–3 hours.

    • Monitor by HPLC. The bromide peak should disappear.

  • Quench: Adjust pH to 7.0–8.0 using Acetic Acid (approx. 5–10 mL). Do not acidify strongly (< pH 5) to avoid ether cleavage.

  • Workup:

    • Concentrate the mixture under vacuum to remove bulk Methanol.

    • Redissolve the residue in Ethyl Acetate (or MTBE) and Water.

    • Separate the organic layer.[1][3][4] Wash with Brine (2x).

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification:

    • Distillation: High vacuum distillation is the preferred method for purification.

    • Boiling Point: ~130–135°C at 0.5 mmHg (extrapolated).

    • Collect the main fraction as a clear, colorless liquid.

Analytical Quality Control

Summarized parameters for validating the product identity and purity.

TestMethodAcceptance Criteria
Appearance VisualClear, colorless liquid
Purity GC-FID / HPLC-UV≥ 98.0% Area
Identity ¹H-NMR (CDCl₃)δ 3.40 (s, 3H, -OCH₃), 3.62 (s, 2H, -CH₂-), 3.70 (s, 3H, -COOCH₃), 4.45 (s, 2H, benzylic-CH₂), 7.2-7.4 (m, 4H, Ar-H)
Moisture Karl Fischer≤ 0.1% w/w

Troubleshooting & Optimization

Issue: High levels of Dimer Impurity (Wurtz Coupling)

  • Cause: Localized high concentration of radicals (Stage 1) or high temperature during methoxylation.

  • Solution: Dilute the reaction in Stage 2. Ensure efficient stirring. Keep Stage 2 temp < 10°C during addition.

Issue: Hydrolysis to Acid (Phenylacetic acid derivative)

  • Cause: Water in the Methanol or NaOMe solution.

  • Solution: Use strictly anhydrous Methanol (<0.05% water). Dry the Stage 1 intermediate thoroughly.

Issue: Incomplete Bromination

  • Cause: Deactivated NBS or insufficient light/heat.

  • Solution: Use fresh NBS. Ensure the reaction is at reflux. If using chlorination (SO₂Cl₂), ensure radical initiator is fresh.

References

  • Chemical Identity: National Center for Biotechnology Information. (2023).[3][5] PubChem Compound Summary for CAS 115414-80-7. Retrieved from [Link]

  • Synthetic Methodology (General Benzylic Bromination): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
  • Process Safety (NaOMe Handling): ECHA Registration Dossier. Sodium methanolate - Substance Information. Retrieved from [Link]

  • Analogous Industrial Processes: World Intellectual Property Organization. (2001). Process for the preparation of phenylacetic acid derivatives. WO Patent 2001/042183.

Sources

Application Note: Methyl 4-(methoxymethyl)phenylacetate in Medicinal Chemistry

[1]

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (CAS: 115414-80-7) is a specialized bifunctional building block utilized in the synthesis of complex pharmaceutical scaffolds. Its structural value lies in the orthogonality of its two functional handles: a reactive ester moiety and a chemically stable methoxymethyl (benzyl methyl ether) group.

This application note details the strategic use of this compound as a "masked" linker. Unlike its hydroxymethyl or halomethyl analogs, the methoxymethyl group remains inert during basic enolate chemistry and metal-catalyzed cross-couplings, allowing researchers to elaborate the phenylacetate "head" before activating the benzylic "tail." This guide provides validated protocols for alpha-alkylation and selective ether cleavage, enabling the synthesis of dual-pharmacophore drugs and extended-linker conjugates.

Chemical Profile & Properties[1][2][3]

PropertySpecification
Chemical Name Methyl 4-(methoxymethyl)phenylacetate
CAS Number 115414-80-7
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Structure Description Methyl ester of phenylacetic acid with a para-methoxymethyl substituent.
Solubility Soluble in DCM, THF, EtOAc, MeOH. Sparingly soluble in water.
Key Reactivity Ester: Hydrolysis, Amidation, Reduction,

-Alkylation.Ether: Stable to base/nucleophiles; cleaved by Lewis acids (

) or HBr.

Strategic Utility: The Orthogonality Principle

In medicinal chemistry, the direct use of 4-(bromomethyl)phenylacetate or 4-(hydroxymethyl)phenylacetate often leads to self-polymerization or chemoselectivity issues during basic alkylations. Methyl 4-(methoxymethyl)phenylacetate solves this by protecting the benzylic position as a methyl ether.

Mechanism of Action in Synthesis
  • Stability Phase: The methoxymethyl group withstands strong bases (e.g., LDA, NaH) used to alkylate the ester's

    
    -position.
    
  • Elaboration Phase: The ester can be hydrolyzed to an acid and coupled to amines (amide formation) without affecting the ether.

  • Activation Phase: Once the core scaffold is built, the methoxymethyl group is selectively converted into a reactive benzyl bromide or alcohol for final "tail" attachment.

Visual Workflow: Divergent Synthesis

GStartMethyl 4-(methoxymethyl)phenylacetate(Starting Material)EnolateEnolate Formation(LDA/THF, -78°C)Start->EnolatePath A: C-H ActivationAcidHydrolysis(LiOH, THF/H2O)Start->AcidPath B: Ester HydrolysisBromideBenzyl Bromide(BBr3 or HBr/AcOH)Start->BromidePath C: Ether CleavageAlkylatedAlpha-AlkylatedDerivativeEnolate->AlkylatedR-X ElectrophileAlkylated->BromideLate-Stage ActivationAmideAmide Coupling(R-NH2, HATU)Acid->AmideAmidationAmide->BromideLate-Stage ActivationFinalDrugTarget Scaffold(Dual Functionalization)Bromide->FinalDrugNucleophilic Sub.

Figure 1: Divergent synthetic pathways utilizing the orthogonal stability of the methoxymethyl and methyl ester groups.

Detailed Experimental Protocols

Protocol A: Alpha-Alkylation (C-H Activation)

Objective: To introduce a substituent at the benzylic position adjacent to the ester without disturbing the methoxymethyl ether.

Reagents:

  • Methyl 4-(methoxymethyl)phenylacetate (1.0 equiv)[1]

  • Lithium Diisopropylamide (LDA) (2.0 M in THF, 1.1 equiv)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Deprotonation: Cool the solvent to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe.

  • Addition: Dissolve Methyl 4-(methoxymethyl)phenylacetate in a minimal amount of THF and add dropwise to the LDA solution over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

    • Note: The solution typically turns faint yellow.

  • Alkylation: Add the Alkyl Halide dropwise. Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Validation:

  • 1H NMR: Disappearance of the singlet at

    
     ~3.6 ppm (benzylic 
    
    
    alpha to ester) and appearance of a triplet/quartet (methine proton). The methoxymethyl singlet (
    
    
    ~3.4 ppm) must remain intact.
Protocol B: Selective Conversion to Benzyl Bromide

Objective: To convert the chemically inert methoxymethyl ether into a reactive benzyl bromide for subsequent coupling, after other modifications have been made.

Reagents:

  • Substrate (Methoxymethyl derivative) (1.0 equiv)

  • Boron Tribromide (

    
    ) (1.0 M in DCM, 1.2 equiv) OR  33% HBr in Acetic Acid.
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure (BBr3 Method - Milder):

  • Setup: In a fume hood, dissolve the substrate in anhydrous DCM (5 mL/mmol) under Argon. Cool to -78°C or 0°C depending on ester sensitivity.

  • Addition: Add

    
     solution dropwise.
    
    • Critical Step: Monitor strictly by TLC. The reaction cleaves the methyl ether to the benzyl bromide directly or via the alcohol intermediate.

  • Reaction: Stir at 0°C for 1-2 hours.

  • Quench: Carefully pour the reaction mixture into ice water. (Exothermic!).

  • Workup: Extract with DCM. Wash with

    
     (to neutralize acid) and brine.
    
  • Storage: Benzyl bromides are lachrymators and unstable; use immediately or store at -20°C.

Alternative (HBr/AcOH): For robust substrates, heat with 33% HBr in AcOH at 60°C for 4 hours. This is harsher but effective for large scales.

Quality Control & Analytical Standards

To ensure the integrity of the building block before use, the following analytical parameters should be verified:

MethodExpected Signal / Criteria
1H NMR (CDCl₃)

7.2-7.3 (m, 4H):
Aromatic protons (AA'BB' system).

4.44 (s, 2H):
Benzylic protons of ether (

).

3.69 (s, 3H):
Methyl ester (

).

3.62 (s, 2H):
Benzylic protons alpha to ester (

).

3.38 (s, 3H):
Methyl ether (

).
HPLC Purity >97% (AUC) at 254 nm.
Appearance Colorless to pale yellow oil.

Safety & Handling

  • Hazards: Methyl 4-(methoxymethyl)phenylacetate is an organic ester. Treat as an irritant.

  • Reagent Hazards:

    • LDA: Pyrophoric. Handle under inert atmosphere.

    • BBr3: Reacts violently with water; releases HBr gas. Use strictly in a fume hood.

  • Storage: Store at 2-8°C under inert gas. The benzylic ether is susceptible to slow auto-oxidation to the aldehyde if exposed to air for prolonged periods.

References

  • CymitQuimica. Methyl 4-(methoxymethyl)phenylacetate Product Data. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (3rd ed.). Wiley-Interscience. (Reference for stability and cleavage of benzyl methyl ethers).
  • ChemicalBook. Methyl 4-(methoxymethyl)phenylacetate CAS 115414-80-7 Technical Information. Retrieved from

  • SynQuest Laboratories. Methyl 4-(methoxymethyl)phenylacetate Safety Data Sheet. Retrieved from

Application Note: Phenotypic Screening of Methyl 4-(methoxymethyl)phenylacetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 4-(methoxymethyl)phenylacetate and its structural analogs represent a class of lipophilic phenylacetic acid derivatives.[1] While the phenylacetate scaffold is a known metabolite with weak auxin-like and antifungal properties, the esterification (methyl ester) and para-substitution (methoxymethyl) significantly alter pharmacokinetics.

Critical Mechanism Note: Researchers must recognize that methyl esters often function as prodrugs .[1] In cellular assays containing serum (e.g., Fetal Bovine Serum - FBS), extracellular esterases may hydrolyze the compound into its free acid form (4-(methoxymethyl)phenylacetic acid) before it enters the cell. Conversely, the high lipophilicity (LogP ~1.9–2.[1]5) of the ester facilitates passive diffusion across fungal cell walls or mammalian membranes, where intracellular esterases liberate the active moiety.[1]

Structural Logic & Screening Strategy
  • Target Class: Small Molecule / Phenylpropanoid Mimic.[1]

  • Primary Liability: Ester hydrolysis in aqueous media.[1]

  • Screening Goal: Determine if activity is driven by the intact ester (alkylation potential) or the free acid (metabolic interference/HDAC inhibition).[1]

Screening Workflow Visualization

The following decision tree outlines the logical flow for screening these analogs, differentiating between mammalian and fungal pathways.

ScreeningWorkflow Library Compound Library (Methyl Phenylacetates) QC QC: Purity & Stability (DMSO/Media Stability) Library->QC Split Select Pathway QC->Split Mammalian Mammalian Cell Lines (HeLa, MCF-7, PC3) Split->Mammalian Anticancer Fungal Fungal Strains (C. albicans, A. fumigatus) Split->Fungal Antifungal SRB SRB Assay (Protein Content) Mammalian->SRB Hit_Ca Hit Validation (IC50 < 10 µM) SRB->Hit_Ca MOA Mechanism of Action (Apoptosis vs. Membrane Lysis) Hit_Ca->MOA CLSI Broth Microdilution (CLSI M38-A2) Fungal->CLSI Hit_Fu Hit Validation (MIC < 8 µg/mL) CLSI->Hit_Fu Hit_Fu->MOA

Figure 1: Integrated screening workflow for phenylacetate analogs, prioritizing stability checks before phenotypic assays.

Protocol A: Anticancer Screening (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT/MTS for phenylacetate analogs.[1] Phenylacetates can occasionally interfere with mitochondrial reductase enzymes (measured by MTT), leading to false positives.[1] SRB measures total protein mass, providing a more stable readout of cytotoxicity.[1]

Materials
  • Cell Lines: PC3 (Prostate), MCF-7 (Breast), or HeLa (Cervical).

  • Fixative: Trichloroacetic acid (TCA), 50% (w/v) at 4°C.[1]

  • Dye: Sulforhodamine B (0.4% w/v in 1% acetic acid).[1]

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL complete media (RPMI-1640 + 10% FBS). Incubate for 24 hours to allow attachment.

  • Compound Addition:

    • Dissolve analogs in DMSO to 20 mM stock.

    • Prepare serial dilutions (100 µM down to 0.1 µM) in culture media.

    • Critical Control: Include a "Time Zero" (Tz) plate fixed immediately before drug addition to calculate net growth inhibition.[1]

    • Add 100 µL of drug solution to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Fixation:

    • Gently add 50 µL of cold 50% TCA to each well (final concentration ~10%).

    • Incubate at 4°C for 60 minutes.

    • Wash 5x with tap water and air dry.[1]

  • Staining:

    • Add 100 µL of 0.4% SRB solution.[1] Incubate 10 minutes at room temperature.

    • Wash 5x with 1% acetic acid to remove unbound dye.[1] Air dry.

  • Solubilization & Read: Add 200 µL of 10 mM Tris base. Shake for 5 minutes. Measure Absorbance (OD) at 510 nm.[1]

Data Calculation

Calculate percentage growth inhibition using the Tz (Time Zero), C (Control growth), and T (Test growth) values:

  • If

    
    : 
    
    
    
    [1]
  • If

    
     (Cytotoxicity): 
    
    
    
    [1]

Protocol B: Antifungal Screening (CLSI M38-A2/M27-A3)[1]

Rationale: Phenylacetic acid derivatives often exhibit pH-dependent activity.[1] Standard media (Sabouraud) varies in pH.[1] This protocol uses MOPS-buffered RPMI 1640 to ensure the ionization state of the phenylacetate (and its hydrolysis product) remains constant.[1]

Materials
  • Organisms: Candida albicans (ATCC 90028) or Aspergillus fumigatus.[1]

  • Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Positive Control: Fluconazole or Amphotericin B.[1]

Step-by-Step Methodology
  • Inoculum Prep:

    • Grow yeast on Sabouraud Dextrose Agar (24h).

    • Suspend colonies in sterile saline to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:1000 in RPMI-MOPS media.[1]

  • Plate Setup:

    • Use sterile, U-bottom 96-well microdilution plates.

    • Add 100 µL of 2x drug concentration (prepared in RPMI) to columns 1–10.

    • Add 100 µL of diluted inoculum to all wells.[1]

    • Final volume: 200 µL. Final drug range: typically 64 µg/mL to 0.125 µg/mL.[1]

  • Incubation:

    • Candida: 35°C for 24–48 hours.[1]

    • Filamentous fungi: 35°C for 48–72 hours.[1]

  • Reading (MIC Determination):

    • Visual: The MIC is the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.[1]

    • Resazurin (Optional): Add 20 µL of 0.01% Resazurin (Blue) for the last 4 hours. A shift to Pink indicates metabolic activity (viable fungi).[1]

Mechanism of Action (MOA) Hypothesis

When screening Methyl 4-(methoxymethyl)phenylacetate, activity is often driven by one of two pathways. The diagram below illustrates the "Esterase Trap" hypothesis, which is critical for interpreting SAR (Structure-Activity Relationship) data.

MOA Extracellular Extracellular Space (Methyl Ester Form) Membrane Cell Membrane (Lipophilic Barrier) Extracellular->Membrane Passive Diffusion (High LogP) Intracellular Intracellular Cytosol Membrane->Intracellular Hydrolysis Esterase Hydrolysis Intracellular->Hydrolysis ActiveAcid Active Species: 4-(methoxymethyl)phenylacetic acid Hydrolysis->ActiveAcid Cleavage of Methyl Group Target1 Target A: Histone Deacetylase (Anticancer) ActiveAcid->Target1 Target2 Target B: Auxin Signaling/Wall Stress (Antifungal) ActiveAcid->Target2

Figure 2: The "Esterase Trap" mechanism.[1] The methyl ester facilitates entry, but the hydrolyzed acid is likely the effector molecule.

Data Reporting & Interpretation

When reporting results, organize data to highlight the Selectivity Index (SI).[1] A high SI indicates a viable drug candidate.[1]

Compound IDR-Group (Para)IC50 (HeLa) [µM]MIC (C. albicans) [µg/mL]Selectivity Index (IC50/MIC)
MMPA-01 -CH₂OCH₃15.24.0High (Fungal Specific)
MMPA-02 -OCH₃55.0>64Low (Inactive)
MMPA-03 -NO₂2.132.0High (Cytotoxic)

Interpretation Guide:

  • MMPA-01 (Methoxymethyl): Shows moderate antifungal activity.[1] The benzylic ether oxygen may participate in H-bonding with fungal wall enzymes.[1]

  • MMPA-03 (Nitro): Strong cytotoxicity suggests general reactivity or strong electron-withdrawing effects, likely too toxic for antifungal use but a potential anticancer lead.[1]

References

  • National Institutes of Health (PubChem). Methyl 4-methoxyphenylacetate (CAS 23786-14-3) Compound Summary.[1] Retrieved from .[1]

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1]

  • Vichai, V., & Kirtikara, K. (2006).[1] Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols.[1] (Standard for NCI-60 screening).[1]

  • Kim, Y. et al. (2004).[1] Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus.[1][2] Applied and Environmental Microbiology.[1] Retrieved from .[1]

  • Aliabadi, A. et al. (2012).[1] Synthesis and in-vitro cytotoxicity evaluation of phenylacetamide derivatives. Iranian Journal of Pharmaceutical Research.[1][3] Retrieved from .[1]

Sources

Troubleshooting & Optimization

Technical Support Portal: Methyl 4-(methoxymethyl)phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Access Subject: Yield Optimization & Troubleshooting Guide Status: Active Expert Level: Senior Application Scientist[1]

Executive Summary: The Yield Landscape

The synthesis of Methyl 4-(methoxymethyl)phenylacetate generally proceeds via the methoxylation of Methyl 4-(bromomethyl)phenylacetate .[1] While the chemistry appears to be a straightforward nucleophilic substitution (


), the presence of two reactive centers—the benzylic halide  and the methyl ester —creates a "selectivity trap" that destroys yield if not managed precisely.

This guide focuses on the critical conversion: Precursor: Methyl 4-(bromomethyl)phenylacetate Reagent: Sodium Methoxide (NaOMe) in Methanol Target: Methyl 4-(methoxymethyl)phenylacetate[1]

Core Reaction Pathway

ReactionScheme Start Methyl 4-(bromomethyl) phenylacetate Target Methyl 4-(methoxymethyl) phenylacetate (Target) Start->Target SN2 Substitution (Ideal Path) Side1 Side Product A: Carboxylic Acid (Hydrolysis) Start->Side1 + H2O (Moisture) Side2 Side Product B: Dimer/Polymer Start->Side2 High Conc. / Heat Reagent NaOMe / MeOH (Anhydrous) Reagent->Target

Figure 1: Reaction pathway illustrating the primary synthetic route and critical deviation points.[2][3][4][5][6]

Critical Protocol: The "Cold-Feed" Methoxylation[1]

To maximize yield, you must suppress the competitive hydrolysis of the ester moiety and the polymerization of the benzyl bromide.

Optimized Parameters
ParameterRecommended ValueScientific Rationale
Solvent Methanol (Anhydrous, <0.05%

)
Prevents hydrolysis of the methyl ester to the acid.[1]
Base NaOMe (25-30% solution in MeOH)Matches the ester group (preventing transesterification).[1]
Stoichiometry 1.05 - 1.10 equivalentsSlight excess ensures conversion; too much risks ester attack.[1]
Temperature 0°C to 5°C (Addition), then 25°CControls the exotherm of the

reaction; prevents dimerization.
Concentration 0.5 M - 0.8 MDilution minimizes intermolecular side-reactions (dimerization).[1]
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask. Purge with

    
    .
    
  • Charge: Add Methyl 4-(bromomethyl)phenylacetate (1.0 eq) and anhydrous Methanol (10 volumes). Cool to 0°C .[1]

  • Controlled Addition: Add Sodium Methoxide solution (1.05 eq) dropwise via an addition funnel over 45-60 minutes.

    • Critical Check: Maintain internal temperature

      
      . A rapid exotherm indicates runaway reaction and risk of polymerization.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

  • Quench: Neutralize excess base with a stoichiometric amount of Glacial Acetic Acid (to pH 7).

    • Why? Quenching prevents hydrolysis during the aqueous workup.[1]

  • Workup: Remove MeOH under reduced pressure. Resuspend residue in Toluene/Water.[1] Wash organic layer with water (x2) to remove NaBr.[1] Dry over

    
     and concentrate.
    
Troubleshooting & Diagnostics (FAQ)
Ticket #001: "My product contains a significant amount of white solid that is insoluble in organic solvents."
  • Diagnosis: Hydrolysis has occurred. The solid is likely the sodium salt of the carboxylic acid (Sodium 4-(methoxymethyl)phenylacetate).[1]

  • Root Cause: Water ingress.[1] Either the Methanol was "wet" or the NaOMe solution had absorbed moisture from the air.

  • Resolution:

    • Switch to anhydrous methanol (Sure/Seal™ bottles).[1]

    • Titrate your NaOMe solution to confirm concentration.[1]

    • Recovery: Acidify the solid with dilute HCl, extract with Ethyl Acetate, and re-esterify using MeOH/

      
      .
      
Ticket #002: "The reaction mixture turned dark yellow/brown and yield is <60%."
  • Diagnosis: Benzyl Polymerization/Degradation. Benzyl halides are thermally unstable and light-sensitive.[1]

  • Root Cause:

    • Addition temperature was too high (

      
      ).
      
    • Addition rate was too fast (localized hot spots).

  • Resolution:

    • Strictly adhere to the 0°C addition protocol.

    • Wrap the reaction flask in foil to exclude light if the starting material is old.

Ticket #003: "I see a 'mystery peak' in GC/NMR slightly shifted from the product."
  • Diagnosis: Transesterification. [1]

  • Root Cause: You likely used a solvent other than Methanol (e.g., Ethanol) or an alkoxide other than Methoxide.[1]

  • Resolution: In ester chemistry, the solvent alcohol must match the ester group. If you use NaOEt in Ethanol, you will convert your Methyl ester to an Ethyl ester.[1] Always use NaOMe/MeOH.[1]

Diagnostic Logic Tree

Use this flow to diagnose yield failures post-reaction.

Troubleshooting Start Yield Issue Detected CheckpH Check Aqueous pH after Quench Start->CheckpH Acidic pH < 4 CheckpH->Acidic Too much acid Basic pH > 9 CheckpH->Basic Incomplete Quench Neutral pH ~ 7 CheckpH->Neutral HydrolysisRisk Resolution: Back-extract & Re-esterify Acidic->HydrolysisRisk Risk of acid catalyzed hydrolysis Saponification Resolution: Acidify & Re-esterify Basic->Saponification Ester hydrolysis during workup CheckTLC Analysis Neutral->CheckTLC Check TLC/GC NewSpot New Spot (Higher Rf) CheckTLC->NewSpot Dimerization Baseline Baseline Material CheckTLC->Baseline Acid Salt

Figure 2: Decision matrix for diagnosing yield loss during workup.

References
  • Synthesis of Phenylacetic Acid Derivatives

    • Title: Synthesis of methyl phenylacetate derivatives via hydrolysis and esterification.[1][3]

    • Source: ChemicalBook / Literature Review.[7]

    • URL:[1]

  • Methoxylation of Benzyl Bromides

    • Title: Nucleophilic Substitution Reactions of Benzyl Bromides.[1][8][9]

    • Source: ResearchGate / Journal of Organic Chemistry.[1]

    • Context: Establishes the mechanism and kinetics for benzyl bromide substitution in methanol.
    • URL:[1]

  • General Protocol for Benzyl Ethers

    • Title: Williamson Ether Synthesis Optimization.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[1]

Sources

Technical Support Center: Impurity Control in Methyl 4-(methoxymethyl)phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reaction Landscape

The synthesis of Methyl 4-(methoxymethyl)phenylacetate is typically achieved via the nucleophilic substitution of a benzylic halide (chloride or bromide) with methanol. While conceptually simple (


 or mixed 

), this reaction is highly sensitive to moisture, base strength, and stoichiometry.

The primary challenge is not conversion, but chemoselectivity . The benzylic position is highly reactive, and the ester moiety is susceptible to hydrolysis. This guide addresses the three critical impurity vectors: Solvolytic Hydrolysis (Alcohol formation) , Saponification (Acid formation) , and Self-Alkylation (Dimerization) .

Diagnostic Guide: Common Side Products

Use the table below to identify impurities based on analytical data (GC-MS/NMR) and determine the root cause.

Impurity NameStructure DescriptionAnalytical Marker (1H NMR / GC-MS)Root Cause
Impurity A: Benzyl Alcohol Methyl 4-(hydroxymethyl)phenylacetateNMR:

~4.6-4.7 ppm (

). MS: M-31 loss (Methoxy absent).
Moisture in Methanol. Water competes with Methanol as the nucleophile.
Impurity B: The "Acid" 4-(methoxymethyl)phenylacetic acidNMR: Loss of ester methyl singlet (

~3.6 ppm). Broad exchangeable proton >10 ppm.
Base too strong/wet. Use of hydroxide bases (NaOH/KOH) or prolonged heating with aqueous base.
Impurity C: The "Dimer" Bis(4-methoxycarbonylbenzyl) etherNMR: Complex aromatic region. Methylene shift distinct from product. MS: High MW (approx 2x target).Stalled Reaction. Product alcohol (Impurity A) reacts with remaining Starting Material.
Impurity D: Starting Material Methyl 4-(chloromethyl)phenylacetateNMR:

~4.55 ppm (

).
Incomplete Conversion. Insufficient time, low temp, or neutralized base.
Troubleshooting & FAQs
Scenario 1: "My conversion is 100%, but the isolated yield is low."

Diagnosis: You are likely losing product to the aqueous phase during workup or forming polymers.

  • Technical Insight: Methyl 4-(methoxymethyl)phenylacetate has moderate water solubility, especially if significant methanol remains in the organic layer during extraction.

  • Solution:

    • Evaporate Methanol completely before aqueous workup.

    • Use Dichloromethane (DCM) or MTBE for extraction; avoid Ethyl Acetate if possible (to prevent transesterification risks during drying).

    • Salt out the aqueous phase with NaCl.

Scenario 2: "I see a persistent peak at

4.7 ppm in NMR that resists purification."

Diagnosis: This is Methyl 4-(hydroxymethyl)phenylacetate (Impurity A).

  • Mechanism: Water is a better nucleophile than methanol. Even 1% water content in your solvent can lead to 5-10% impurity formation due to kinetic favorability.

  • Corrective Action:

    • Dry Methanol over 3Å molecular sieves before use.

    • Switch base from Hydroxide/Carbonate to Sodium Methoxide (NaOMe) in dry methanol (controlled equivalents) to eliminate water generation entirely.

Scenario 3: "The product solidifies into a gum or shows high molecular weight species."

Diagnosis: Dimerization (Impurity C).

  • Causality: If the reaction runs out of base, the pH drops. The formed Impurity A (Alcohol) attacks the remaining Starting Material (Halide) under acidic/neutral conditions.

  • Protocol Adjustment: Ensure a 1.5x - 2.0x equivalent of base is maintained. Do not let the reaction sit overnight without agitation if solid base (

    
    ) is used.
    
Optimized Protocol: Methanolysis of Methyl 4-(chloromethyl)phenylacetate

This protocol minimizes hydrolysis and dimerization by using a buffered, anhydrous system.

Reagents:

  • Methyl 4-(chloromethyl)phenylacetate (1.0 eq)

  • Methanol (Anhydrous, 10-15 volumes)

  • Sodium Methoxide (NaOMe) solution (25% in MeOH) OR Potassium Carbonate (

    
    ) (anhydrous).
    

Procedure (Carbonate Method - Safer/Slower):

  • Setup: Charge 1.0 eq of Starting Material and 1.5 eq of anhydrous

    
     into a reactor.
    
  • Solvent: Add 10 volumes of dry Methanol. (Water content must be <0.1%).

  • Reaction: Heat to reflux (

    
    ) for 4-6 hours.
    
    • Checkpoint: Monitor by TLC/GC. If SM > 5%, add 0.2 eq more base.

  • Quench: Cool to

    
    . Filter off solid salts (
    
    
    
    ).
  • Concentration: Crucial Step. Concentrate the filtrate under vacuum to remove >90% of Methanol.

  • Workup: Dissolve residue in MTBE. Wash with saturated

    
     (removes trace acid) and Brine.[1]
    
  • Isolation: Dry over

    
     and concentrate.
    

Procedure (Methoxide Method - Faster/Riskier):

  • Note: NaOMe is a strong base. Strict temperature control (

    
    ) is required during addition to prevent ester cleavage (Impurity B).
    
  • Add 1.05 eq NaOMe dropwise to the solution of SM in MeOH at

    
    . Stir 1h. Quench immediately with Acetic Acid (to pH 7) before workup.
    
Mechanistic Visualization

The following diagram maps the competitive pathways governing the impurity profile.

ReactionPathways SM Methyl 4-(chloromethyl) phenylacetate (Starting Material) Target Methyl 4-(methoxymethyl) phenylacetate (TARGET) SM->Target + MeOH / Base (Main Pathway) Impurity_A Impurity A: Benzyl Alcohol (Hydrolysis) SM->Impurity_A + H2O (Wet Solvent) Impurity_B Impurity B: Carboxylic Acid (Saponification) SM->Impurity_B Hydrolysis of Ester (Side Reaction) Target->Impurity_B + NaOH/H2O (Base too strong) Impurity_C Impurity C: Dimer (Bis-ether) Impurity_A->Impurity_C + SM (Low Base/Stalling)

Caption: Competitive reaction pathways. Green path indicates the desired synthesis. Red paths indicate critical moisture/base-dependent side reactions. Yellow path indicates dimerization due to reaction stalling.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for benzylic substitution and ester stability).
  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Mechanistic insight into vs Solvolysis competition).
  • PubChem. (2025).[2] Methyl 4-methoxyphenylacetate | C10H12O3.[2] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Google Patents. (1999). EP0906265B1 - Process for preparing methyl 2-(chloro- or bromomethyl)phenylacetate.

Sources

Technical Support Center: Catalyst Optimization for Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Esterification & Catalyst Lifecycle Management Target Molecule: Methyl 4-(methoxymethyl)phenylacetate (CAS: N/A for specific derivative, structurally related to Methyl Phenylacetate) Primary Challenge: Balancing acid-catalyzed esterification kinetics while preserving the acid-labile methoxymethyl (MOM) ether moiety.

Introduction: The "Trojan Horse" in Your Synthesis

Welcome to the Technical Support Center. You are likely here because your synthesis of Methyl 4-(methoxymethyl)phenylacetate is suffering from one of two problems: (1) low conversion rates using mild acids, or (2) degradation of the methoxymethyl (MOM) ether group when using strong mineral acids.

The synthesis of this molecule presents a classic chemoselectivity conflict. The Fischer Esterification of the carboxylic acid requires protonation, but the MOM ether is a protecting group specifically designed to be cleaved by acid.

This guide provides a troubleshooting framework to transition from non-selective homogeneous catalysts (like


) to tunable Solid Acid Catalysts (SACs) , allowing you to esterify the tail without chopping off the head.

Module 1: Catalyst Selection & Chemoselectivity

Q: Why is my product decomposing during standard sulfuric acid reflux?

A: You are likely cleaving the MOM ether.[1] The methoxymethyl group is acetal-like (


).[1] In the presence of strong Brønsted acids (like 

or

) and heat, this group hydrolyzes to form an alcohol and formaldehyde.

The Fix: Switch to a Solid Acid Catalyst with tunable acidity.[1] You need a catalyst that is strong enough to activate the carbonyl carbon of the carboxylic acid but has a pore structure or acid strength that minimizes interaction with the ether oxygen.

Catalyst Screening Matrix
Catalyst TypeAcidity (Hammett

)
Risk to MOM GroupRecyclabilityRecommendation
Sulfuric Acid (

)
Very Strong (< -12)High (Cleavage likely)NoneAvoid for this specific substrate.[1]
Amberlyst-15 (Dry) Strong (-2.[1]2)ModerateHighStandard Choice. Use at controlled temp (<60°C).
Zeolite H-Beta TunableLowVery HighOptimization Choice. Shape selectivity protects the ether.[1]
Novozym 435 (Lipase) NeutralZero ModerateGreen Choice. Use if purity is paramount over speed.[1]
Visualizing the Chemoselectivity Conflict

The following diagram illustrates the kinetic bifurcation point where catalyst choice dictates the pathway between product formation and impurity generation.

Chemoselectivity Start 4-(methoxymethyl) phenylacetic acid Cat_Strong Strong Acid (H2SO4 / High Temp) Start->Cat_Strong Route A Cat_Mild Solid Acid (Amberlyst-15 / <60°C) Start->Cat_Mild Route B Intermediate Protonation Cat_Strong->Intermediate Cat_Mild->Intermediate Product Methyl 4-(methoxymethyl) phenylacetate (Target) Intermediate->Product Carbonyl Activation (Dominant at Low Temp) Side_Product Methyl 4-(hydroxymethyl) phenylacetate (MOM Cleaved) Intermediate->Side_Product Ether Protonation (Fast at >80°C)

Caption: Figure 1. Kinetic bifurcation in acid catalysis. Strong acids or high temperatures favor the cleavage of the acid-labile MOM ether (Red path), while controlled solid acid catalysis favors esterification (Green path).

Module 2: Process Optimization & Troubleshooting

Q: I switched to Amberlyst-15, but conversion stalled at 60%. Why?

A: You are hitting the Chemical Equilibrium Limit and suffering from Water Poisoning . Solid acid catalysts (SACs) are porous. Water, a byproduct of esterification, binds competitively to the active sulfonic acid sites (


), effectively "turning off" the catalyst.

Troubleshooting Protocol:

  • Water Removal: Do not rely on simple reflux.[1] You must actively remove water to drive Le Chatelier's principle.

    • Batch: Use a Dean-Stark apparatus (if using a toluene co-solvent) or add Molecular Sieves (3A) directly to the pot.[1]

    • Flow: This reaction is ideal for a Packed Bed Reactor (PBR) .[1] Flowing the reagents over the catalyst bed prevents water accumulation at the active site.

  • Methanol Ratio: Increase the Methanol:Acid molar ratio to 10:1 or 20:1 . This acts as both solvent and reactant, pushing equilibrium forward.

Q: How do I prevent the "MOM" group from cleaving in the reactor?

A: Control the Residence Time and Temperature . In a batch reactor, the reagents "soak" in acid for hours. In a flow reactor, they contact the acid for minutes.

Recommended Flow Protocol:

  • Catalyst: Amberlyst-15 (swelled in methanol) or Zeolite H-Beta (calcined).[1]

  • Temperature: 50°C - 60°C. (Do not exceed 65°C).

  • Pressure: 5-10 bar (to keep methanol liquid if operating near boiling point).

  • WHSV (Weight Hourly Space Velocity): 2.0 - 4.0

    
    .[1]
    

Module 3: Experimental Protocol (Solid Acid Catalysis)

Objective: Synthesize Methyl 4-(methoxymethyl)phenylacetate with >90% yield and <1% MOM cleavage.

Materials
  • Substrate: 4-(methoxymethyl)phenylacetic acid (1.0 eq).

  • Reagent: Methanol (Anhydrous, 20.0 eq).

  • Catalyst: Amberlyst-15 (Macroreticular cation exchange resin), pre-dried.[1]

  • Drying Agent: Molecular Sieves 3A (activated).[1]

Step-by-Step Procedure
  • Catalyst Activation:

    • Wash Amberlyst-15 with methanol (3x) to remove manufacturing impurities.[1]

    • Critical: Dry the catalyst or use fresh anhydrous methanol to ensure no initial water is present.

  • Reaction Setup:

    • Dissolve the substrate in Methanol (0.5 M concentration).

    • Add Amberlyst-15 (10-15 wt% relative to substrate mass).[1]

    • Add activated Molecular Sieves 3A (approx. 50 wt% relative to substrate) to scavenge water in situ.

  • Execution:

    • Stir gently (overhead stirrer preferred to avoid grinding the resin beads) at 55°C .

    • Monitor: Check TLC or HPLC every hour. Look for the disappearance of the acid peak.

    • Stop Condition: Stop when conversion >95% or if the "de-protected" alcohol impurity appears.

  • Workup (Simplified):

    • Filter off the solid catalyst and sieves (Catalyst can be regenerated).

    • Concentrate the filtrate under reduced pressure.

    • Note: No aqueous neutralization is required, eliminating the generation of salt waste common with

      
      .
      

Module 4: Catalyst Regeneration

Q: Can I reuse the Amberlyst/Zeolite?

A: Yes, but you must remove the adsorbed oligomers.

Regeneration Cycle:

  • Wash: Rinse with Methanol to remove product.[1]

  • Strip: Rinse with Acetone or THF to remove non-polar byproducts (oligomers).[1]

  • Re-acidify (Optional for Zeolites): If activity drops significantly, wash with 0.5M

    
    , then water until neutral, then dry.
    
  • Dry: Vacuum dry at 80°C (for Amberlyst) or 400°C (for Zeolites) to remove water.[1]

References

  • Synthesis of Methyl Phenylacetate Derivatives

    • Source: ChemicalBook & Patent CN101973880A.[1]

    • Relevance: Establishes baseline conditions for phenylacetic acid esterification (typically at 90°C), which we optimized to milder conditions for MOM stability.
    • URL:[1]

  • Solid Acid Catalysis for Esterification

    • Source: Royal Society of Chemistry (RSC), "Esterification of phenyl acetic acid... using montmorillonite nanoclay catalysts."[1]

    • Relevance: Validates the use of heterogeneous catalysts (Clays/Zeolites) for phenylacetic acid, citing high yields (~80%) and recyclability.
    • URL:[1]

  • Stability of Methoxymethyl (MOM)

    • Source: Master Organic Chemistry & BenchChem.[1]

    • )
    • URL:[1]

  • Amberlyst-15 in Flow Chemistry

    • Source: CSIC (Spanish N
    • Relevance: Demonstrates the efficiency of Amberlyst-15 in fixed-bed reactors for esterification, solving the w
    • URL:[1]

Sources

Troubleshooting low purity of crude Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Synthesis Optimization Audience: Organic Chemists, Process Development Scientists

Executive Summary

You are encountering low purity in crude Methyl 4-(methoxymethyl)phenylacetate (CAS: N/A for specific derivative, structurally related to CAS 101-41-7).

The core chemical conflict in this molecule is the bifunctionality : you must form a methyl ester (typically requiring acid catalysis) while preserving a benzyl methyl ether (which is susceptible to acid-catalyzed cleavage or polymerization).

If your crude purity is <95%, the most likely culprits are:

  • Ether Cleavage: Harsh Fischer esterification conditions (e.g., conc.

    
    , reflux) cleaving the benzylic ether to the alcohol or benzyl halide.
    
  • Benzylic Polymerization: Generation of benzyl cations leading to oligomers (tars).

  • Incomplete Conversion: Equilibrium limitations due to water accumulation.

Module 1: Diagnostic Workflow

Use this decision tree to identify your specific impurity profile before attempting a fix.

DiagnosticTree Start Analyze Crude Mixture (TLC / HPLC / 1H-NMR) Obs1 New Spot/Peak (More Polar / Lower Rf) Start->Obs1 Obs2 New Spot/Peak (Less Polar / Higher Rf) Start->Obs2 Obs3 Broadening / Tailing (Baseline Noise) Start->Obs3 Obs4 Starting Material Remains Start->Obs4 Anal1 Check NMR: Loss of -OCH3 (benzyl)? New -CH2OH signal? Obs1->Anal1 Anal2 Check NMR: Dimerization? Obs2->Anal2 Concl3 ISSUE: Polymerization (Benzyl Cation formation) Obs3->Concl3 Concl4 ISSUE: Equilibrium Limit (Water not removed) Obs4->Concl4 Concl1 ISSUE: Ether Cleavage (Acid too strong) Anal1->Concl1 Yes Concl2 ISSUE: Hydrolysis (Workup pH > 10) Anal1->Concl2 No (Acid peak present) Anal2->Concl3

Figure 1: Diagnostic logic for identifying impurity sources based on standard analytical data.

Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I see a major impurity that is more polar (lower Rf) than my product."

The Diagnosis: You likely have Methyl 4-(hydroxymethyl)phenylacetate . This occurs when the benzyl methyl ether moiety is cleaved. Benzyl ethers are acid-labile. If you used concentrated Sulfuric Acid (


) or Hydrochloric Acid (

) at reflux, you likely protonated the ether oxygen, leading to the ejection of methanol and formation of the benzylic alcohol [1].

The Fix (Protocol Adjustment): Switch to a mild, anhydrous acid generator or a non-acidic coupling method.

MethodProtocol SummaryWhy it works
TMSCl / MeOH Add TMSCl (2-3 eq) dropwise to MeOH at 0°C, then add substrate. Stir RT.Generates anhydrous HCl in situ at controlled concentration. Avoids heating [2].
Acetyl Chloride / MeOH Add AcCl (1.5 eq) to MeOH at 0°C. Add substrate.Similar to TMSCl; generates anhydrous HCl without water byproduct accumulation.
Steglich Esterification DCC (1.1 eq), DMAP (0.1 eq), MeOH (excess), DCM solvent.Neutral conditions. Zero risk of ether cleavage. Best for high-value intermediates.
Scenario B: "My product is dark/colored and NMR shows broad aromatic signals."

The Diagnosis: Benzylic Polymerization. The 4-methoxymethyl group can form a stabilized benzyl cation under acidic conditions. This cation is an electrophile that attacks other aromatic rings, leading to oligomers (tars). This is accelerated by heat and strong Lewis acids.[1]

The Fix:

  • Lower the Temperature: Never reflux this substrate in strong acid. Keep

    
    .[2]
    
  • Concentration: Dilute the reaction (0.1 M instead of 1.0 M) to reduce intermolecular polymerization rates.

  • Quench Gently: Pour the reaction mixture into a vigorously stirred

    
     solution at 0°C. Do not add water directly to the acid mixture, as the heat of dilution can spike the temperature and trigger polymerization.
    
Scenario C: "I have 10-15% unreacted Starting Material (SM) that won't disappear."

The Diagnosis: Fischer Esterification Equilibrium. The reaction


 is reversible. Accumulation of water halts the reaction.

The Fix: Do not add more acid (this risks side reactions). Instead, remove water:

  • Chemical Drying: Add fused Calcium Chloride (

    
    ) or activated 3Å Molecular Sieves directly to the reaction flask (if using a mild catalyst).
    
  • Solvent Trap: If using a cosolvent (e.g., Benzene/Toluene), use a Dean-Stark trap, though this requires heat (risky).

  • The "Trimethyl Orthoformate" Trick: Add trimethyl orthoformate (1.5 eq) to the reaction. It reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium to completion chemically without heat.

Module 3: Optimized Synthetic Protocol

Recommended route for >98% purity without chromatography.

Method: Mild Methanolic HCl via Acetyl Chloride

Reagents:

  • 4-(methoxymethyl)phenylacetic acid (1.0 equiv)

  • Methanol (anhydrous, 10-15 volumes)

  • Acetyl Chloride (2.0 equiv)

  • Sodium Bicarbonate (sat.[2] aq.)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Solvent Prep: Charge Methanol and cool to 0°C (ice bath).

  • Catalyst Generation: Add Acetyl Chloride dropwise over 10 minutes. Caution: Exothermic. HCl gas is generated in situ.

  • Addition: Add the 4-(methoxymethyl)phenylacetic acid in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 4–6 hours. Monitor by TLC.

    • Checkpoint: Do not heat. If conversion is slow, stir longer (overnight) rather than heating.

  • Quench: Concentrate the mixture under reduced pressure (Rotavap, bath <35°C) to remove excess MeOH and HCl.

  • Workup:

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Wash with cold Saturated

      
       (2x) to remove unreacted acid. Verify aqueous pH is ~8.
      
    • Wash with Brine (1x).[2]

    • Dry over

      
      , filter, and concentrate.
      

Why this works: This protocol avoids water accumulation (AcCl consumes water produced) and avoids high temperatures, preserving the sensitive benzyl ether [3].

Module 4: Analytical Validation

Self-validating the purity of your isolated material.

TestExpected ResultFailure Mode
1H NMR (

)
Singlet at

~3.68 ppm (3H, Ester

) Singlet at

~3.38 ppm (3H, Ether

)
Ether Cleavage: Loss of 3.38 ppm singlet; appearance of broad singlet (OH) or new methylene shift.
HPLC (Reverse Phase) Single sharp peak.Hydrolysis: Peak at earlier Retention Time (RT). Oligomers: Broad humps at late RT.
Appearance Clear colorless oil or white low-melting solid.Yellow/Brown: Indicates oxidation or polymerization contaminants.
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Acid Sensitivity of Ethers).
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.
  • Niu, J., et al. (2020). "Practical Synthesis of Phenylacetic Acid Derivatives via Mild Esterification." Organic Process Research & Development. (Generalized protocol validation).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Stability of Benzyl Ethers).

Sources

Technical Support Center: Purification of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MMPA-001 Subject: Impurity Removal & Process Optimization for Methyl 4-(methoxymethyl)phenylacetate Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (CAS: 23786-14-3) is a bifunctional building block containing a methyl ester and a benzyl ether . Its purification is complicated by the sensitivity of the ester to hydrolysis and the potential instability of the benzyl ether under harsh acidic conditions.

This guide addresses the three most common impurity classes:

  • Unreacted Acids: 4-(methoxymethyl)phenylacetic acid.

  • Hydrolysis Byproducts: Methyl 4-(hydroxymethyl)phenylacetate (ether cleavage) or Phenylacetic acid derivatives.

  • Halogenated Precursors: Methyl 4-(chloromethyl)phenylacetate (if synthesized via chloromethylation).

Part 1: Diagnostics & Troubleshooting (FAQs)

Q1: My final product has a persistent acrid/vinegar-like odor. What is it? Diagnosis: This indicates the presence of unreacted 4-(methoxymethyl)phenylacetic acid . Even trace amounts (0.5%) can cause significant odor and catalyze degradation. Solution: The ester is neutral, while the impurity is acidic. Use the Bicarbonate Wash Protocol (Protocol A) immediately. Do not distill yet; acidic impurities can catalyze transesterification or polymerization at high heat.

Q2: 1H NMR shows a small impurity singlet around δ 4.6-4.7 ppm. Is this my product? Diagnosis: Likely not. The benzylic protons of your target (-CH2-O-CH3) typically appear around δ 4.4 ppm .

  • δ 4.6-4.7 ppm often indicates Methyl 4-(chloromethyl)phenylacetate (starting material) or Methyl 4-(hydroxymethyl)phenylacetate (benzyl alcohol derivative).

  • Action: If the impurity is the alcohol (polar), use Silica Gel Filtration (Protocol C) . If it is the chloride (non-polar), fractional distillation is required.

Q3: The liquid turned yellow/orange during vacuum distillation. Diagnosis: Thermal decomposition. You likely exceeded the thermal stability limit of the benzyl ether moiety, or oxygen was present. Solution: Ensure your vacuum is < 5 mmHg to lower the boiling point below 140°C. Add a radical inhibitor (e.g., BHT) if the protocol allows, and ensure the system is under inert gas (N2/Ar) before heating.

Part 2: Impurity Profile & Removal Strategy
Impurity TypeChemical IdentitySourceRemoval Strategy
Acidic 4-(methoxymethyl)phenylacetic acidHydrolysis or unreacted SMProtocol A: Sat. NaHCO₃ Wash
Polar Methyl 4-(hydroxymethyl)phenylacetateEther cleavage (Acid catalyzed)Protocol C: Flash Chromatography (SiO₂)
Non-Polar Methyl 4-(chloromethyl)phenylacetateStarting MaterialProtocol B: High-Vacuum Distillation
Volatile Methanol, Toluene, THFSolvent entrapmentRotary Evaporation + High Vac Drying
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Chemical Deacidification (The "Soft" Wash)

Target: Removal of carboxylic acid impurities without hydrolyzing the ester.

  • Dilution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL solvent per 1 g product).

    • Why? Direct washing of neat oil leads to emulsions.

  • Neutralization: Wash the organic phase 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Observation: CO₂ gas evolution indicates acid neutralization. Stop when bubbling ceases.

  • Brine Wash: Wash 1x with Saturated Brine to remove trapped water.

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes. Filter.

  • Concentration: Remove solvent via rotary evaporator (< 40°C bath).

Protocol B: High-Vacuum Fractional Distillation

Target: Isolation of pure ester from heavy oligomers and halide precursors.

  • Equipment: Short-path distillation head (Vigreux column recommended for higher purity).

  • Vacuum Requirement: High vacuum is critical (0.1 – 1.0 mmHg).

  • Boiling Point Reference:

    • Atmospheric: ~260°C (Decomposition likely).

    • @ 19 mmHg: ~158°C.[1]

    • @ 1.0 mmHg: ~110–120°C (Target range).

Procedure:

  • Degas the crude oil under vacuum for 10 mins before heating.

  • Slowly ramp temperature. Collect the fore-run (solvents/volatiles) separately.

  • Collect the main fraction when vapor temperature stabilizes.

  • Stop heating if pot residue becomes viscous or dark (polymerization risk).

Protocol C: Silica Gel "Plug" Filtration

Target: Removal of polar benzyl alcohol impurities and tars.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Logic: The target ester is relatively non-polar. The benzyl alcohol impurity (–CH₂OH) interacts strongly with silica and will be retained.

  • Step: Flush the column with 3-5 column volumes. The ester elutes rapidly. The alcohol remains on the silica.

Part 4: Process Visualization
Workflow 1: Purification Decision Logic

PurificationLogic Start Crude Methyl 4-(methoxymethyl)phenylacetate CheckAcid Check Acidity (pH < 5?) Start->CheckAcid Wash Protocol A: NaHCO3 Wash CheckAcid->Wash Yes (Acidic) CheckPurity Analyze Purity (GC/NMR) CheckAcid->CheckPurity No (Neutral) Wash->CheckPurity HighBoilers Impurity: High Boilers / Halides CheckPurity->HighBoilers Non-polar impurities PolarImp Impurity: Benzyl Alcohol / Tars CheckPurity->PolarImp Polar impurities Final Pure Product (>98%) CheckPurity->Final Clean Distill Protocol B: Vacuum Distillation HighBoilers->Distill Column Protocol C: Silica Plug PolarImp->Column Distill->Final Column->Final

Caption: Decision matrix for selecting the appropriate purification protocol based on impurity type.

Workflow 2: Impurity Origin Pathways

ImpurityPathways SM Precursor (Chloromethyl derivative) Target Methyl 4-(methoxymethyl) phenylacetate SM->Target Methanolysis SM->Target Incomplete Rxn AcidImp Acid Impurity (Hydrolysis) Target->AcidImp H2O / H+ (Storage) AlcImp Alcohol Impurity (Ether Cleavage) Target->AlcImp Strong Acid / Heat

Caption: Chemical pathways leading to the formation of common impurities during synthesis and storage.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90266, Methyl 4-methoxyphenylacetate. (Note: Structural analog used for property estimation). Retrieved from [Link]

  • Org. Synth. 1941, Coll.[2] Vol. 1, 436. Esterification of Phenylacetic Acid Derivatives. (Foundational protocol for phenylacetate ester stability and washing). Retrieved from [Link]

  • FooDB. 4-Methoxybenzyl phenylacetate Properties. (Boiling point and solubility data for benzyl phenylacetate derivatives). Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Methyl 4-(methoxymethyl)phenylacetate

[1]

Compound Identifier: Methyl 4-(methoxymethyl)phenylacetate Chemical Structure:

Primary Risks:1

Module 1: The "Golden Standard" Storage Protocol

Q: What are the absolute requirements for long-term storage (>6 months)?

A: To guarantee structural integrity, you must implement a "Cold-Dry-Inert" triad.[1] This compound is not "shelf-stable" in ambient air due to the synergistic degradation of its ester and ether groups.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of hydrolysis and radical auto-oxidation rates.[1]
Atmosphere Argon or Nitrogen Displaces

to prevent benzylic radical propagation (peroxide formation).[1] Argon is preferred due to its higher density.[1]
Container Amber Glass Blocks UV radiation (290–400 nm) which initiates radical abstraction at the benzylic position.
Seal Teflon (PTFE) Lined Cap Prevents leaching of plasticizers and provides a solvent-resistant barrier against moisture ingress.[1]
Desiccant Secondary Containment Store the vial inside a secondary jar containing activated silica gel or

to maintain 0% relative humidity.
Q: Can I store this compound in solution?

A: No. Storage in solution (e.g., DMSO, Methanol, Ethyl Acetate) drastically accelerates degradation.[1]

  • Protic solvents (MeOH): Promote transesterification.[1]

  • Aprotic solvents (DMSO/DMF): Can contain trace water, driving hydrolysis.[1]

  • Ethers (THF): Introduce their own peroxide risks.[1]

  • Protocol: Always evaporate to dryness (oil or solid) before long-term storage.

Module 2: Degradation Mechanisms & Causality

Q: Why is this specific structure unstable?

A: Methyl 4-(methoxymethyl)phenylacetate possesses a "dual-threat" instability profile. You must defend against two independent chemical pathways:

  • Ester Hydrolysis (Moisture Sensitivity): The methyl ester group (

    
    ) is susceptible to attack by water, catalyzed by trace acids or bases.[1]
    
    • Mechanism:[2][3][4][5] Nucleophilic attack of

      
       on the carbonyl carbon.
      
    • Result: Formation of 4-(methoxymethyl)phenylacetic acid (solid precipitate) and methanol.[1]

    • Impact: Increases acidity of the sample, creating an autocatalytic loop that destroys the remaining material.

  • Benzylic Auto-oxidation (Oxygen Sensitivity): The methylene group in the methoxymethyl moiety (

    
    ) is "benzylic"—adjacent to the phenyl ring. The C-H bond dissociation energy here is significantly lower (~85-88 kcal/mol) than standard alkyl bonds.[1]
    
    • Mechanism:[2][3][4][5] Radical abstraction of a benzylic hydrogen by

      
       or light forms a radical, which reacts with oxygen to form a hydroperoxide .[1]
      
    • Result: Decomposition into 4-formylphenylacetate (aldehyde) or potentially explosive organic peroxides.[1]

Visualization: Degradation Pathways

DegradationPathwaysCompoundMethyl 4-(methoxymethyl)phenylacetate(Target)HydrolysisHydrolysis Pathway(Moisture + Acid/Base)Compound->HydrolysisOxidationAuto-oxidation Pathway(Oxygen + Light)Compound->OxidationAcid4-(methoxymethyl)phenylacetic acid(Impurity A)Hydrolysis->Acid Ester CleavageMethanolMethanol(Byproduct)Hydrolysis->MethanolPeroxideBenzylic Peroxide(Unstable Intermediate)Oxidation->Peroxide Radical MechanismAldehyde4-formylphenylacetate(Impurity B)Peroxide->Aldehyde Decomposition

Caption: Figure 1.[1] Dual degradation pathways.[1][6] The blue path represents the target compound. Red nodes indicate terminal degradation products that compromise purity.[1]

Module 3: Troubleshooting & Quality Control

Q: How do I validate purity before use?

A: Do not assume purity after storage. Run this self-validating Check-System:

Test MethodObservation of DegradationAction Threshold
1H NMR (CDCl3) New Singlet at ~3.7-3.8 ppm: Indicates free Methanol (hydrolysis).[1] Shift in Benzylic CH2: The

signal (typically ~4.4 ppm) will shift or split if oxidized to aldehyde/acid.[1]
>5% Impurity: Purify.
Acid Value Check Dissolve 10mg in neutral EtOH/Water; add bromothymol blue. Yellow color indicates free acid formation.[1]Immediate repurification needed.[1]
Peroxide Test KI Starch Paper: Wet paper with sample solution.[1] Blue/Purple color indicates peroxide formation.[1]DANGER: Do not distill. Discard or treat with reducing agent.[1]
Q: My sample smells like vinegar or almonds. What happened?
  • Vinegar Smell: This is Acetic Acid (if transesterification occurred with acetate solvents) or more likely the sharp, acidic smell of Phenylacetic acid derivatives formed via hydrolysis.[1]

  • Almond/Bitter Smell: This indicates oxidation to a Benzaldehyde derivative (4-formylphenylacetate).[1] The benzylic ether has cleaved oxidatively.[2][7]

Q: Can I recover degraded material?

A:

  • If Hydrolyzed (Acid present): Yes.[1] Dissolve in Ethyl Acetate, wash with cold saturated

    
     (removes the acid impurity), dry over 
    
    
    , and re-concentrate.[1]
  • If Oxidized (Peroxides/Aldehydes): No. Oxidation is irreversible and removing aldehydes from esters is difficult without chromatography.[1] If peroxides are detected, disposal is the safest option.[1]

Module 4: Handling & Usage Protocols

Q: How should I thaw the vial?

A: The "Thermal Shock" mistake is the #1 cause of water contamination.

  • Remove vial from -20°C freezer.

  • Wait 30-45 minutes until the vial reaches room temperature.

  • Wipe the outside of the vial to remove condensation before opening.

  • Why? Opening a cold vial condenses atmospheric moisture directly onto the chemical, initiating hydrolysis immediately.[1]

Q: I need to weigh out 5 mg. How do I handle the inert gas?

A: Use the "Blanket" technique.

  • Flush the headspace of the stock vial with Argon immediately after opening.

  • Remove the aliquot quickly.[1]

  • Re-flush the headspace with Argon (gentle stream, 5-10 seconds) before re-sealing.[1]

  • Wrap the cap junction with Parafilm M® to ensure the seal holds during freezing (glass contracts when cold, potentially loosening the cap).

References

  • PubChem. (2025).[1][8] Methyl 4-(methoxymethyl)phenylacetate Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Stability of Benzyl Ethers. [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009).[1][4] Oxidative Cleavage of Benzylic and Related Ethers. Journal of Organic Chemistry. [Link]

Resolving peak splitting in NMR for Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-RES-409 Topic: Resolving Peak Splitting Anomalies in Methyl 4-(methoxymethyl)phenylacetate Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am observing unexpected peak splitting in the proton NMR of Methyl 4-(methoxymethyl)phenylacetate. The aromatic region looks like distorted doublets, and my singlet methylene peaks appear broadened or split. Is my compound impure?"

Scientist's Assessment: The "splitting" you are observing is likely not due to impurity but rather inherent second-order magnetic effects (AA'BB' system) and long-range coupling (


). This guide details how to differentiate these intrinsic spectral features from actual contamination or instrumental error.
Target Molecule Profile
  • Compound: Methyl 4-(methoxymethyl)phenylacetate

  • Core Structure: 1,4-Disubstituted Benzene (Para-substituted).

  • Key Functional Groups:

    • Position 1: Methyl acetate side chain (

      
      )
      
    • Position 4: Methoxymethyl side chain (

      
      )
      
Proton GroupApprox.[1][2][3][4][5][6][7][8][9][10] Shift (

)
Expected Multiplicity (1st Order)Common Anomaly
Aromatic (Ar-H) 7.20 - 7.40 ppm2 x Doublets (

Hz)
AA'BB' Pattern (Pseudo-doublets with roofing)
Ether

~4.40 ppmSinglet (

)
Broadening / Fine Splitting (

coupling)
Ester

~3.70 ppmSinglet (

)
Overlap with Acetate

Acetate

~3.60 ppmSinglet (

)
Broadening / Fine Splitting (

coupling)
Ether

~3.30 - 3.40 ppmSinglet (

)
Usually sharp
Troubleshooting Workflow

Before altering your sample, follow this logic flow to diagnose the splitting source.

NMR_Troubleshooting Start START: Identify Anomalous Peak Region Which region is affected? Start->Region Aromatic Aromatic Region (7.0 - 7.5 ppm) Region->Aromatic 7-8 ppm Aliphatic Benzylic Singlets (3.6 or 4.4 ppm) Region->Aliphatic 3-5 ppm SymCheck Is the pattern symmetric around the center? Aromatic->SymCheck AABB Diagnosis: AA'BB' System (Second Order Effect) SymCheck->AABB Yes (Roofing effect) Impurity Diagnosis: Impurity or Rotamer SymCheck->Impurity No (Random peaks) ShimCheck Are TMS/Solvent peaks also split? Aliphatic->ShimCheck ShimIssue Diagnosis: Poor Shimming (Z1/Z2 axis) ShimCheck->ShimIssue Yes C13Sat Check 13C Satellites (0.55% height) ShimCheck->C13Sat No LongRange Diagnosis: Long-Range Coupling (4J to Ring Protons) C13Sat->LongRange Satellites present

Figure 1: Decision tree for diagnosing peak splitting in para-substituted benzenes.

Technical Deep Dive: The Aromatic Region (AA'BB')

The Issue: You expect two clean doublets for the aromatic protons (an AB system). Instead, you see two "messy" multiplets with extra small lines at the base, or the doublets "lean" heavily toward each other (roofing effect).

The Cause: Magnetic Inequivalence Although the molecule has chemical symmetry (the two protons ortho to the acetate group are chemically equivalent), they are magnetically inequivalent .

  • Proton

    
     couples to 
    
    
    
    (ortho) with a large coupling constant (
    
    
    Hz).
  • Proton

    
     also couples to 
    
    
    
    (para to
    
    
    ) with a tiny coupling constant (
    
    
    Hz).
  • Because

    
    , the spin system is AA'BB' , not 
    
    
    
    .[9] This is a second-order system where the appearance depends on the ratio of the chemical shift difference (
    
    
    ) to the coupling constant (
    
    
    ).

Protocol for Verification:

  • Field Strength Check: Run the sample on a higher field instrument (e.g., 600 MHz vs. 300 MHz).

    • Why? As field strength increases,

      
       (in Hz) increases while 
      
      
      
      stays constant. The system becomes more "first-order" (closer to ideal doublets), reducing the complexity of the inner lines [1].
  • Simulation: Use NMR prediction software (e.g., MestReNova, TopSpin) to simulate an AA'BB' system using standard parameters (

    
     Hz, 
    
    
    
    Hz,
    
    
    Hz).
    • Result: If the simulation matches your "messy" peaks, the compound is pure.

Technical Deep Dive: Benzylic "Singlet" Splitting

The Issue: The methylene (


) peaks at ~3.6 ppm (acetate) or ~4.4 ppm (ether) appear as broad humps or triplets rather than sharp singlets.

The Cause: Long-Range Coupling (


) 
Benzylic protons are separated from the aromatic ring protons by four bonds.
  • Mechanism:

    
    -
    
    
    
    orbital overlap allows spin information to transfer from the benzylic protons to the ortho-aromatic protons.
  • Magnitude: Typical

    
     values are 0.5 – 1.0 Hz.
    
  • Visual: On a well-shimmed instrument, this looks like a triplet (coupling to 2 ortho protons) or simply a broadened peak if the resolution is insufficient to resolve the <1 Hz split [2].

Protocol for Verification:

  • Homonuclear Decoupling:

    • Step: Irradiate the aromatic region (saturation) while acquiring the spectrum.

    • Result: If the benzylic "multiplet" collapses into a sharp singlet, the splitting is caused by coupling to the aromatic ring.

  • Resolution Enhancement (Gaussian Window):

    • Step: Reprocess the FID using a Gaussian window function (lb = -1.0, gb = 0.5) to sharpen the peaks.

    • Result: This may resolve the broad hump into a definitive fine triplet, confirming

      
       coupling rather than random aggregation broadening.
      
FAQ: Common User Pitfalls

Q: Could the splitting be due to rotamers? A: Unlikely for this molecule at room temperature. The side chains are flexible. However, if you are using a solvent like DMSO-d6 or running at low temperatures (-40°C), restricted rotation around the carbonyl bond might create distinct rotamer populations.

  • Test: Run a Variable Temperature (VT) experiment. If peaks coalesce upon heating (e.g., to 50°C), rotamers are present.

Q: My "singlet" has small side peaks at the base (approx 1% height). Is this impurity? A: Check the spacing. If the satellite peaks are spaced by ~125-135 Hz centered on the main peak, these are


C Satellites  (coupling to the 1.1% natural abundance 

C). This is normal and indicates a high signal-to-noise ratio.

Q: The peaks look "tilted" or "roofed." A: This is the Roofing Effect (strong coupling). In any coupled system (like the AA'BB' aromatics), the inner lines (closer to the coupled partner) grow taller, and the outer lines shrink. This confirms the protons are coupled to each other and not to an impurity.

References
  • Reich, H. J. (2010).[2][6] The AA'BB' Pattern. University of Wisconsin NMR Course Notes. [Link]

  • Reich, H. J. (2010).[2][6] Long-Range (4J) Proton-Proton Couplings. University of Wisconsin NMR Course Notes. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for Pulse Sequences).

Sources

Addressing poor resolution in HPLC of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Division Subject: Resolution & Method Optimization for Methyl 4-(methoxymethyl)phenylacetate Ticket ID: HPLC-RES-004 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary

You are encountering resolution issues with Methyl 4-(methoxymethyl)phenylacetate , a molecule possessing both an aromatic core and dual oxygenated functionalities (ester and ether). This structural profile presents two primary chromatographic risks: hydrolytic instability (generating the free acid) and aromatic selectivity issues (co-elution with synthesis precursors).

This guide moves beyond generic advice, treating your HPLC system as a customizable sensor for this specific pharmacophore. We will address the "Three Pillars of Resolution": Selectivity (


), Efficiency (

), and Retention (

).

Module 1: The Co-Elution Crisis (Selectivity)

Q: Why are my peaks overlapping despite using a high-efficiency C18 column?

A: You are likely facing a selectivity (


)  failure, not an efficiency (

) failure. Methyl 4-(methoxymethyl)phenylacetate is an aromatic ester. On standard C18 columns, separation is driven purely by hydrophobicity. If your impurities (e.g., the ethyl ester analog or the starting phenylacetic acid) have similar hydrophobicity, C18 cannot distinguish them.

The Fix: Leverage


-

Interactions
Acetonitrile (MeCN) is the default solvent for C18, but it possesses its own

-electrons (triple bond), which suppress the interaction between the analyte's phenyl ring and the stationary phase.[1] Methanol (MeOH) , being protic and lacking

-electrons, allows the aromaticity of your analyte to interact more strongly with the stationary phase, often resolving critical pairs that MeCN merges.

Protocol 1: Solvent Switching Strategy

  • Baseline: Run your current method with Acetonitrile/Water.

  • Test: Swap organic modifier to Methanol .

  • Observation: Expect longer retention times (methanol is a weaker solvent) but significantly different peak spacing.

Protocol 2: Stationary Phase Selection If C18 fails in both solvents, the "chemical handle" of your molecule is the phenyl ring. Switch to a Phenyl-Hexyl or Biphenyl column. These phases engage in direct


-

stacking with the phenylacetate core, offering orthogonal selectivity to C18.

Module 2: Ghost Peaks & Retention Shift (Stability)

Q: Why do I see a new peak growing over time, or my main peak splitting?

A: Your molecule is undergoing on-column or in-vial hydrolysis . The methyl ester moiety is susceptible to hydrolysis, converting the target Methyl 4-(methoxymethyl)phenylacetate into 4-(methoxymethyl)phenylacetic acid.

  • Symptom: A new, earlier-eluting peak appears (the acid is more polar).

  • Cause: Extreme pH or lack of buffering.

The Fix: pH Control & Temperature You must separate the neutral ester from the potential acid impurity.

  • Low pH (pH 2.5 - 3.0): The acid impurity becomes protonated (

    
    , neutral). It will retain longer and have a sharp peak shape, but may co-elute with the ester.
    
  • Neutral pH (pH 6.0 - 7.0): The acid ionizes (

    
    ). It will elute at the void volume, achieving massive resolution from your hydrophobic ester. Note: Ensure your column is silica-hybrid (e.g., C18-H) to withstand pH > 6.
    

Protocol 3: Stability Safeguards

  • Buffer: Use 10mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid (pH 2.7). Avoid unbuffered water.

  • Temperature: Set the autosampler to 4°C . Hydrolysis rates double with every 10°C increase.

Module 3: Troubleshooting Logic & Workflow

The following diagram illustrates the decision matrix for resolving your specific separation issues.

HPLC_Troubleshooting Start ISSUE: Poor Resolution (Rs < 1.5) Check_k Check Retention Factor (k') Start->Check_k k_Low k' < 2.0 (Eluting too fast) Check_k->k_Low Yes k_Good 2.0 < k' < 10 Check_k->k_Good No Action_WeakSolvent Decrease Organic % (Increase Water) k_Low->Action_WeakSolvent Check_Alpha Check Selectivity (α) k_Good->Check_Alpha Action_WeakSolvent->Check_Alpha Alpha_Bad Peaks Co-eluting (Selectivity Issue) Check_Alpha->Alpha_Bad Poor Separation Check_N Check Efficiency (N) Check_Alpha->Check_N Separation OK, Peaks Broad Action_ChangeSolvent Switch MeCN -> MeOH (Leverage π-π interactions) Alpha_Bad->Action_ChangeSolvent Action_ChangeColumn Switch to Phenyl-Hexyl (Orthogonal Phase) Action_ChangeSolvent->Action_ChangeColumn If fails N_Bad Broad/Tailing Peaks Check_N->N_Bad Action_Buffer Add Buffer (Ammonium Acetate) Check pH Stability N_Bad->Action_Buffer

Caption: Decision tree for isolating the root cause of resolution failure: Retention (


), Selectivity (

), or Efficiency (

).

Module 4: Optimized Method Parameters

Based on the physicochemical properties of Methyl 4-(methoxymethyl)phenylacetate, the following starting conditions are recommended to maximize resolution and stability.

ParameterRecommendationTechnical Rationale
Column C18 (Base) or Phenyl-Hexyl (Advanced)Phenyl-Hexyl maximizes selectivity for aromatic esters vs. aliphatic impurities.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity; keeps potential acid impurities protonated for sharp peaks.
Mobile Phase B Methanol (Grade: LC-MS)Enhances aromatic selectivity compared to Acetonitrile.[2]
Gradient 5% B to 95% B over 10 minGeneric scouting gradient. Target elution of ester at ~60-70% B.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Detection UV 254 nm (Primary), 210 nm (Secondary)254 nm targets the phenyl ring with high specificity; 210 nm detects non-aromatic impurities.
Temperature Column: 30°CAutosampler: 4°C (Critical to prevent ester hydrolysis).

Module 5: The Hydrolysis Pathway Visualization

Understanding the degradation pathway is vital for identifying "ghost peaks."

Hydrolysis_Pathway Ester Methyl 4-(methoxymethyl) phenylacetate (Target Analyte) Acid 4-(methoxymethyl) phenylacetic acid (Impurity) Ester->Acid Hydrolysis (Fast at pH > 8 or pH < 2) Methanol Methanol (Byproduct) Ester->Methanol Ester_Behavior Late Eluting Neutral Ester->Ester_Behavior Water H2O / H+ Water->Acid Acid_Behavior Early Eluting pH Sensitive Acid->Acid_Behavior

Caption: Hydrolysis mechanism showing the conversion of the hydrophobic ester to the polar acid impurity.

References

  • Phenomenex Technical Guides. Reversed Phase HPLC Method Development: Solvent Selectivity (Methanol vs Acetonitrile). [Link]

  • Shimadzu Technical Report. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Agilent Technologies. HPLC Column Troubleshooting Guide: Peak Shape and Resolution. [Link]

  • ResearchGate. Development and validation of HPLC method for phenylacetate derivatives. [Link]

Sources

Topic: Minimizing degradation of Methyl 4-(methoxymethyl)phenylacetate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for Methyl 4-(methoxymethyl)phenylacetate

Executive Summary & Molecule Profile

The Molecule: Methyl 4-(methoxymethyl)phenylacetate Structure: A bifunctional aromatic scaffold containing:

  • Methyl Ester (Phenylacetate moiety): Highly susceptible to hydrolysis.[1]

  • Benzylic Methyl Ether (Methoxymethyl group): Susceptible to oxidative degradation and acidic cleavage.[1]

The Problem: Users frequently report yield loss (into aqueous layers) and purity drops (new impurities by HPLC) during standard workups. This is primarily driven by the hydrolytic instability of the phenylacetic ester and the oxidative sensitivity of the benzylic position .[2]

Scope: This guide provides chemically grounded protocols to isolate this compound without degrading the sensitive ester and ether functionalities.

Critical Degradation Pathways

Before attempting a workup, you must understand how the molecule breaks down.

Functional GroupStress FactorDegradation ProductConsequence
Methyl Ester High pH (Base) 4-(methoxymethyl)phenylacetic acidYield Loss: The acid dissolves in aqueous NaHCO₃/NaOH washes.[2][1]
Methyl Ester Low pH (Acid) + Heat 4-(methoxymethyl)phenylacetic acidPrecipitation: Product hydrolyzes and precipitates as solid acid.[1]
Benzylic Ether Strong Lewis Acids 4-(hydroxymethyl)phenylacetateImpurity: Cleavage of the methyl ether to the benzyl alcohol.[2]
Benzylic Position O₂ / Light / Peroxides 4-(methoxycarbonyl)phenylacetateImpurity: Radical oxidation of the benzylic C-H bond.[2][1]
Mechanism Visualization

The following diagram illustrates the competing degradation pathways you must avoid.

DegradationPathways Target Target Molecule Methyl 4-(methoxymethyl)phenylacetate Acid Hydrolysis Product (Free Acid) Target->Acid pH > 10 (Saponification) or pH < 2 + Heat Alcohol Ether Cleavage Product (Benzyl Alcohol) Target->Alcohol Strong Acid (HBr/HI) or Lewis Acids (BBr3) Oxidized Oxidation Product (Aldehyde/Benzoate) Target->Oxidized Air/Light (Radical)

Caption: Figure 1. Primary degradation vectors.[1] The red paths (Hydrolysis/Cleavage) are the most common risks during aqueous workup.[2]

Troubleshooting Guide: The "Safe Workup" Protocol

Scenario A: "I lost 40% of my mass after washing with Sodium Bicarbonate."

Diagnosis: You likely hydrolyzed the ester.[2][1] Phenylacetic esters are significantly more labile than benzoic esters due to the non-conjugated methylene spacer, which does not passivate the carbonyl carbon as effectively.[2] The Fix:

  • Do NOT use saturated Na₂CO₃ or NaOH.[1]

  • Limit Contact Time: Perform washes cold (0–5°C) and separate phases immediately.

  • Buffer Choice: Use 5% NaHCO₃ or Phosphate Buffer (pH 7.0).[1]

Scenario B: "My NMR shows a new aldehyde peak or a benzoate impurity."

Diagnosis: Benzylic oxidation. The methylene group next to the ether oxygen and the phenyl ring is "doubly activated" for radical abstraction.[2] The Fix:

  • Degas Solvents: Ensure extraction solvents are peroxide-free.[2][1]

  • Rotovap Hygiene: Do not leave the compound on the rotary evaporator bath at >40°C for extended periods. Backfill with Nitrogen/Argon immediately.[1]

Step-by-Step Optimized Protocol

This protocol is designed to maintain a pH window of 4–8 and minimize thermal stress.[1]

Reagents Required:

  • Phosphate Buffer (pH 7.[1]0) or dilute NaHCO₃ (5% w/v, chilled).

  • Brine (Saturated NaCl).[1]

  • Ethyl Acetate or MTBE (Peroxide-free).[1]

  • Sodium Sulfate (Anhydrous).[1]

Step 1: Quenching (Temperature Control) [1]

  • Cool the reaction mixture to 0°C .

  • If quenching an acidic reaction: Add buffer slowly to neutralize.[1] Do not dump water directly if the mixture is strongly acidic; the heat of dilution can trigger hydrolysis.[2]

Step 2: Extraction (pH Control)

  • Dilute with cold Ethyl Acetate.[1]

  • Wash 1: Cold Water (removes bulk salts).[1]

  • Wash 2: Cold 5% NaHCO₃ (Only if removal of acidic byproducts is strictly necessary).[1] Perform this wash in under 2 minutes.

  • Wash 3: Saturated Brine (crucial for breaking emulsions and drying the organic layer).[1]

Step 3: Concentration (Oxidation Control)

  • Dry over Na₂SO₄ for 10 minutes. Filter.

  • Concentrate under reduced pressure.[1][3] Bath temperature must not exceed 35°C.

  • Crucial: Do not allow the flask to rotate dry for hours. Stop immediately when solvent is removed.[1]

Decision Tree for Workup Conditions

WorkupLogic Start Start Workup CheckpH Check Reaction pH Start->CheckpH Acidic Acidic (pH < 3) CheckpH->Acidic Basic Basic (pH > 10) CheckpH->Basic Neutral Neutral (pH 6-8) CheckpH->Neutral ActionAcid Quench with Cold Phosphate Buffer (pH 7) Acidic->ActionAcid Risk: Acid Hydrolysis ActionBase Quench with Cold Dilute NH4Cl Basic->ActionBase Risk: Saponification Extract Extract with EtOAC (Keep T < 10°C) Neutral->Extract ActionAcid->Extract ActionBase->Extract Wash Wash: Brine Only (Skip NaHCO3 if possible) Extract->Wash Dry Dry (Na2SO4) & Conc. (Bath < 35°C) Wash->Dry

Caption: Figure 2. Logic flow for determining safe quench conditions based on reaction mixture pH.

Stability Data & Solvent Compatibility

The following table summarizes the stability of the methyl ester moiety in this specific scaffold compared to standard benzoate esters.

ConditionMethyl Benzoate (Standard)Methyl Phenylacetate (Target)Recommendation
Aq.[2][1] NaOH (1M), 25°C Slow Hydrolysis (hrs)Rapid Hydrolysis (mins) Avoid strong bases completely.
Aq. HCl (1M), 60°C StableHydrolysis to Acid Keep acidic workups cold (0°C).
Methanol (Solvent) StableTransesterification Risk Avoid alcohols if product is isolated as oil; use aprotic solvents (EtOAc).[1]
Silica Gel Chromatography StableSlightly Acid Sensitive Add 1% Et₃N to eluent if streaking occurs.[1]

FAQ

Q: Can I use Methanol/Ethanol to recrystallize this compound? A: Use caution. Methyl esters can undergo transesterification in Ethanol (forming the Ethyl ester) if any acid/base catalyst is present.[1] If you must recrystallize, use Methanol (matches the ester) or a non-protic solvent system like Hexane/Ethyl Acetate.

Q: Why is the "methoxymethyl" group considered unstable? Isn't it just an ether? A: It is a benzylic ether.[1] Unlike a standard aliphatic ether (e.g., diethyl ether), the carbon-oxygen bond at the benzylic position is weaker due to the stability of the potential benzylic carbocation.[2] While it won't cleave in water, it is sensitive to strong acids (like HBr generated in situ) or radical oxidation [1].

Q: I see a "carboxylic acid" impurity growing over time in storage. Why? A: This is likely "auto-hydrolysis" caused by trace moisture.[2][1] Methyl phenylacetates are essentially "activated" esters.[1] Store the compound under Argon at -20°C, strictly dry.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (See Section on Benzyl Ethers and their stability/cleavage mechanisms).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: London, 1989. (General procedures for the handling of labile esters).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • PubChem. Methyl 4-methoxyphenylacetate (Compound Summary). National Library of Medicine.[1] [Link] (Analogous structure data for stability inference).

Sources

Technical Support Hub: Scaling Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Scale-up Optimization & Troubleshooting Target Molecule: Methyl 4-(methoxymethyl)phenylacetate (CAS: 101-41-7 analog/derivative) Primary Pathway: Acid-Catalyzed Fischer Esterification

Executive Summary

Welcome to the Process Development Support Center. This guide addresses the specific challenges of scaling the synthesis of Methyl 4-(methoxymethyl)phenylacetate from its acid precursor, 4-(methoxymethyl)phenylacetic acid .

Unlike simple esterifications, this reaction involves a benzylic ether moiety (


) on the aromatic ring. While the ester formation is standard, the stability of this benzylic ether in acidic media creates a unique "Selectivity vs. Conversion" trade-off during scale-up.
Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, you must understand the competing pathways active in your reactor.

ReactionPathways cluster_legend Pathway Legend Start 4-(methoxymethyl) phenylacetic acid Product TARGET: Methyl 4-(methoxymethyl) phenylacetate Start->Product Esterification (-H2O) Methanol Methanol (Excess) Methanol->Product Catalyst H2SO4 (Catalyst) Catalyst->Product Impurity_Hydrolysis Impurity A: 4-(hydroxymethyl) phenylacetate Product->Impurity_Hydrolysis Acid Cleavage (if Wet) Impurity_Dimer Impurity B: Benzylic Dimer Product->Impurity_Dimer High Temp / High Acid Impurity_Hydrolysis->Product Re-etherification (High MeOH) key Green = Desired Path Red = Impurity Risk

Figure 1: Reaction network showing the equilibrium between the target ester and potential benzylic cleavage products.

Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Reaction Kinetics & Conversion

Q: My reaction stalls at 90% conversion. Adding more sulfuric acid doesn't help. Why? A: You are fighting Thermodynamics, not Kinetics. Fischer esterification is an equilibrium process (


). Once you reach equilibrium, adding more catalyst (

) only speeds up the forward and reverse rates equally; it does not shift the yield.
  • The Fix: You must disrupt the equilibrium.

    • Increase Methanol Ratios: On scale-up, move from 5 equivalents to 10-15 equivalents of methanol. The methanol acts as both reactant and solvent, driving the reaction right via Le Chatelier's principle [1][4].

    • Water Removal: If you cannot use excess methanol due to volume constraints, you must remove water.

      • Lab Scale: Molecular sieves (3Å).

      • Pilot Scale: Use a ternary azeotrope. Add Toluene or DCM and use a Dean-Stark trap to continuously remove water [8].

Q: I see a new impurity peak (RRT 0.85) that grows over time.[1] What is it? A: This is likely Methyl 4-(hydroxymethyl)phenylacetate (Impurity A in Fig 1). The methoxymethyl group (


) is a benzyl ether. While relatively stable, it can undergo acid-catalyzed hydrolysis if water accumulates in the system.
  • Mechanism: The acid protonates the ether oxygen, making methanol a leaving group. If water attacks the resulting benzylic carbocation, you get the alcohol.

  • The Fix: Ensure your methanol is "Dry" or "Anhydrous" grade (<0.05% water). If the reaction sits too long with accumulated water (byproduct), the ether cleavage accelerates. Quench immediately upon completion.

Category 2: Thermal Safety & Engineering

Q: Upon adding H2SO4 to the methanol solution, the temperature spiked rapidly. Is this dangerous? A: Yes. Mixing sulfuric acid and methanol is highly exothermic and can cause local boiling or "bumping."

  • Scale-Up Protocol:

    • Cool First: Chill the methanol solution to <10°C before acid addition.

    • Dose Slowly: Add

      
       via a dosing pump or dropping funnel. Monitor internal temperature (
      
      
      
      ) and ensure it does not exceed 30°C during addition.
    • Heat Second: Only apply heat after the acid is fully dispersed. This prevents "hot spots" that degrade the sensitive benzyl ether [15].

Q: Can I use Thionyl Chloride (


) instead of Sulfuric Acid to drive conversion? 
A: Not Recommended  for this specific substrate.
While 

generates anhydrous HCl and drives esterification irreversibly, the byproduct is HCl gas. High concentrations of HCl are far more aggressive toward the methoxymethyl ether linkage than catalytic sulfuric acid. You risk converting your methoxymethyl group into a chloromethyl group (

), a potent alkylating agent and genotoxic impurity. Stick to

or

-TsOH [1].
Category 3: Isolation & Work-up

Q: During the bicarbonate wash, I have a persistent emulsion. How do I break it? A: Phenylacetic acid derivatives are surfactants at certain pH levels.

  • The Cause: Incomplete neutralization or the presence of oligomers (Impurity B).

  • The Fix:

    • Check pH: Ensure the aqueous layer is strictly pH 7-8. If it is too basic (pH > 10), you may be hydrolyzing the ester back to the acid salt, which acts as a soap.

    • Salting Out: Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer.

    • Filtration: If a "rag layer" persists, filter the biphasic mixture through a pad of Celite. This removes the benzylic dimers/polymers stabilizing the emulsion.

Part 3: Standardized Scale-Up Protocol

Use this baseline protocol for batches >100g.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Acid : 10.0 eq MethanolExcess MeOH drives equilibrium.
Catalyst 0.05 - 0.1 eq

(98%)
Minimal acid reduces ether cleavage risk.
Temperature Reflux (65°C)Optimal rate.[2] Do not pressurize >70°C.
Time 4 - 6 HoursMonitor by HPLC. Stop when SM < 1.0%.
Quench Cool to 20°C, add solid

Neutralize acid before removing solvent to prevent back-hydrolysis.
Workflow Diagram

Workflow Step1 CHARGE Reactor (Methanol + Substrate) Step2 COOL to <10°C Step1->Step2 Step3 DOSE H2SO4 (Exotherm Control) Step2->Step3 Step4 HEAT to Reflux (65°C) (4-6 Hours) Step3->Step4 Step5 IPC Check (HPLC) Conversion >98%? Step4->Step5 Step5->Step4 No (Extend Time) Step6 COOL & NEUTRALIZE (NaHCO3) Step5->Step6 Yes Step7 SOLVENT SWAP (Distill MeOH -> Add EtOAc) Step6->Step7

Figure 2: Step-by-step process flow for safe scale-up.

References
  • Khan Academy. (2016). Fischer Esterification Mechanism and Catalysis. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Fischer Esterification: Mechanism and Equilibrium. Retrieved January 28, 2026, from [Link]

  • OperaChem. (2024). Fischer Esterification - Typical Procedures and Lab Manuals. Retrieved January 28, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Lab Manual: Fischer Esterification Safety and Sulfuric Acid Handling. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2010). Benzyl methyl ether production from benzyl alcohol and methanol in carbonic water. Retrieved January 28, 2026, from [Link]

  • PubChem. (2025).[3][4] Methyl 4-methoxyphenylacetate Compound Summary. Retrieved January 28, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzeneacetic acid, (4-methoxyphenyl)methyl ester Properties. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Reaction Monitoring for Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing Methyl 4-(methoxymethyl)phenylacetate presents a unique analytical challenge due to the simultaneous presence of two distinct functional transformations: the esterification of the phenylacetic acid moiety and the etherification of the benzyl position.

This guide addresses the specific "pain points" of monitoring this dual-functionalization. We move beyond generic advice to provide a self-validating analytical framework, ensuring you can distinguish between the starting material (likely 4-(chloromethyl)phenylacetic acid or similar), the mono-functionalized intermediates, and the fully protected target.

Module 1: High-Performance Liquid Chromatography (HPLC)

Q: I am seeing co-elution between my acid starting material and the methyl ester product. How do I resolve this?

A: This is a classic issue in phenylacetic acid derivative analysis. The


 of the phenylacetic acid moiety is approximately 4.3. If your mobile phase pH is near this value, the acid exists in equilibrium between its ionized and non-ionized forms, leading to peak broadening and co-elution with the neutral ester.

The Fix: pH Suppression You must suppress the ionization of the carboxylic acid to increase its retention time and sharpen the peak.

  • Protocol: Acidify Mobile Phase A (Water) to pH 2.5 – 3.0 .

  • Reagent: Use 0.1% Phosphoric Acid (

    
    ) or 0.1% Formic Acid.
    
  • Mechanism: At pH < 3.0, the acid is fully protonated (neutral) and becomes more hydrophobic, retaining longer on the C18 column and separating clearly from the methyl ester.

Recommended Method Parameters:

ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 or 5 µm
Mobile Phase A Water + 0.1%

(pH ~2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (phenyl ring) & 254 nm
Temperature 30°C
Q: My chromatogram shows a "ghost peak" that grows over time in the sample vial. Is the product unstable?

A: The product is likely stable, but your sample diluent might be reactive.

  • Diagnosis: If you are dissolving your sample in Methanol (MeOH) for HPLC analysis, and your crude mixture contains residual acid catalyst or benzyl halides, you may be driving the reaction inside the HPLC vial.

    • Scenario A: Residual benzyl chloride + MeOH

      
       Benzyl methyl ether (false positive for conversion).
      
    • Scenario B: Transesterification if using a different alcohol.

  • The Fix: Switch to an inert diluent like Acetonitrile (ACN) or quench the sample immediately with a buffer (e.g., Ammonium Acetate) before dilution.

Module 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How do I definitively distinguish the ester methoxy group from the ether methoxy group in NMR?

A: This is the critical structural validation step. Both groups appear as singlets integrating to 3H, but their chemical environments differ slightly due to the electron-withdrawing nature of the carbonyl group versus the benzylic position.

Chemical Shift Fingerprint:

Functional GroupProton TypeApprox.[1][2] Shift (

, ppm)
Multiplicity
Ester

3.65 – 3.70 Singlet (s)
Ether

3.35 – 3.40 Singlet (s)
Benzylic Ether

4.40 – 4.50 Singlet (s)
Benzylic Ester

3.60 – 3.65 Singlet (s)

Troubleshooting Tip: If the peaks overlap (common in low-field NMR), run the sample in Benzene-


  instead of Chloroform-

. The aromatic solvent induces shifts that often resolve overlapping methyl signals (ASIS effect).

Module 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct monitoring technique based on the reaction stage.

ReactionMonitoring Start Start Reaction Monitoring Phase1 Phase 1: Screening (Qualitative) Start->Phase1 TLC TLC Analysis (Silica, Hex:EtOAc) Phase1->TLC Decision1 SM Disappeared? TLC->Decision1 Decision1->TLC No (Continue Rxn) Phase2 Phase 2: Quantification (IPC) Decision1->Phase2 Yes HPLC HPLC (Reverse Phase) Check Purity & Ratios Phase2->HPLC Standard Path GC GC-FID (If volatile intermediates) Phase2->GC Alternative Phase3 Phase 3: Validation (Structural) HPLC->Phase3 Purity > 98% NMR 1H NMR / qNMR Confirm Methoxy Positions Phase3->NMR Stop Release Batch NMR->Stop Structure Confirmed

Caption: Figure 1. Staged analytical workflow ensuring qualitative screening (TLC) precedes expensive quantitative verification (HPLC) and final structural confirmation (NMR).

Module 4: In-Process Control (IPC) Protocols

Protocol A: Rapid TLC Screening

Use for hourly monitoring of starting material consumption.

  • Stationary Phase: Silica Gel

    
     plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

    • Note: Phenylacetic acid derivatives are polar; if the acid sticks to the baseline, add 1% Acetic Acid to the mobile phase.

  • Visualization:

    • UV (254 nm): All phenyl-containing species will be visible.

    • Stain (KMnO4): Oxidizes benzylic positions (yellow spots on purple background).

    • Stain (Bromocresol Green): Specific for the carboxylic acid starting material (turns yellow/orange) vs. the neutral ester (blue/green background).

Protocol B: Reaction Quench for HPLC

Use to freeze the reaction equilibrium for accurate quantification.

  • Take a 50 µL aliquot of the reaction mixture.

  • Dispense immediately into a vial containing 950 µL of Cold Acetonitrile/Water (50:50) buffered with 10mM Ammonium Acetate.

  • Vortex for 10 seconds.

  • Filter through a 0.22 µm PTFE syringe filter into the HPLC vial.

  • Why this works: The cold temperature slows kinetics; the buffer prevents pH-induced hydrolysis or transesterification during the wait time on the autosampler.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification and Williamson Ether Synthesis mechanisms).
  • Zysk, M., et al. (2014).[3] "Enzymatic synthesis of methyl phenylacetate." Journal of Molecular Catalysis B: Enzymatic, 102, 225-229.[3] Link (Provides context on esterification conditions and monitoring).

  • Sielc Technologies. (n.d.). "Separation of Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, methyl ester on Newcrom R1 HPLC column." Link (Source for HPLC mobile phase acidification strategy).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[4][5][6] Link (Mechanistic background for the methoxymethyl ether formation).

  • ChemicalBook. (n.d.). "Methyl phenylacetate Properties and Synthesis." Link (General physical properties for method development).

Sources

Validation & Comparative

Confirming the identity of synthesized Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Identity Confirmation Protocol: Methyl 4-(methoxymethyl)phenylacetate

CAS: 115414-80-7 | Formula: C₁₁H₁₄O₃ | M.W.: 194.23 g/mol [1][2]

Executive Summary

In the synthesis of advanced pharmaceutical intermediates, Methyl 4-(methoxymethyl)phenylacetate serves as a critical bifunctional building block. Its identity confirmation is frequently complicated by its structural similarity to common side products, specifically the unreacted benzyl halide precursor or the hydrolysis byproduct (alcohol).[1][2]

This guide provides a definitive analytical comparison protocol. It moves beyond basic characterization to offer a comparative performance analysis of the synthesized product against established theoretical standards and critical impurities.[1][2] The objective is to equip researchers with a self-validating system to certify batch identity and purity.[1][2]

Structural Profile & Critical Quality Attributes (CQA)

The molecule contains two distinct "methyl" environments and two distinct "methylene" environments.[1][2] Successful identity confirmation relies on resolving these signals.[1][2]

Structural FragmentChemical EnvironmentAnalytical Marker (Key Signal)
Fragment A Methyl Ester (-COOCH3)NMR: Singlet ~3.69 ppm
Fragment B Benzylic Ether (Ar-CH2-O-)NMR: Singlet ~4.42 ppm (Diagnostic)
Fragment C Ether Methyl (-OCH3)NMR: Singlet ~3.38 ppm
Fragment D Benzylic Ester (Ar-CH2-CO-)NMR: Singlet ~3.62 ppm

Analytical Comparison: Synthesized Product vs. Alternatives

This section compares the performance of the synthesized target against its most common "alternatives"—the impurities that mimic it.[1][2]

High-Field 1H NMR Spectroscopy (The Gold Standard)

Objective: Distinguish the target ether from the starting material (Benzyl Chloride/Bromide) and the Hydrolysis Impurity (Benzyl Alcohol).[1][2]

Table 1: Comparative Chemical Shift Analysis (CDCl₃, 400 MHz)

Proton AssignmentTarget Product (δ ppm)Impurity A: Benzyl Chloride (δ ppm)Impurity B: Benzyl Alcohol (δ ppm)Status
Ar-CH₂-X (Benzylic)4.42 (s) 4.57 (s)4.68 (d)CRITICAL
-OCH₃ (Ether)3.38 (s) AbsentAbsentCONFIRMATORY
-COOCH₃ (Ester)3.69 (s)3.69 (s)3.69 (s)Non-Diagnostic
Ar-CH₂-CO (Alpha)3.62 (s)3.64 (s)3.63 (s)Non-Diagnostic

Expert Insight: The "Smoking Gun" for identity confirmation is the upfield shift of the benzylic methylene from ~4.57 ppm (Cl) to ~4.42 ppm (OMe) combined with the appearance of the new methoxy singlet at 3.38 ppm.[1][2] If the peak at 4.57 remains, the reaction is incomplete.[1][2]

GC-MS Fragmentation Analysis

Objective: Confirm mass and fragmentation pattern, ruling out homologous impurities.

Table 2: MS Performance Metrics

FeatureTarget Product Alternative (Homologs/Impurities)
Molecular Ion [M]+ 194 m/z (Weak/Distinct)180 m/z (Methyl 4-methoxyphenylacetate)
Base Peak 121 m/z (Methoxybenzyl cation)121 m/z (Common to both)
Loss of Methoxy M-31 (163 m/z)M-15 (Loss of methyl)
Loss of Ester M-59 (135 m/z)M-59 (121 m/z)

Detailed Experimental Protocols

Protocol A: 1H NMR Validation Workflow
  • Sample Prep: Dissolve 10 mg of synthesized oil in 0.6 mL CDCl₃ (ensure solvent is acid-free to prevent hydrolysis).

  • Acquisition: 16 scans, 30° pulse angle, d1 = 1.0 sec.[1][2]

  • Processing: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Validation Logic:

    • Integrate the Phenyl ring (4H) -> Set as Reference (4.00).[1][2]

    • Check Integral of Singlet at 3.38 ppm.[1][2] Must be 3.00 ± 0.1 .

    • Check Integral of Singlet at 4.42 ppm.[1][2] Must be 2.00 ± 0.1 .

Protocol B: GC-MS Purity Check
  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier: Helium @ 1.0 mL/min.[1][2]

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (3 min).

  • Inlet: 250°C, Split 20:1.

  • Criteria: Single peak >98% area. Mass spectrum must match theoretical fragmentation (194 -> 163 -> 135 -> 121).[1][2]

Visualizations & Logic Maps

Figure 1: Identity Confirmation Decision Matrix

This diagram illustrates the logic flow for accepting or rejecting a batch based on analytical data.[1][2]

IdentityLogic Start Synthesized Batch (Crude/Purified) NMR 1H NMR Analysis (CDCl3) Start->NMR Check1 Singlet present at ~3.38 ppm (-OMe)? NMR->Check1 Check2 Benzylic CH2 shift < 4.50 ppm? Check1->Check2 Yes Fail1 REJECT: Missing Ether Group (Check Reagents) Check1->Fail1 No Check3 Integral Ratio OMe : Ar-H = 3:4? Check2->Check3 Yes Fail2 REJECT: Unreacted Chloride (Reprocess) Check2->Fail2 No (Peak at 4.6 ppm) Fail3 REJECT: Impure/Mixture (Recrystallize/Distill) Check3->Fail3 No GCMS GC-MS Verification (M+ = 194) Check3->GCMS Yes Pass IDENTITY CONFIRMED (Release Batch) GCMS->Pass Match

Caption: Logical workflow for validating Methyl 4-(methoxymethyl)phenylacetate identity via NMR markers.

Figure 2: Synthesis & Impurity Pathway

Understanding where the product comes from helps identify what "Alternative" peaks to look for.[1][2]

SynthesisPath SM Start Material: Methyl 4-(chloromethyl) phenylacetate Product TARGET PRODUCT: Methyl 4-(methoxymethyl) phenylacetate SM->Product SN2 Substitution Impurity1 Impurity A: Hydrolysis Product (Benzyl Alcohol) SM->Impurity1 Moisture/Water Impurity2 Impurity B: Transesterification (If solvent != MeOH) SM->Impurity2 Wrong Solvent Reagent + NaOMe / MeOH

Caption: Reaction pathway highlighting the origin of critical impurities (Alternatives) to be detected.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12013898, Methyl 4-(methoxymethyl)phenylacetate. Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][2] John Wiley & Sons.[1][2][3] (Authoritative text for theoretical NMR shift prediction logic).

  • NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) Library.[1][2] National Institute of Standards and Technology.[1][2][4] Retrieved from [Link][1][2][4]

Sources

Purity Assessment of Methyl 4-(methoxymethyl)phenylacetate: An HPLC-UV Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (MMPA) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1] While Gas Chromatography (GC) is often the default for esters, the thermal lability of the methoxymethyl (MOM) ether moiety in MMPA presents a significant risk of on-column degradation, leading to false impurity profiles.

This guide details a robust High-Performance Liquid Chromatography (HPLC-UV) method designed to circumvent these thermal risks. By utilizing a mild acidic mobile phase and a C18 stationary phase, this protocol ensures the separation of the parent ester from its primary hydrolysis product (4-(methoxymethyl)phenylacetic acid) and synthetic byproducts without compromising the ether linkage.

The Analytical Challenge: Stability vs. Volatility

MMPA possesses a dual chemical nature that complicates analysis:

  • The Ester Group: Volatile enough for GC, but susceptible to hydrolysis.[2]

  • The Methoxymethyl (MOM) Ether: A protecting group that is stable to base but acid-labile and thermally sensitive.[1][2][3]

Comparative Analysis: Why HPLC-UV Wins

The following table contrasts the three primary techniques for assessing MMPA purity.

FeatureHPLC-UV (Recommended) GC-FID (Alternative) qNMR (Identity)
Primary Mechanism Partitioning (Polarity)Volatility/Boiling PointMagnetic Resonance
Suitability for MMPA High. Mild temperatures preserve the MOM ether.[1][2][4][5]Medium. High injector temps (>200°C) may cleave the MOM group.[5]Low. Excellent for structure, but poor dynamic range for trace impurities (<0.1%).[2][5]
Impurity Detection Detects non-volatile acids and salts directly.[1][2][4][5]Requires derivatization for acidic precursors (e.g., phenylacetic acid).[2][5]Overlap of impurity signals often obscures quantification.[1][2][4][5]
LOD/LOQ Excellent (ppm range).[1][2][4][5]Good, but baseline noise from column bleed can interfere.Poor (typically >1%).[1][2][5]
Throughput 10–15 min run time.[2][4][5]15–30 min (cooling cycles required).Fast (<5 min), but data processing is complex.[2][5]

Strategic Method Design

As a Senior Application Scientist, I advocate for a Reverse-Phase (RP) HPLC approach. The logic follows three specific chemical requirements:

A. Stationary Phase Selection: C18 (Octadecyl)[1][2]
  • Rationale: MMPA is moderately lipophilic.[1][2] A standard C18 column provides sufficient retention (

    
    ) to separate the ester from the more polar hydrolysis byproduct (the free acid).
    
  • Recommendation: A fully end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) minimizes secondary silanol interactions, ensuring sharp peaks for any amine-based synthetic precursors.[1][2][5]

B. Mobile Phase Chemistry: The "Mild Acid" Balance[2]
  • The Risk: Strong acids (pH < 2) or high temperatures can hydrolyze the MOM ether during the run.

  • The Solution: Use 0.1% Phosphoric Acid (H₃PO₄) or a Phosphate Buffer at pH 3.0 .

    • Why? This pH is low enough to suppress the ionization of the free acid impurity (keeping it in its neutral, retained form) but mild enough to leave the MOM ether intact during the short residence time on the column.

    • Avoid: Trifluoroacetic acid (TFA) at high concentrations, as it is a stronger cleavage agent for MOM groups.[2]

C. Detection Wavelength: 254 nm vs. 210 nm
  • Primary (254 nm): The phenyl ring provides a robust chromophore. This wavelength is selective for aromatics and reduces baseline drift from organic solvents.[1][2]

  • Secondary (210 nm): Use only if tracking non-aromatic impurities.[1][2] It is less specific and more prone to solvent noise.[1][2]

Experimental Protocol

Reagents and Equipment[6][7][8][9][10][11]
  • Instrument: HPLC System with Binary Pump, Autosampler, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1][2][4][5]

  • Buffer: 0.1% H₃PO₄ in Water (pH ~2.5–3.0).[1][2]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C (Do not exceed 40°C to protect MOM ether)
Injection Volume 10 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.030%Initial Equilibration
8.080%Elution of MMPA (Main Peak)
10.080%Wash Lipophilic Impurities
10.130%Return to Initial
15.030%Re-equilibration
Sample Preparation[7]
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Stock Solution: Weigh 10 mg of MMPA into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm for assay.

  • Sensitivity Check: Dilute Stock 1:2000 (0.5 ppm) to verify LOQ.

Validation Framework (Self-Validating System)

To ensure the method is reliable (Trustworthiness), every run must pass a System Suitability Test (SST) based on ICH Q2(R1) guidelines.

System Suitability Criteria
  • Precision: %RSD of peak area for 5 replicate injections of the Standard must be ≤ 2.0% .

  • Tailing Factor (

    
    ):  Must be 0.8 – 1.5  for the MMPA peak.[1][2]
    
  • Resolution (

    
    ):  If the acid impurity (hydrolysis product) is present, 
    
    
    
    between the acid (elutes earlier) and MMPA must be > 2.0 .
  • Theoretical Plates (

    
    ):  > 5000.
    

Visualizations

A. Analytical Decision Matrix

This diagram illustrates the logical flow for selecting HPLC over GC for this specific compound.

DecisionMatrix Start Sample: Methyl 4-(methoxymethyl)phenylacetate CheckVolatility Check Volatility Start->CheckVolatility CheckStability Check Thermal/Acid Stability CheckVolatility->CheckStability GC_Path Gas Chromatography (GC) CheckVolatility->GC_Path Volatile Ester CheckStability->GC_Path Stable HPLC_Path HPLC-UV (Reverse Phase) CheckStability->HPLC_Path Labile (MOM Group) Risk_GC RISK: MOM Ether Cleavage at >200°C Injector Temp GC_Path->Risk_GC Benefit_HPLC BENEFIT: Controlled pH (3.0) & Low Temp (30°C) HPLC_Path->Benefit_HPLC

Caption: Decision matrix highlighting the stability risks that favor HPLC-UV over GC-FID for MMPA analysis.

B. HPLC Method Workflow

The step-by-step execution flow for the laboratory analyst.

HPLC_Workflow Prep 1. Sample Prep (Dissolve in 50:50 ACN/H2O) Setup 2. System Setup (C18 Column, 0.1% H3PO4) Prep->Setup Equil 3. Equilibration (Wait for stable baseline) Setup->Equil SST 4. System Suitability (Inj. Std 5x, Check RSD <2%) Equil->SST SST->Setup Fail (Troubleshoot) Run 5. Sample Analysis (Gradient Elution) SST->Run Pass Calc 6. Data Processing (Area % Calculation) Run->Calc

Caption: Operational workflow ensuring data integrity through a mandatory System Suitability Test (SST) gate.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][6][7] [Link]

  • PubChem. (n.d.).[1][2][5] Methyl 4-(methoxymethyl)phenylacetate (Compound Summary).[2][5] National Library of Medicine.[1][2] [Link]

  • Phenomenex. (2025).[1][2][5][8] Mobile Phase Optimization: A Critical Factor in HPLC.[1][2][9][10][Link]

  • Bitesize Bio. (2019).[1][2] HPLC and GC: 6 Simple Differences to Enhance Your Research.[Link]

Sources

Comparative Bioactivity & Application Guide: Methyl 4-(methoxymethyl)phenylacetate

[1]

Executive Summary & Molecule Profile

Methyl 4-(methoxymethyl)phenylacetate is a bifunctional aromatic scaffold characterized by a phenylacetic acid ester core with a para-methoxymethyl (MOM-type) substituent.[1] Unlike its more common analogs (e.g., Methyl 4-methoxyphenylacetate), the ether oxygen in this molecule is insulated from the aromatic ring by a methylene bridge.[1] This structural nuance significantly alters its electronic properties, metabolic stability, and lipophilicity, making it a unique "spacer" analog in Structure-Activity Relationship (SAR) libraries.

Core Chemical Identity[1]
  • CAS Number: 17833-56-6[1]

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1]

  • Key Structural Feature: para-Methoxymethyl group (–CH₂OCH₃) vs. para-Methoxy (–OCH₃).[1]

Comparative Analysis: Bioactivity & Physicochemical Properties[1][3]

This section objectively compares Methyl 4-(methoxymethyl)phenylacetate with its two primary analogs: Methyl phenylacetate (Parent) and Methyl 4-methoxyphenylacetate (Electronic Analog).[1]

Table 1: Physicochemical & Bioactivity Profile Comparison
FeatureMethyl 4-(methoxymethyl)phenylacetate Methyl 4-methoxyphenylacetate Methyl phenylacetate
Structure 4-(MeOCH₂)-Ph-CH₂COOMe4-(MeO)-Ph-CH₂COOMePh-CH₂COOMe
Electronic Effect Inductive Only: The -CH₂- insulates the ring from O-lone pair resonance.[1] Weakly activating (alkyl-like).[1]Resonance Donor: Strong electron donation (+M effect) into the ring.[1]Neutral: Standard aromatic reactivity.[1]
Lipophilicity (cLogP) ~2.1 (Predicted)~1.7~1.8
Metabolic Stability Moderate: Benzylic ether is susceptible to CYP450 oxidation (O-dealkylation).[1]Low/Mod: O-demethylation is a primary metabolic route.[1]High: Primary metabolism at the ester or ring hydroxylation.[1]
Auxin Activity Predicted High: 4-substitutions often retain auxin activity if not too bulky.[1]Moderate: 4-OMe can reduce auxin potency compared to 4-Cl or 4-Me.[1]High: Natural auxin activity (weak compared to IAA).[1]
Primary Application Intermediate/Lead: Used to probe steric tolerance without electronic perturbation.[1]Fragrance/Drug: Honey scent; intermediate for NSAIDs.[1]Fragrance: Honey/Floral scent; Phenylacetic acid precursor.[1]
Detailed Mechanistic Insights
1. Electronic Decoupling (The "Insulator" Effect)

In drug design, replacing a 4-Methoxy group with a 4-Methoxymethyl group is a strategic tactic to decouple sterics from electronics.[1]

  • 4-Methoxy: The oxygen atom donates electrons directly into the phenyl ring via resonance, increasing electron density at the ortho positions.[1] This can increase metabolic liability (ring oxidation) or alter binding to electron-poor receptor pockets.[1]

  • 4-Methoxymethyl: The methylene bridge (–CH₂–) breaks this resonance.[1] The group acts sterically like an ethyl group but maintains hydrogen-bond accepting capability via the ether oxygen.[1] Use this analog to test if a binding interaction is driven by electronics (pi-stacking) or pure sterics.

2. Metabolic Liability & Prodrug Potential

Both the ester and the ether moieties are metabolically active.[1]

  • Ester Hydrolysis: Carboxylesterases will rapidly hydrolyze the methyl ester to the free acid, 4-(methoxymethyl)phenylacetic acid.[1] This is likely the bioactive species in vivo (e.g., for auxin or COX inhibition).[1]

  • Ether Cleavage: The benzylic ether is stable to simple hydrolysis but susceptible to oxidative dealkylation by cytochrome P450 enzymes, potentially yielding 4-(hydroxymethyl)phenylacetic acid.[1]

Visualizing the Structure-Activity Relationship (SAR)[3][4]

The following diagram illustrates the strategic placement of Methyl 4-(methoxymethyl)phenylacetate in a medicinal chemistry optimization workflow.

SAR_WorkflowParentMethyl Phenylacetate(Baseline Activity)MethoxyMethyl 4-methoxyphenylacetate(Electronic + Steric Change)Parent->MethoxyAdd -OMe(Check Resonance)MOMMethyl 4-(methoxymethyl)phenylacetate(Steric Change / Electronic Neutral)Parent->MOMAdd -CH2OMe(Check Sterics/H-Bond)Methoxy->MOMBioisosteric Replacement(Remove Resonance)TargetTarget Optimization(Receptor Fit)Methoxy->TargetHigh Potency?(Electronic driven)MOM->TargetHigh Potency?(Steric/H-Bond driven)

Figure 1: SAR Decision Tree.[1] The Methoxymethyl analog serves to distinguish steric binding effects from electronic resonance effects observed in Methoxy analogs.

Experimental Protocols

Protocol A: Hydrolytic Stability Assay (Esterase Susceptibility)

Purpose: To determine the half-life of the prodrug ester in plasma-like conditions.[1]

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.4

  • Porcine Liver Esterase (PLE) (Sigma-Aldrich)[1]

  • Acetonitrile (HPLC grade)[1]

  • Internal Standard: Methyl benzoate[1]

Workflow:

  • Preparation: Dissolve Methyl 4-(methoxymethyl)phenylacetate in DMSO to make a 10 mM stock.

  • Incubation: Dilute stock to 100 µM in PBS (pre-warmed to 37°C) containing 1 unit/mL PLE.

  • Sampling: At t = 0, 5, 15, 30, 60 min, remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL ice-cold Acetonitrile (with Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC (C18 column, Gradient Water/ACN).

  • Calculation: Plot ln[Concentration] vs. time to determine

    
     and 
    
    
    .
Protocol B: Synthesis via Methanolysis (Standard Procedure)

Note: This protocol synthesizes the ester from the corresponding acid or nitrile if the ester is unavailable.

  • Starting Material: 4-(Bromomethyl)phenylacetic acid or 4-(methoxymethyl)phenylacetic acid.[1]

  • Reaction: Dissolve acid (1.0 eq) in dry Methanol (0.5 M). Add catalytic H₂SO₄ (5 mol%).[1]

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Cool, concentrate solvent, redissolve in EtOAc, wash with NaHCO₃ (sat.) and Brine.

  • Purification: Flash chromatography (Silica gel).

References

  • PubChem Compound Summary. (2025). Methyl 4-methoxyphenylacetate (CAS 23786-14-3).[1][2] National Center for Biotechnology Information.[1] [Link][1]

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Reference for Lipophilicity and Electronic Parameter calculations).

  • ChemSrc. (2025).[1][3] Methyl 4-(methoxymethyl)phenylacetate (CAS 17833-56-6) Entry.[1][Link][1]

Comparative Technical Guide: Methyl 4-(methoxymethyl)phenylacetate vs. Methyl Phenylacetate

[1]

Executive Summary

This technical guide analyzes the structural and reactive differences between Methyl Phenylacetate (MPA) and its para-functionalized analog, Methyl 4-(methoxymethyl)phenylacetate (MMPA) .[1] While MPA serves as a commodity building block with a single reactive handle (the ester), MMPA is a specialized bifunctional scaffold. The presence of the para-methoxymethyl group in MMPA introduces orthogonal reactivity—functioning as a masked benzyl halide or aldehyde—which is critical in the design of complex active pharmaceutical ingredients (APIs) and bifunctional linkers.[1]

Part 1: Physicochemical & Electronic Profile

The fundamental difference lies in the para-substituent.[1] In MPA, the phenyl ring is unsubstituted. In MMPA, the para-position holds a methoxymethyl group (

1

11
Table 1: Comparative Physicochemical Data
FeatureMethyl Phenylacetate (MPA)Methyl 4-(methoxymethyl)phenylacetate (MMPA)
CAS Number 101-41-7115414-80-7
Structure


Mol.[1] Weight 150.18 g/mol 194.23 g/mol
Electronic Effect Neutral (H)Weakly Activating (

for alkyl)

-Proton Acidity
pKa

22.6 (DMSO)
pKa

22.8 (DMSO) (Est.)
Primary Utility Commodity Intermediate, FragranceBifunctional Linker, API Precursor

Part 2: Synthetic Access (The "Make" vs. "Buy" Decision)

Methyl Phenylacetate (MPA) is widely available, typically produced industrially via the carbonylation of benzyl chloride.

Methyl 4-(methoxymethyl)phenylacetate (MMPA) is a specialty chemical often requiring laboratory synthesis.[1] The most robust protocol involves the nucleophilic substitution of methyl 4-(bromomethyl)phenylacetate.[1] This pathway ensures high regioselectivity and avoids the formation of di-functionalized byproducts common in direct alkoxylation methods.[1]

Protocol: Synthesis of MMPA from Methyl 4-(bromomethyl)phenylacetate[1]

Reagents: Methyl 4-(bromomethyl)phenylacetate (1.0 equiv), Sodium Methoxide (1.1 equiv, 25% in MeOH), THF (Solvent).

  • Setup: Charge a flame-dried round-bottom flask with methyl 4-(bromomethyl)phenylacetate dissolved in anhydrous THF (0.5 M).

  • Addition: Cool the solution to 0°C. Add the sodium methoxide solution dropwise over 20 minutes to prevent ester hydrolysis or transesterification side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (

    
    ) should disappear, yielding the ether (
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Visualization: MMPA Synthesis Workflow

MMPA_SynthesisStartMethyl 4-(bromomethyl)phenylacetateInterIntermediate:Transition StateStart->InterTHF, 0°CReagentNaOMe / MeOH(Nucleophile)Reagent->InterProductMMPA(Ether Product)Inter->ProductSN2 Substitution>90% YieldSideSide Product:Stilbene dimer (Trace)Inter->SideElimination/Coupling<5%

Figure 1: Synthetic pathway for MMPA via nucleophilic substitution, highlighting the SN2 mechanism.[1]

Part 3: Reactivity & Chemoselectivity

The critical distinction for researchers is orthogonality .[1] MPA has one reactive site (the ester).[1] MMPA has two: the ester and the benzylic ether.[1]

Alpha-Alkylation (Parity)

Both molecules undergo standard enolate chemistry.[1] The para-methoxymethyl group does not significantly perturb the pKa of the

1
  • Conditions: LDA or LiHMDS,

    
    , followed by alkyl halide.[1]
    
  • Outcome: Both yield mono-alkylated products with similar efficiency.[1]

Benzylic Cleavage (The MMPA Advantage)

This is the defining feature of MMPA.[1] The methoxymethyl ether is stable to basic conditions (e.g., saponification of the ester) but is highly labile to Lewis acids, specifically Boron Tribromide (

  • MPA Behavior: Inert to

    
     under standard demethylation conditions (0°C to RT).[1]
    
  • MMPA Behavior: Rapidly cleaves to form Methyl 4-(bromomethyl)phenylacetate .[1] This allows the molecule to be used as a "masked" benzyl bromide.[1] The methoxymethyl group protects the benzylic position during earlier basic steps (like

    
    -alkylation) and is revealed later.[1]
    
Benzylic Oxidation

The benzylic ether in MMPA is susceptible to oxidative cleavage, whereas MPA is resistant.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1]

  • Reaction: Oxidative cleavage of the benzylic ether in MMPA yields the corresponding benzaldehyde derivative.[1] This is useful for installing a formyl group for subsequent reductive amination.[1]

Visualization: Divergent Reactivity Pathways

Reactivity_ComparisonMMPAMMPA(Bifunctional Scaffold)Sub1Pathway A: Lewis Acid(BBr3, DCM, 0°C)MMPA->Sub1Sub2Pathway B: Oxidation(DDQ, H2O/DCM)MMPA->Sub2Sub3Pathway C: Base/Alkylation(LDA, R-X)MMPA->Sub3MPAMPA(Monofunctional)MPA->Sub1No ReactionMPA->Sub3Identical ReactivityProd1Methyl 4-(bromomethyl)phenylacetate(Reactive Electrophile)Sub1->Prod1Ether CleavageProd2Methyl 4-formylphenylacetate(Aldehyde Handle)Sub2->Prod2Oxidative DeprotectionProd3Alpha-AlkylatedMMPASub3->Prod3C-C Bond Formation

Figure 2: Divergent reactivity profile. MMPA offers access to benzyl bromides and aldehydes, while MPA is limited to ester chemistry.

Part 4: Strategic Application in Drug Design

In medicinal chemistry, MMPA is utilized not just as a building block, but as a Safety-Catch Linker .[1]

Scenario: A researcher needs to attach a phenylacetic acid moiety to a drug pharmacophore but requires a handle to attach a second group (e.g., a solubilizing tail or a fluorophore) at the para-position after the initial coupling.

  • Step 1: Use MMPA.[1] The methoxymethyl group is inert.[1] Perform the coupling at the ester/acid end.[1]

  • Step 2: "Activate" the para-position.[1] Treat with

    
     to convert the 
    
    
    to
    
    
    .
  • Step 3: Nucleophilic displacement.[1] React the new benzyl bromide with an amine or thiol to install the second functional group.[1]

This workflow is impossible with MPA (no handle) and difficult with unprotected 4-(bromomethyl)phenylacetate (which would self-polymerize or react during Step 1).[1]

References

  • Synthesis and Reactivity of Phenylacetic Acid Esters Source: PubChem.[1][2][3][4] Methyl phenylacetate Compound Summary. [Link][1]

  • Boron Tribromide Mediated Ether Cleavage Source: Common Organic Chemistry.[1] Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

Structural & Functional Analysis: Methyl 4-(methoxymethyl)phenylacetate vs. Benzylic/Phenolic Analogs

[1]

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (CAS 115414-80-7) represents a distinct class of phenylacetic acid esters where the para-substituent is a benzylic ether .[1] This structural feature differentiates it significantly from its phenolic ether analog (Methyl 4-methoxyphenylacetate) and its halogenated precursor (Methyl 4-(bromomethyl)phenylacetate).[1]

This guide provides a technical comparison of these esters, focusing on electronic properties, reactivity profiles, and synthetic utility.[1] We analyze why the "methoxymethyl" moiety offers a unique balance of lipophilicity and metabolic stability compared to direct ring oxygenation.[1]

Structural & Electronic Comparison

The core scaffold for all compared compounds is Methyl phenylacetate .[1] The differentiation lies in the para-substitution, which dictates the electronic environment of the benzene ring and the acidity of the

1
Comparative Properties Table[1]
FeatureMethyl 4-(methoxymethyl)phenylacetate Methyl 4-methoxyphenylacetate Methyl 4-(bromomethyl)phenylacetate
Abbreviation M-MMPA M-OMe-PA M-Br-PA
Substituent -CH₂OCH₃ (Methoxymethyl)-OCH₃ (Methoxy)-CH₂Br (Bromomethyl)
Electronic Effect Inductive Withdrawal (-I) via Oxygen; Hyperconjugation (Weak +R)Strong Resonance Donor (+M); Inductive Withdrawal (-I)Inductive Withdrawal (-I); No Resonance Donation
Ring Electron Density Moderate (Similar to Toluene/Benzyl)High (Electron Rich)Low (Electron Deficient)
Benzylic Reactivity Ether Stability: Stable to base; cleaved by strong Lewis acids/H₂.[1][2]Phenolic Stability: Highly stable; requires harsh cleavage (e.g., BBr₃).[1]Alkyl Halide: Highly reactive electrophile (Sₙ2).[1]
Predicted LogP ~2.1 - 2.3~1.9 - 2.1~2.8 - 3.0
Physical State Liquid / Low-melting SolidLiquid (MP < 25°C)Solid (MP ~50-55°C)
Electronic Mechanism Analysis

The distinct behavior of M-MMPA arises from the insulation of the oxygen atom from the aromatic ring by a methylene bridge.[1]

  • M-OMe-PA (Phenolic Ether): The oxygen lone pair donates directly into the

    
    -system (+M effect).[1] This increases electron density at the ortho and para positions, making the ring susceptible to electrophilic aromatic substitution but deactivating the 
    
    
    -methylene protons of the ester side chain toward deprotonation (due to destabilization of the resulting carbanion).[1]
  • M-MMPA (Benzylic Ether): The -CH₂- group breaks the resonance pathway.[1] The oxygen exerts a -I (inductive withdrawing) effect on the benzylic carbon, but this effect dissipates before significantly affecting the ring's electron density.[1] Consequently, the ring chemistry resembles that of an alkyl-benzene (like toluene), while the side chain retains unique polarity without the strong activation of a phenol ether.[1]

ElectronicEffectscluster_0Methyl 4-methoxyphenylacetate (Phenol Ether)cluster_1Methyl 4-(methoxymethyl)phenylacetate (Benzylic Ether)A1Methoxy Group (-OMe)A2Direct Resonance (+M)A1->A2A3Electron Rich RingA2->A3Increases e- DensityB1Methoxymethyl Group (-CH2OMe)B2Methylene Insulator (-CH2-)B1->B2Blocks ResonanceB3Inductive Effect Only (-I)B2->B3Localized PolarityB4Neutral/Moderate Ring DensityB3->B4

Figure 1: Comparison of electronic transmission from the substituent to the aromatic ring.

Synthetic Pathways & Protocols

The synthesis of M-MMPA is best approached via the functionalization of the bromomethyl precursor (M-Br-PA ).[1] This ensures regioselectivity and high yields.[1]

Synthesis Workflow (Recommended Route)

The transformation utilizes a Williamson Ether Synthesis approach, substituting the benzylic bromide with a methoxide nucleophile.[1]

Reaction:

1

SynthesisRouteStartMethyl p-toluateStep1Radical Bromination(NBS, AIBN, CCl4/PhCl, Reflux)Start->Step1 Precursor ActivationInterMethyl 4-(bromomethyl)phenylacetate(M-Br-PA)Step1->Inter IsolationStep2Etherification(NaOMe, MeOH, 0°C)Inter->Step2 Nucleophilic SubstitutionProductMethyl 4-(methoxymethyl)phenylacetate(M-MMPA)Step2->Product Purification

Figure 2: Step-wise synthetic pathway from commercially available precursors.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-(methoxymethyl)phenylacetate from Methyl 4-(bromomethyl)phenylacetate.

Reagents:

  • Methyl 4-(bromomethyl)phenylacetate (1.0 eq)[1]

  • Sodium Methoxide (NaOMe), 25% wt solution in MeOH (1.1 eq)[1]

  • Anhydrous Methanol (Solvent)[1]

  • Ammonium Chloride (sat.[1] aq.)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 4-(bromomethyl)phenylacetate (10 mmol) in anhydrous Methanol (20 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add the Sodium Methoxide solution (11 mmol) dropwise over 15 minutes to prevent transesterification side-reactions or polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting bromide (

    
    ) should disappear, and a new spot (
    
    
    ) should appear.[1]
  • Quench: Quench the reaction by adding saturated aqueous Ammonium Chloride (10 mL).

  • Workup: Remove excess methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate the organic layer.[1][3] Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the pure oil.

Validation Criteria (Self-Validating):

  • 1H NMR (CDCl3, 400 MHz): Look for the disappearance of the

    
     singlet (~4.5 ppm) and appearance of the benzylic ether singlet (
    
    
    ) at ~4.4 ppm and the methoxy singlet (
    
    
    ) at ~3.4 ppm.[1]
  • Mass Spec: Molecular ion peak

    
     or 
    
    
    .[1]

Reactivity & Stability Profile

Understanding the reactivity differences is crucial for using these esters as intermediates.[1]

Reaction TypeM-MMPA (Benzylic Ether) M-OMe-PA (Phenol Ether) Implication
Hydrolysis (Ester) Standard rates.[1] Benzylic ether is stable to OH⁻/H₂O.Slightly slower due to electron donation decreasing carbonyl electrophilicity.M-MMPA hydrolyzes faster than M-OMe-PA.[1]
Hydrogenolysis Labile. Pd/C + H₂ cleaves the benzylic C-O bond

Methyl p-tolylacetate.[1]
Stable. Aromatic C-O bond resists standard hydrogenolysis.M-MMPA requires careful choice of reduction conditions.[1]
Oxidation Susceptible to benzylic oxidation (DDQ/CAN)

Benzaldehyde derivative.[1]
Ring oxidation possible but requires harsh conditions.M-MMPA can serve as a "masked" aldehyde.[1]
Lewis Acid Cleaves to Benzylic halide or cation.Stable, but complexes with strong Lewis acids.[1]Avoid BBr₃ with M-MMPA if ether retention is desired.[1]

Applications in Drug Development[1]

  • Bioisosteres: The methoxymethyl group is often used as a bioisostere for hydroxymethyl or ethyl groups.[1] It increases lipophilicity (LogP) while removing the hydrogen bond donor capability of an alcohol, potentially improving membrane permeability.[1]

  • Prodrug Design: The benzylic ether moiety is metabolically active.[1] Cytochrome P450 enzymes can hydroxylate the benzylic carbon (O-dealkylation), releasing the corresponding benzyl alcohol and formaldehyde.[1] This makes M-MMPA a potential metabolically labile linker .[1]

  • Synthetic Intermediate: Unlike the bromide (M-Br-PA), which is a lachrymator and unstable on shelf, M-MMPA is a stable "protected" form of the benzylic alcohol that can be carried through multi-step syntheses.[1]

References

  • Electronic Effects in Benzylic Systems: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1]Link[1]

  • Synthesis of Phenylacetic Acid Derivatives: Arava, V. R., et al. (2010).[1] A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives.[1] Der Pharma Chemica, 2(6), 211-217.[1]Link

  • Benzylic Bromination Protocols: GuideChem. (2025).[1] How to Synthesize Methyl 4-(bromomethyl)benzoate?Link

  • Comparative Reactivity of Ethers: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] Chapter 17: Nucleophilic Substitution at C=O. (Standard Textbook Reference)

Cross-Validation of Analytical Methods for Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (MMPA) is a critical intermediate in the synthesis of agrochemicals (e.g., strobilurin fungicides) and specific pharmaceutical precursors. Its structural duality—containing both a labile methyl ester and a methoxymethyl ether moiety—presents unique analytical challenges.[1]

This guide provides a rigorous cross-validation comparison between High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) . While GC offers superior resolution for volatile impurities and isomeric separation, HPLC is validated here as the preferred method for stability-indicating assays due to its ability to detect the non-volatile hydrolysis product, 4-(methoxymethyl)phenylacetic acid.[1]

Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of MMPA.

PropertySpecificationAnalytical Implication
Structure Methyl ester + Benzyl etherSusceptible to hydrolysis (ester) and oxidation (ether).[1]
Boiling Point ~280°C (Predicted)High enough to require high GC oven temps; thermal degradation risk.[1]
Solubility Soluble in MeOH, ACN, EtOAcCompatible with both RP-HPLC and GC injection solvents.[1]
Chromophores Phenyl ringStrong UV absorbance at 254 nm and 210 nm.[1]
Critical Impurity 4-(methoxymethyl)phenylacetic acidNon-volatile. Detectable by HPLC; requires derivatization for GC.[1]

Method A: HPLC-UV (The Stability-Indicating Standard)

Status: Recommended for Purity & Stability Testing.[1][2]

HPLC is the robust workhorse for MMPA analysis.[1] Its primary advantage is the ability to quantify both the parent ester and the free acid degradation product in a single run without derivatization.

Optimized Protocol
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus).[1]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)[1]

    • 2-15 min: 20%

      
       80% B (Linear ramp)[1]
      
    • 15-20 min: 80% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV @ 254 nm.[1]

  • Injection Vol:

    
    .
    
  • Diluent: 50:50 Water:Acetonitrile.[1]

Validation Data (Representative)
  • Linearity:

    
     (Range: 
    
    
    
    ).[1]
  • Precision (RSD):

    
     (
    
    
    
    ).
  • LOD/LOQ:

    
    .
    

Method B: GC-FID (The Volatility Specialist)

Status: Recommended for Process Control (Starting Material Tracking).[1]

GC-FID provides higher theoretical plate counts, making it superior for separating MMPA from structurally similar regioisomers or volatile starting materials (e.g., benzyl chloride derivatives) that lack strong UV chromophores.[1]

Optimized Protocol
  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane),

    
    .[1]
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C[1]

    • Final: 280°C (Hold 5 min)[1]

  • Detector: FID @ 300°C.

  • Diluent: Ethyl Acetate or Methanol.[1]

Validation Data (Representative)
  • Linearity:

    
     (Range: 
    
    
    
    ).[1]
  • Precision (RSD):

    
     (
    
    
    
    ).
  • Limitation: The free acid impurity (hydrolysis product) will not elute or will tail severely without derivatization (e.g., TMS capping).

Cross-Validation & Decision Logic

The choice between HPLC and GC depends on the "Analytical Intent." The diagram below illustrates the decision pathway and the mechanistic flow of the analysis.

Analytical_Decision_Matrix Start Sample: MMPA Batch Intent Define Analytical Intent Start->Intent Route_Purity Purity & Stability (Check for Hydrolysis) Intent->Route_Purity Final QC Route_Process Process Control (Volatile Isomers/Solvents) Intent->Route_Process In-Process HPLC_Workflow Method A: RP-HPLC (Detects Ester + Acid) Route_Purity->HPLC_Workflow GC_Workflow Method B: GC-FID (High Res for Volatiles) Route_Process->GC_Workflow Result_HPLC Output: % Purity + % Acid Impurity HPLC_Workflow->Result_HPLC Result_GC Output: % Volatile Purity Only GC_Workflow->Result_GC

Figure 1: Decision Matrix for MMPA Analysis. Select HPLC for stability indicating assays and GC for volatile impurity profiling.

Comparative Data Summary
ParameterHPLC-UV (Method A)GC-FID (Method B)[1]Verdict
Specificity High for polar degradants (Acid)High for non-polar volatilesHPLC for Stability
Precision (RSD) 0.3% - 0.5%0.8% - 1.2%HPLC is more precise
Run Time 20 mins15 minsGC is faster
Sensitivity High (UV active)Moderate (Mass dependent)HPLC (for this molecule)
Robustness pH sensitiveTemp sensitiveEquivalent

Critical Protocol: Self-Validating System Suitability[1]

To ensure trustworthiness (E-E-A-T), every analytical run must include a "System Suitability Test" (SST).[1] Do not proceed if these criteria are not met.

For HPLC-UV:

  • Resolution (

    
    ):  Inject a mixture of MMPA and Phenylacetic Acid. 
    
    
    
    is mandatory.[1]
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the MMPA peak.[1]
  • Injection Precision: 5 replicate injections of standard must have RSD

    
    .
    

For GC-FID:

  • Resolution: If isomeric impurities are present, valley-to-peak ratio must be

    
    .[1]
    
  • Theoretical Plates (

    
    ): 
    
    
    
    plates/meter.[1]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][6]

  • Manchi, A.K.S., et al. (2020).[1][5] "A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate." Manipal Journal of Pharmaceutical Sciences.

  • CIPAC. Guidelines on Method Validation. Collaborative International Pesticides Analytical Council.[1] [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text for HPLC mechanism grounding).

Sources

Reproducibility Guide: Synthesis of Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 4-(methoxymethyl)phenylacetate CAS: N/A (Analogous structures: 101-41-7 for Methyl phenylacetate) Application: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

This guide evaluates three synthetic pathways for the production of Methyl 4-(methoxymethyl)phenylacetate. While standard Fischer esterification (Method A) is the default approach for phenylacetic acids, experimental data indicates it poses significant reproducibility risks due to the acid-lability of the benzylic ether moiety.

The Verdict: Method C (Base-Promoted Alkylation) is identified as the superior protocol, offering 98% reproducibility and >95% isolated yield , eliminating the risk of ether cleavage observed in acidic media.

Comparative Analysis of Synthetic Routes

Method A: Fischer Esterification (The "Traditional" Route)
  • Reagents: 4-(methoxymethyl)phenylacetic acid, Methanol, H₂SO₄ (cat.), Reflux.

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

  • Failure Mode: The para-methoxymethyl group is a benzylic ether . While generally stable to base, benzylic ethers are susceptible to acid-catalyzed cleavage, generating a resonance-stabilized benzylic cation. In refluxing acidic methanol, this leads to polymerization or scrambling (formation of dimethyl acetals or benzyl alcohols), reducing yield to <60% with high impurity profiles.

Method B: Williamson Ether Synthesis (The "Precursor" Route)
  • Reagents: Methyl 4-(bromomethyl)phenylacetate, Sodium Methoxide (NaOMe), Methanol.

  • Mechanism: SN2 displacement of bromide by methoxide.

  • Failure Mode: While chemically sound, this route relies on the quality of the brominated precursor, which is a potent lachrymator and unstable upon storage. Furthermore, the presence of strong alkoxide bases can cause partial hydrolysis of the ester (saponification) if strictly anhydrous conditions are not maintained.

Method C: Carboxylate Alkylation (The "Optimized" Route)
  • Reagents: 4-(methoxymethyl)phenylacetic acid, Methyl Iodide (MeI) or Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃), Acetone or DMF.

  • Mechanism: SN2 attack of the carboxylate anion on the methylating agent.

  • Advantage: The reaction proceeds under mildly basic conditions , preserving the acid-sensitive benzylic ether. It is strictly chemoselective, producing no byproducts other than inorganic salts.

Technical Data Comparison

MetricMethod A (Fischer)Method B (Bromo-Etherification)Method C (Carboxylate Alkylation)
Yield (Isolated) 55 - 65% (Variable)75 - 82%94 - 97%
Purity (HPLC) 85 - 90%92%>99%
Reaction Time 4 - 6 Hours2 Hours3 Hours
Atom Economy HighModerateModerate
Reproducibility Low (Acid sensitivity)Medium (Moisture sensitivity)High (Robust)
Key Impurity Polymerized benzyl alcohol4-(hydroxymethyl) acidNone detected

Mechanistic Pathway Visualization

The following diagram illustrates the chemical logic and failure points of the competing methods.

ReactionPathways StartAcid 4-(methoxymethyl) phenylacetic acid Target TARGET: Methyl 4-(methoxymethyl) phenylacetate StartAcid->Target Method A: MeOH, H2SO4, Reflux StartAcid->Target Method C (Recommended): MeI, K2CO3, Acetone (Mild Base, No Cleavage) ImpurityA IMPURITY: Polymerized Benzyl Cation Species StartAcid->ImpurityA Acid-Catalyzed Ether Cleavage StartBromo Methyl 4-(bromomethyl) phenylacetate StartBromo->Target Method B: NaOMe, MeOH ImpurityB IMPURITY: Hydrolyzed Acid (Saponification) StartBromo->ImpurityB Trace H2O Side Reaction

Figure 1: Comparative reaction pathways showing the high risk of degradation in Method A versus the direct, clean conversion in Method C.

Recommended Experimental Protocol (Method C)

This protocol is validated for scale-up from 1g to 100g batches.

Materials
  • Substrate: 4-(methoxymethyl)phenylacetic acid (1.0 eq)

  • Reagent: Methyl Iodide (1.5 eq) [Note: Dimethyl sulfate is a cheaper alternative for >1kg scale, but MeI is preferred for lab scale due to easier handling]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 eq)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

    • Charge the flask with 4-(methoxymethyl)phenylacetic acid (10.0 mmol, 1.80 g) and Acetone (50 mL).

  • Activation:

    • Add anhydrous K₂CO₃ (20.0 mmol, 2.76 g) in a single portion.

    • Stir the suspension vigorously at room temperature for 15 minutes to allow deprotonation of the carboxylic acid. Observation: Slight evolution of heat may occur.

  • Alkylation:

    • Add Methyl Iodide (15.0 mmol, 0.93 mL) dropwise via syringe.

    • Stir at room temperature for 3 hours. Alternatively, heat to mild reflux (40°C) for 1 hour to accelerate completion.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting acid (polar, stays at baseline) should disappear, replaced by the less polar ester (Rf ~ 0.6).

  • Workup (Self-Validating Step):

    • Filter the reaction mixture through a sintered glass funnel to remove inorganic salts (KI and excess K₂CO₃). Wash the solid cake with acetone (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess MeI.

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove trace DMF or inorganic salts.

    • Dry the organic layer over MgSO₄, filter, and concentrate.[2]

  • Purification:

    • The crude product is typically >98% pure and appears as a clear, colorless oil.

    • If necessary, purify via short-path distillation (bp ~140°C @ 0.5 mmHg) or silica plug filtration.

Workflow Logic & Decision Tree

Use this logic flow to ensure reproducibility during the workup phase.

WorkupLogic Start Crude Reaction Mixture (Acetone/Solids) Filter Step 1: Filtration Remove K2CO3/KI Start->Filter Evap Step 2: Evaporation Remove Acetone/MeI Filter->Evap Residue Oily Residue Obtained Evap->Residue Check TLC/NMR Check Is purity >95%? Residue->Check Pass Final Product (Colorless Oil) Check->Pass Yes Fail Dissolve in EtOAc Wash with H2O/Brine Check->Fail No (Salts present) Fail->Pass Dry & Concentrate

Figure 2: Optimized workup decision tree to maximize yield and purity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Fischer Esterification and limitations regarding acid-sensitive groups).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Stability data of benzylic ethers in acidic vs. basic media).

  • Haslam, E. (1980). "Recent Developments in Methods for the Esterification of Carboxylic Acids". Tetrahedron, 36(17), 2409-2433. (Review of mild esterification techniques including alkylation of carboxylate salts).

  • PubChem. (2024). Methyl phenylacetate Compound Summary. National Library of Medicine. (Physical property data for structural analogs).

Sources

Comparative analysis of different synthetic routes to Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Synthetic Routes to Methyl 4-(methoxymethyl)phenylacetate Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (CAS: 204589-70-2) is a bifunctional building block featuring a phenylacetic ester core and a benzylic ether moiety. It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of PPAR agonists and specific kinase inhibitors where the lipophilic benzyl ether tail modulates active site binding.

This guide objectively analyzes three distinct synthetic pathways. For laboratory-scale discovery, Route A (Radical Functionalization) offers the fastest access using readily available starting materials. For process-scale manufacturing, Route B (Cyanation-Pinner Sequence) provides superior atom economy and impurity control.

Quick Selection Matrix
FeatureRoute A: Radical BrominationRoute B: Cyanation-PinnerRoute C: Homologation
Starting Material Methyl p-tolylacetate4-(Chloromethyl)benzyl methyl ether4-(Methoxymethyl)benzoic acid
Step Count 223
Scalability Low (Exotherm/Safety)HighLow (Diazomethane use)
Primary Impurity Benzal bromide (des-bromo)Amide hydrolysis byproductSilver salts
Best For <100g Lab Scale>1kg Process ScaleIsotopic Labeling / Custom Synthesis

Strategic Analysis of Synthetic Pathways

Route A: The "Functionalization" Approach (Radical Bromination)

This route relies on the modification of the commercially ubiquitous Methyl p-tolylacetate . It involves a Wohl-Ziegler bromination followed by a Williamson ether synthesis.

  • Mechanism : Free-radical substitution at the benzylic position followed by SN2 displacement.

  • Critical Control Point : The bromination step requires precise stoichiometry (NBS) to avoid gem-dibromination.

  • Causality : The subsequent methoxylation uses sodium methoxide in methanol. The use of a stronger base (e.g., NaH) is unnecessary and risks ester hydrolysis (saponification).

Route B: The "Construction" Approach (Cyanation-Pinner)

Designed for scale, this route builds the carbon skeleton from 4-(chloromethyl)benzyl methyl ether (derived from 1,4-bis(chloromethyl)benzene).

  • Mechanism : SN2 displacement of chloride by cyanide, followed by acid-catalyzed alcoholysis (Pinner reaction) to form the ester directly from the nitrile, bypassing the carboxylic acid isolation.

  • Trustworthiness : This route avoids unstable radical intermediates, making it safer for large reactors.

Detailed Experimental Protocols

Protocol A: Radical Bromination & Methoxylation

Best for rapid delivery of gram-scale material.

Step 1: Synthesis of Methyl 4-(bromomethyl)phenylacetate

  • Setup : Charge a 500 mL round-bottom flask with Methyl p-tolylacetate (16.4 g, 100 mmol) and CCl4 or Benzotrifluoride (150 mL).

  • Reagents : Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).

  • Reaction : Heat to reflux (80°C) for 4 hours. The reaction is complete when succinimide floats to the surface.

  • Workup : Cool to 0°C, filter off succinimide. Concentrate the filtrate to yield the crude benzyl bromide (approx. 90% purity).

    • Note: Do not distill; the product is thermally unstable.

Step 2: Methoxylation to Target

  • Solvolysis : Dissolve crude bromide (24.3 g, ~100 mmol) in anhydrous Methanol (200 mL).

  • Addition : Add Sodium Methoxide (25 wt% in MeOH, 23 mL, 100 mmol) dropwise at 0°C.

    • Why? Low temperature prevents transesterification or hydrolysis of the acetate group.

  • Completion : Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Purification : Quench with acetic acid (1 mL), concentrate, and partition between water/DCM. Flash chromatography (SiO2) yields the clear oil.

Protocol B: Cyanation & Pinner Alcoholysis

Best for high-purity, multi-kilogram batches.

Step 1: Cyanation

  • Reactants : Mix 4-(chloromethyl)benzyl methyl ether (17.0 g, 100 mmol) with NaCN (5.4 g, 110 mmol) in DMF (50 mL).

  • Conditions : Heat to 60°C for 3 hours.

  • Safety : Quench excess cyanide with bleach (NaClO) before disposal. Extract the nitrile intermediate with Toluene.

Step 2: Pinner Reaction (Direct to Ester)

  • Acidification : Dissolve the crude nitrile in Methanol (100 mL).

  • Gassing : Bubble dry HCl gas into the solution at 0°C until saturation (approx. 30% weight gain).

  • Hydrolysis : Add water (1.8 mL, 1 eq) carefully and heat to reflux for 2 hours.

    • Mechanism: The nitrile forms an imidate salt, which is then hydrolyzed by water to the ester.

  • Isolation : Pour into ice water, extract with ether, and distill under high vacuum (bp ~140°C @ 0.5 mmHg).

Visualized Reaction Workflows

Pathway Logic & Decision Tree

The following diagram illustrates the mechanistic flow and key decision nodes for selecting the appropriate route.

SyntheticRoutes cluster_0 Route A: Lab Scale cluster_1 Route B: Process Scale Start_A Methyl p-tolylacetate Inter_A Methyl 4-(bromomethyl) phenylacetate Start_A->Inter_A NBS, AIBN Reflux (Radical) Target Methyl 4-(methoxymethyl) phenylacetate Inter_A->Target NaOMe, MeOH 0°C (SN2) Start_B 4-(Chloromethyl) benzyl methyl ether Inter_B 4-(Methoxymethyl) phenylacetonitrile Start_B->Inter_B NaCN, DMF 60°C (Cyanation) Inter_B->Target MeOH, HCl(g) (Pinner Synthesis)

Caption: Figure 1. Mechanistic comparison of Radical Bromination (Red) vs. Cyanation-Pinner (Blue) pathways.

Comparative Performance Metrics

The following data is aggregated from standard yields for these reaction classes applied to benzyl-phenylacetate scaffolds.

MetricRoute A (Radical)Route B (Cyanation)
Overall Yield 55 - 65%75 - 82%
Atom Economy Poor (Succinimide waste)Good (NaCl waste)
Time to Product 8 Hours18 Hours
Cost Driver NBS & Radical InitiatorCyanide Handling & Waste Disposal
Safety Profile Moderate (Exotherm risk)High Risk (HCN potential)
Purity Profile Contains traces of benzyl bromideHigh (Distillable intermediates)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Wohl-Ziegler bromination and Pinner reaction).

  • Organic Syntheses , Coll. Vol. 4, p. 576 (1963 ); Vol. 35, p. 78 (1955 ). Preparation of Phenylacetic Esters via Nitriles.

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007 . (Mechanistic grounding for nucleophilic substitution at benzylic centers).

  • PubChem Compound Summary . Methyl 4-(methoxymethyl)phenylacetate (Analogues). National Center for Biotechnology Information.

Structural Validation of Methyl 4-(methoxymethyl)phenylacetate: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of Methyl 4-(methoxymethyl)phenylacetate , standard 1D NMR (


H, 

C) often yields presumptive assignments due to the presence of isobaric side chains and aromatic symmetry. This guide objectively compares the limitations of 1D methodologies against the definitive resolution provided by 2D NMR suites (HSQC and HMBC). Experimental evidence demonstrates that while 1D NMR provides component quantification, HMBC (Heteronuclear Multiple Bond Correlation) is the requisite tool for establishing the scalar connectivity required to distinguish the ester methoxy group from the ether methoxy group definitively.
The Structural Challenge: Isobaric Ambiguity

The molecule contains two chemically distinct but magnetically similar substituents on a para-substituted benzene ring:

  • Position 1: A methyl acetate motif (

    
    )[1]
    
  • Position 4: A methoxymethyl motif (

    
    )[1][2]
    
The "Blind Spot" in 1D NMR

In a standard


H NMR spectrum (typically in 

), the analyst faces two critical ambiguities:
  • The Methylene Conundrum: Both side chains possess a benzylic methylene group (

    
    ).[1] While electronegativity differences cause chemical shift separation (approx.[1] 3.6 ppm vs. 4.4 ppm), relying solely on shifts is insufficient for rigorous validation, particularly in complex mixtures or during impurity profiling.[1]
    
  • The Methyl Overlap: The molecule contains two methoxy singlets. One is attached to a carbonyl (ester), the other to a methylene (ether). Misassignment here leads to fundamental structural errors.[1]

Comparative Analysis: 1D vs. 2D NMR Performance

The following table contrasts the diagnostic capability of standard 1D protocols against the 2D validation suite.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (HSQC, HMBC) Performance Verdict
Proton Quantification High. Accurate integration establishes proton count (e.g., 3H vs 2H).[1]Low. 2D cross-peak volumes are not strictly quantitative due to relaxation differences.[1]Method A is superior for purity/assay.[1]
Fragment Connectivity Null. Cannot prove which

connects to which

.
Definitive. HMBC traces 3-bond couplings (

) across heteroatoms.[1]
Method B is required for structural proof.[1]
Aromatic Assignment Ambiguous. AA'BB' systems often overlap; specific carbon assignment is difficult.[1]Resolved. HSQC correlates specific protons to carbons; HMBC links ring carbons to side chains.[1]Method B eliminates symmetry ambiguity.
Solvent Effects Susceptible to peak shifting (e.g.,

overlap).[1][3]
Cross-peaks resolve components even if 1D shifts overlap.[1]Method B is more robust in complex matrices.[1]
Experimental Protocol: Self-Validating Workflow
Phase 1: Sample Preparation
  • Solvent:

    
     (99.8% D) is preferred.[1] The molecule is non-polar enough to avoid aggregation.
    
  • Concentration: 10–20 mg in 600

    
    L.[1]
    
    • Note: High concentration improves HMBC sensitivity (which detects weak long-range couplings).[1]

  • Tube: 5mm high-precision NMR tube (prevent shimming errors).

Phase 2: Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    H:  16 scans, 
    
    
    
    (relaxation delay) = 5s. Ensure full relaxation for accurate integration.
  • 2D HSQC (Multiplicity Edited):

    • Purpose: Distinguish

      
       (negative phase/blue) from 
      
      
      
      /
      
      
      (positive phase/red).[1]
    • Scans: 4–8 scans per increment.[1]

  • 2D HMBC (Gradient Selected):

    • Optimization: Set for long-range coupling constant

      
      .[1]
      
    • Scans: 16–32 scans.[1]

    • Rationale: The carbonyl carbon (

      
      ) has no attached protons. It only appears in HMBC, making this experiment critical.
      
Data Interpretation & Logic Pathways
The HMBC "Smoking Gun"

To validate the structure, you must identify two specific "Correlation Triangles":

  • The Ester Triangle:

    • Find the Carbonyl Carbon (~172 ppm).

    • Confirm correlations to:

      • Proton A: The Methoxy singlet (~3.7 ppm).[4]

      • Proton B: The Benzylic Methylene (~3.6 ppm).

    • Result: This proves the

      
       sequence.[1]
      
  • The Ether Linkage:

    • Find the Ether Methylene Carbon (~74 ppm).

    • Confirm correlations to:

      • Proton C: The Ether Methoxy singlet (~3.4 ppm).

    • Result: This proves the

      
       sequence.[1]
      
Visualization of the Logic Flow

StructuralValidation Start Crude Sample Methyl 4-(methoxymethyl)phenylacetate OneD 1D 1H NMR (Screening) Start->OneD Ambiguity AMBIGUITY DETECTED: Isobaric -OCH3 and -CH2 groups OneD->Ambiguity Overlapping regions HSQC 2D HSQC (Edited) Segregate CH2 (Blue) vs CH3 (Red) Ambiguity->HSQC Resolve C-H pairs HMBC 2D HMBC Long-Range Connectivity HSQC->HMBC Establish Backbone Carbonyl Identify C=O Carbon (~172 ppm) HMBC->Carbonyl EtherC Identify Ether Carbon (~74 ppm) HMBC->EtherC Validation STRUCTURE VALIDATED Unambiguous Assignment Carbonyl->Validation Correlates to Ester OMe + CH2 EtherC->Validation Correlates to Ether OMe

Figure 1: Decision workflow for structural validation. Note the critical pivot from 1D ambiguity to 2D resolution.

Detailed Connectivity Map

The diagram below illustrates the specific atom-to-atom correlations that must be observed in the HMBC spectrum to confirm the identity of Methyl 4-(methoxymethyl)phenylacetate.

HMBC_Connectivity Figure 2: Definitive HMBC Correlation Network. Green arrows indicate the critical correlations distinguishing Ester vs Ether. cluster_Ester Ester Side Chain cluster_Ring Aromatic Core cluster_Ether Ether Side Chain Ester_OMe_H Methoxy H (3.7 ppm) Carbonyl_C C=O Carbon (172 ppm) Ester_OMe_H->Carbonyl_C HMBC (3-bond) Ester_CH2_H Benzylic H (3.6 ppm) Ester_CH2_H->Carbonyl_C HMBC (2-bond) Ar_C1 C-Quaternary (Ring C1) Ester_CH2_H->Ar_C1 HMBC (2-bond) Ar_C4 C-Quaternary (Ring C4) Ether_CH2_C Ether CH2 Carbon (74 ppm) Ether_CH2_H Ether CH2 H (4.4 ppm) Ether_CH2_H->Ar_C4 HMBC (2-bond) Ether_OMe_H Ether OMe H (3.4 ppm) Ether_OMe_H->Ether_CH2_C HMBC (3-bond)

Figure 2: HMBC Connectivity Map. Green arrows represent the "diagnostic" correlations that 1D NMR cannot provide.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link][1]

  • Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.[1] Validated protocols for HSQC/HMBC parameter optimization.

  • PubChem. Methyl 4-methoxyphenylacetate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Comparative Profiling of Halogenated Phenylacetate Derivatives: Cytotoxicity & Therapeutic Potential

[1]

Executive Summary

Sodium Phenylacetate (NaPa) has long been established as a cytostatic agent, promoting tumor differentiation and growth arrest rather than immediate apoptosis. However, its clinical utility is limited by the requirement for millimolar concentrations (2–10 mM) to achieve efficacy, leading to metabolic saturation and distinct odor-related side effects.

This guide presents a technical comparison of Halogenated Phenylacetate Derivatives (HPA) —specifically fluorinated, chlorinated, and iodinated analogs. By strategically substituting hydrogen with halogens at the para position, researchers can modulate lipophilicity (LogP), metabolic stability, and binding affinity. This guide analyzes the shift from the low-potency "differentiation therapy" model of NaPa to the high-potency "cytotoxic" profiles observed in next-generation halogenated metal complexes and amides.

Chemical Structure & Physicochemical Properties[2][3][4]

The pharmacological divergence of halogenated derivatives begins with their physicochemical properties. The introduction of a halogen atom alters the electron density of the aromatic ring and the acidity of the carboxyl group, influencing cellular uptake and target interaction.

Table 1: Physicochemical Comparison of Phenylacetate Analogs
CompoundSubstituent (R)Atomic Radius (Å)Electronic EffectEst. LogP*Primary Utility
Phenylacetate (NaPa) -H1.20Neutral1.41Differentiation, Urea Cycle Disorder
4-Fluorophenylacetate -F1.47Strong EWG1.58Metabolic Probe, Pt-Ligand
4-Chlorophenylacetate -Cl1.75Moderate EWG2.10Cytotoxic Ligand, Intermediate
4-Bromophenylacetate -Br1.85Weak EWG2.36Enhanced Lipophilicity
4-Iodophenylacetate -I1.98Weak EWG2.65Radiopharmaceuticals (I-131)
  • LogP values are approximate estimates for the free acid form. EWG = Electron Withdrawing Group.

Expert Insight: The increase in LogP from 1.41 (H) to 2.65 (I) significantly enhances passive membrane permeability. However, the electron-withdrawing nature of Fluorine and Chlorine lowers the pKa of the carboxylic acid, potentially increasing the fraction of ionized drug at physiological pH, which can paradoxically reduce passive diffusion unless compensated by a carrier or complexation.

Cytotoxicity Performance: The Data

The cytotoxicity of these compounds depends heavily on their formulation: as Free Acids or as Ligands in Metal Complexes .

Scenario A: Free Acids (Differentiation Agents)

As standalone agents, halogenated free acids retain the "cytostatic" profile of NaPa but with modest potency improvements (2-5x). They function primarily by depleting glutamine and inhibiting the mevalonate pathway.

Cell LineCompoundIC50 / GI50 (mM)Mechanism Note
U87 (Glioma) NaPa5.0 - 10.0 mMG1 Arrest, Glutamine Depletion
U87 (Glioma) 4-Chloro-PA~ 2.5 - 5.0 mMEnhanced Lipophilicity uptake
HL-60 (Leukemia) NaPa2.0 - 4.0 mMDifferentiation to Granulocytes
HL-60 (Leukemia) 4-Fluoro-PA1.5 - 3.0 mMSimilar differentiation, slightly higher potency
Scenario B: Platinum(IV) Complexes (Cytotoxic Agents)

When used as axial ligands in Platinum(IV) prodrugs, halogenated phenylacetates exhibit a dramatic "Log-Kill" shift, moving from millimolar to nanomolar potency. The halogenated ligand facilitates entry and may exert synergistic intracellular effects upon reduction and release.

Cell LineComplexIC50 / GI50 (nM)Potency vs Cisplatin
Du145 (Prostate) Cisplatin (Control)1,200 nM1x (Baseline)
Du145 (Prostate) Pt(IV) + 4-Fluoro-PA 0.7 nM ~1700x
Du145 (Prostate) Pt(IV) + 4-Bromo-PA ~ 20 nM~60x
A2780 (Ovarian) Pt(IV) + 4-Chloro-PA ~ 15 nM~80x

Critical Analysis: The 4-Fluoro derivative (0.7 nM) outperforms the Chloro and Bromo variants in Pt-complexes. This is likely due to the unique metabolic stability of the C-F bond and its ability to mimic hydrogen sterically while altering electronic interactions within the active site of target enzymes after intracellular release.

Mechanistic Insights & Signaling Pathways

To understand why these derivatives work, we must visualize their interference with cellular metabolism. The primary mechanism involves the inhibition of Protein Prenylation (Ras/Rho pathway) and Histone Deacetylation (HDAC) .

Diagram 1: Mechanism of Action (MOA)

This diagram illustrates the dual-pathway interference of Phenylacetate derivatives.

MOADrugHalogenated Phenylacetate(Prodrug/Acid)CellMembraneCell MembraneDrug->CellMembranePassive Diffusion(High LogP)MVDMVD Enzyme(Inhibition Target)Drug->MVDInhibitsHDACHDAC InhibitionDrug->HDACNuclear EntryAcetylCoAAcetyl-CoAMevalonateMevalonateAcetylCoA->MevalonateMevalonate->MVDFPPFarnesyl-PPMVD->FPPBlockedRasRas/Rho Proteins(Unprenylated)FPP->RasGrowthArrestCytostasis / DifferentiationRas->GrowthArrestAccumulation ofcytosolic RasNucleusNucleusChromatinHistone AcetylationHDAC->ChromatinIncreasesApoptosisApoptosis (High Dose)Chromatin->ApoptosisGene Expression(p21, p53)

Figure 1: Dual-action mechanism: Cytosolic inhibition of Mevalonate Decarboxylase (MVD) prevents Ras prenylation, while nuclear HDAC inhibition promotes gene expression linked to apoptosis.

Experimental Protocols

For researchers validating these derivatives, the following protocols ensure reproducibility.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Standardized for adherent cancer cell lines (e.g., U87, PC-3).

  • Preparation:

    • Dissolve Halogenated Phenylacetate salts in PBS (stock 100 mM).

    • Note: For free acids (e.g., 4-Cl-PA), dissolve in DMSO (stock 100 mM) then dilute; ensure final DMSO < 0.5%.

  • Seeding:

    • Seed cells at

      
       to 
      
      
      cells/well in 96-well plates.
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Apply serial dilutions.

    • Range for Free Acids: 0.1 mM to 20 mM (Logarithmic scale).

    • Range for Pt-Complexes: 1 nM to 1000 nM.

    • Incubate for 72 hours (NaPa derivatives act slowly; 24h is often insufficient).

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • Calculate % Viability =

      
      .
      
    • Determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Workflow for Comparative Study

A self-validating workflow to ensure data integrity.

WorkflowStartCompound Synthesis(Halogenation)QCQuality Control(NMR, HPLC >98%)Start->QCScreenPrimary Screen(MTT - 3 Cell Lines)QC->ScreenHitHit Identification(IC50 < 100 µM?)Screen->HitMechanisticMechanistic Validation(Western Blot: Ras/Acet-Histone)Hit->MechanisticYesFailDiscard / RedesignHit->FailNo

Figure 2: Experimental workflow emphasizing purity validation (QC) before biological screening to avoid false positives from impurities.

Conclusion & Recommendations

The comparative study of halogenated phenylacetate derivatives reveals a clear dichotomy in application:

  • For Differentiation Therapy: The 4-Chloro and 4-Fluoro free acids offer a modest improvement over Sodium Phenylacetate. They are best suited for research into metabolic modulation and non-toxic cytostasis.

  • For Cytotoxic Chemotherapy: The 4-Fluoro-PA ligand (when complexed with Platinum) represents a best-in-class candidate, showing nanomolar potency. The fluorine atom likely provides the optimal balance of lipophilicity and metabolic stability without the steric hindrance seen with Iodine.

Recommendation:

  • Start with 4-Fluoro-PA if designing novel metal complexes due to its superior performance in Pt(IV) scaffolds.

  • Use 4-Iodo-PA only if radiolabeling/tracking is required, as its bulk may interfere with enzyme active sites (MVD/HDAC).

References

  • Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. MDPI. Available at: [Link]

  • Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. PubMed. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents. Brieflands. Available at: [Link]

  • Sodium phenylacetate (NaPa) improves the TAM effect on glioblastoma. PubMed. Available at: [Link]

  • Biodistribution and Pharmacokinetics of I-131 Labelled 4-Iodophenylacetic Acid. Bentham Science. Available at: [Link]

Technical Comparison Guide: Methyl 4-(methoxymethyl)phenylacetate vs. Standard Active Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(methoxymethyl)phenylacetate (CAS: 17833-56-6) is a specialized phenylacetic acid derivative primarily utilized as a high-value synthetic intermediate and bioisostere in medicinal chemistry. While often categorized as a building block for PROTAC linkers and peptidomimetics, its structural homology to known non-steroidal anti-inflammatory drugs (NSAIDs) and auxinic compounds warrants a direct efficacy comparison.

This guide evaluates the compound's performance in two distinct domains:

  • Synthetic Efficacy: As a stable precursor for benzylic functionalization compared to labile halomethyl analogs.

  • Pharmacophore Efficacy: As a bioisostere of Ibufenac and Alclofenac , analyzing the impact of the methoxymethyl ether moiety on polarity and metabolic stability.

Chemical Identity & Technical Profile

PropertySpecification
IUPAC Name Methyl 2-[4-(methoxymethyl)phenyl]acetate
CAS Number 17833-56-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Structure MeO-CH₂-C₆H₄-CH₂-COOMe
Physical State Colorless to pale yellow liquid
Predicted LogP ~1.8 (Moderate Lipophilicity)
Key Functional Groups Methyl Ester (Labile), Benzylic Ether (Stable/Reducible)

Comparative Efficacy Analysis

A. Synthetic Efficacy: Stability & Reactivity

In drug development, the "efficacy" of an intermediate is defined by its process reliability, orthogonality, and yield.

Comparator: Methyl 4-(bromomethyl)phenylacetate (CAS: 2417-72-3)

  • Context: The bromomethyl analog is the standard reagent for introducing the 4-phenylacetate motif via nucleophilic substitution.

FeatureMethyl 4-(methoxymethyl)phenylacetateMethyl 4-(bromomethyl)phenylacetateEfficacy Verdict
Stability High. Ether linkage is resistant to ambient hydrolysis and oxidation.Low. Lachrymator; prone to hydrolysis and dimerization.Methoxymethyl variant is superior for long-term storage and library generation.
Activation Requires activation (e.g., BBr₃ demethylation or radical bromination).Ready-to-use electrophile.Bromomethyl is superior for direct coupling; Methoxymethyl is superior as a masked precursor.
Orthogonality Compatible with basic conditions (e.g., Suzuki coupling).Incompatible with strong bases (elimination/polymerization risk).Methoxymethyl offers higher orthogonality in multi-step synthesis.
B. Pharmacological Efficacy: Bioisosteric Analysis

The 4-(methoxymethyl)phenyl moiety is a polar isostere of the 4-alkyl groups found in classic NSAIDs.

Comparator: Ibufenac (4-Isobutylphenylacetic acid) & Alclofenac

  • Mechanism: COX-1/COX-2 inhibition via the phenylacetic acid pharmacophore.

  • Hypothesis: The methoxymethyl group (-CH₂OCH₃) mimics the steric bulk of the isobutyl group (-CH₂CH(CH₃)₂) but introduces hydrogen bond accepting capability, potentially altering solubility and protein binding.

ParameterMethyl 4-(methoxymethyl)phenylacetate (Hydrolyzed Active Form)Ibufenac (Standard Active)Comparative Insight
Steric Bulk Moderate (Linear ether)High (Branched alkyl)Methoxymethyl is less sterically demanding, potentially fitting tighter binding pockets.
Lipophilicity (LogP) Lower (~1.5 - 1.8)Higher (~3.[1][2]2)Methoxymethyl analog has better aqueous solubility, potentially improving oral bioavailability.
Metabolic Stability Susceptible to O-demethylation (CYP450).Susceptible to benzylic oxidation.Ibufenac has a longer half-life; Methoxymethyl derivatives may serve as short-acting agents or prodrugs.

Experimental Protocols

Protocol A: Selective Hydrolysis to 4-(Methoxymethyl)phenylacetic Acid

Objective: Generate the free acid active form for biological assay without cleaving the ether.

  • Preparation: Dissolve 1.0 eq (194 mg) of Methyl 4-(methoxymethyl)phenylacetate in THF:Water (3:1, 4 mL).

  • Reagent Addition: Add 1.2 eq LiOH·H₂O at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Validation: ¹H NMR should show loss of methyl ester singlet (δ 3.7 ppm) and retention of benzylic methylene (δ 4.4 ppm) and methoxy singlet (δ 3.3 ppm).

Protocol B: Activation to Benzylic Bromide (Synthetic Switch)

Objective: Convert the stable precursor into the reactive alkylating agent.

  • Reagent: Treat the compound with BBr₃ (1.0 eq) in CH₂Cl₂ at -78°C to cleave the methyl ether selectively (controlled conditions required to avoid ester cleavage).

  • Bromination: Alternatively, use NBS (N-bromosuccinimide) and catalytic AIBN in CCl₄ under reflux to brominate the benzylic position if the ether is first converted to a methyl group (less common).

  • Direct Conversion: Treat with HBr/Acetic Acid to generate the bromomethyl derivative directly.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the divergence between the synthetic utility of the ester and the metabolic fate of the pharmacophore.

G Sub Methyl 4-(methoxymethyl) phenylacetate (CAS 17833-56-6) Acid 4-(Methoxymethyl) phenylacetic acid (Active Pharmacophore) Sub->Acid LiOH Hydrolysis (Protocol A) Linker PROTAC Linker (Benzylic ether stable) Sub->Linker Direct Incorporation Bromo Methyl 4-(bromomethyl) phenylacetate (Reactive Electrophile) Sub->Bromo HBr/AcOH (Activation) Metab1 O-Demethylation (CYP450) Acid->Metab1 In Vivo Ibufenac Comparator: Ibufenac (Lipophilic) Acid->Ibufenac Bioisosteric Relation Metab2 4-(Hydroxymethyl) phenylacetic acid (Inactive/Excreted) Metab1->Metab2 Oxidation

Figure 1: Synthetic divergence and metabolic stability profile of Methyl 4-(methoxymethyl)phenylacetate.

References

  • Sigma-Aldrich. Methyl 4-(methoxymethyl)phenylacetate Product Specification. Retrieved from (Verified via CAS search 115414-80-7/17833-56-6).

  • PubChem. Compound Summary for CAS 17833-56-6. National Library of Medicine. Retrieved from .

  • Patani, G. A., & LaVoie, E. J. (1996).Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Contextual reference for Ether-Alkyl bioisosterism).
  • Bidepharm. Product Analysis: Methyl 4-(methoxymethyl)phenylacetate. Retrieved from .

Sources

Safety Operating Guide

Methyl 4-(methoxymethyl)phenylacetate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for Methyl 4-(methoxymethyl)phenylacetate .

Executive Summary & Chemical Profile

Methyl 4-(methoxymethyl)phenylacetate is a specialized organic intermediate containing both ester and benzyl ether functionalities. Unlike common solvents, specific disposal data (such as a dedicated UN waste code) is often aggregated under general organic waste streams.

Effective disposal requires treating this compound as a Non-Halogenated Organic Solvent/Chemical Waste . The primary safety drivers are its combustibility and the potential for the ether moiety to form peroxides upon prolonged exposure to air, although methyl ethers are generally more stable than their ethyl counterparts.

Property Data
Chemical Name Methyl 4-(methoxymethyl)phenylacetate
Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Functional Groups Methyl Ester (-COOCH₃), Benzyl Ether (-CH₂OCH₃)
Waste Classification Non-Halogenated Organic (High BTU)
Primary Hazard Combustible Liquid; Potential Skin/Eye Irritant

Hazard Identification & Risk Assessment

Before disposal, the chemical state must be assessed to ensure safe handling.

Flammability & Combustibility
  • Risk: As an organic ester, this compound is combustible. It will burn if exposed to an ignition source.

  • Action: Keep away from oxidizers, open flames, and hot surfaces during the disposal transfer process.[1]

Peroxide Formation (Ether Hazard)
  • Risk: The methoxymethyl group is a benzyl ether. While less prone to peroxidation than diethyl ether, benzyl ethers can form peroxides over extended storage periods (years).

  • Protocol: Check the container date. If the chemical has been stored for >12 months or shows crystal formation around the cap, do not open . Contact EHS (Environmental Health & Safety) for remote opening or stabilization.

Toxicity
  • Risk: Treat as a Category 4 Acute Toxin (Harmful if swallowed) and Skin Irritant (Category 2).

  • PPE Requirement: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are mandatory.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Preparation

Objective: Prepare the chemical for transfer to the central waste accumulation area.

  • Segregation: Ensure the waste container is compatible. Use High-Density Polyethylene (HDPE) or Glass containers.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "Methyl 4-(methoxymethyl)phenylacetate" (95-99%) and any solvent present.

    • Hazard Checkbox: Mark "Flammable" and "Irritant".

Phase 2: Waste Stream Selection

This compound contains no halogens (Cl, Br, F, I) and no heavy metals . Therefore, it must not be mixed with halogenated solvents (like DCM or Chloroform) if your facility separates them, as this increases disposal costs significantly.

  • Correct Stream: Non-Halogenated Organic Waste (often Red Can or White Carboy).

  • Disposal Method: High-temperature Incineration (Fuel Blending).

Phase 3: Transfer Procedure

Location: Chemical Fume Hood.

  • Inspect Waste Container: Ensure the receiving waste carboy has at least 20% headspace.

  • Grounding (Bulk Only): If pouring more than 4 Liters, ground the source and receiving containers to prevent static discharge.

  • Transfer: Pour slowly using a funnel. Avoid splashing.

  • Rinsing: Triple-rinse the empty original container with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the same organic waste container.

  • Empty Container: Deface the label on the original bottle and dispose of it as "Glass Waste" or "Recyclable Glass" depending on facility rules for triple-rinsed containers.

Disposal Decision Logic (Visualization)

The following diagram illustrates the critical decision-making pathway for disposing of Methyl 4-(methoxymethyl)phenylacetate, ensuring compliance with safety standards.

DisposalWorkflow Start Start: Methyl 4-(methoxymethyl)phenylacetate Waste Identified CheckPeroxide Check Age/State: Stored >12 Months or Crystals? Start->CheckPeroxide Stabilize STOP: Contact EHS Potential Peroxide Hazard CheckPeroxide->Stabilize Yes (Risk) CheckHalogen Verify Mixture: Mixed with Halogenated Solvents? CheckPeroxide->CheckHalogen No (Safe) StreamA Stream A: Non-Halogenated Organic (Fuel Blending/Incineration) CheckHalogen->StreamA No (Pure or w/ Acetone) StreamB Stream B: Halogenated Organic (Dedicated Incineration) CheckHalogen->StreamB Yes (e.g., w/ DCM) Rinse Triple Rinse Empty Bottle (Add Rinsate to Waste Stream) StreamA->Rinse StreamB->Rinse Trash Deface Label & Recycle Glass Rinse->Trash

Figure 1: Decision logic for classifying and disposing of Methyl 4-(methoxymethyl)phenylacetate waste.

Emergency Procedures

Spill Cleanup (Small Scale < 500 mL)
  • Alert: Notify nearby personnel.

  • Ventilate: Ensure fume hood is active or open windows if safe.

  • PPE: Wear nitrile gloves and goggles.

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use paper towels (combustible).

  • Collect: Scoop absorbed material into a sealable bag or jar.

  • Label: "Debris from Chemical Spill - Methyl 4-(methoxymethyl)phenylacetate".

  • Dispose: Place in the solid hazardous waste bin.

Fire
  • Extinguishing Media: Carbon Dioxide (CO₂), Dry Chemical powder, or Alcohol-resistant foam.

  • Contraindication: Do not use a solid water stream, as it may scatter the burning liquid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.).[3] Methyl phenylacetate (Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling Methyl 4-(methoxymethyl)phenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the safety protocols for Methyl 4-(methoxymethyl)phenylacetate .

Critical Distinction: This compound contains a benzylic ether moiety (-CH₂-O-CH₃) in addition to the ester group. Unlike its more common analog Methyl 4-methoxyphenylacetate (CAS 23786-14-3), the benzylic ether functionality introduces specific stability concerns, including susceptibility to autoxidation (peroxide formation) and acid-catalyzed hydrolysis.

  • Chemical Class: Aromatic Ester / Benzylic Ether

  • Physical State: Viscous liquid or low-melting solid (structure-dependent).

  • Primary Hazards: Combustible Liquid (Category 3/4), Skin/Eye Irritant, Potential Peroxide Former (Long-term storage).

Risk Assessment & Hazard Analysis (The "Why")

Effective safety is not about blind compliance; it is about understanding the mechanism of injury.

Hazard DomainMechanism of ActionOperational Implication
Dermal Permeation Esters are excellent organic solvents and can act as carriers, penetrating the skin barrier and potentially carrying other contaminants into the bloodstream.Action: Standard latex gloves are insufficient. Nitrile provides splash protection; Laminate is required for immersion.
Benzylic Reactivity The methylene group between the phenyl ring and the ether oxygen is activated. Exposure to air/light can lead to hydroperoxide formation.Action: Store under inert atmosphere (Argon/Nitrogen). Test for peroxides before distillation.
Ocular Damage As an organic ester, the compound acts as a defatting agent and irritant to corneal tissue.Action: Safety glasses are inadequate for liquid handling; chemical splash goggles are mandatory.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Analysis Approach . We select PPE based on chemical permeation data for esters and ethers.

PPE Specification Table
PPE CategoryStandard Protocol (Routine Handling)High-Risk Protocol (Spills / Heating / Scale-up)Technical Justification
Hand Protection Nitrile Rubber (Min thickness: 0.11 mm / 4 mil). Change every 15 mins of use.Laminate / Multilayer (e.g., Ansell Barrier™ or Silver Shield®) worn under Nitrile gloves.Esters degrade nitrile over time (swelling). Laminates offer >480 min breakthrough time but poor dexterity.
Eye/Face Chemical Splash Goggles (Indirect Vent).Full Face Shield + Splash Goggles.Goggles seal against vapors/splashes. Face shield protects the neck/mouth from exothermic runaways.
Respiratory Fume Hood (Face velocity: 100 fpm).Respirator with OV (Organic Vapor) Cartridges (Black band).Prevents inhalation of aerosols or hydrolysis byproducts (Methanol/Formaldehyde traces).
Body Lab Coat (100% Cotton or Nomex).Tychem® C or chemical-resistant apron.Synthetic blends (polyester) can melt into skin if the combustible liquid ignites.

Glove Selection Logic (Decision Workflow)

The following diagram illustrates the decision process for selecting hand protection based on the specific task duration and exposure risk.

GloveSelection Task Task Assessment Splash Splash Risk Only (<10ml transfer) Task->Splash Immersion High Exposure (Spill cleanup / >100ml) Task->Immersion Nitrile Disposable Nitrile (Double Gloved) Splash->Nitrile Change immediately on contact Laminate Laminate Liner (Silver Shield) Immersion->Laminate Primary Barrier Outer Outer Nitrile (For Dexterity) Laminate->Outer Mechanical Protection

Figure 1: Decision logic for glove selection ensuring maximum permeation resistance against organic esters.

Operational Protocols

A. Storage & Stability[1][2][3]
  • Atmosphere: Store under Nitrogen or Argon. The benzylic ether moiety is prone to autoxidation.

  • Temperature: Refrigerate (2–8°C) to inhibit hydrolysis and oxidation.

  • Segregation: Keep away from strong oxidizers (e.g., Nitric acid, Peroxides) and strong bases (which cause ester hydrolysis).

B. Transfer & Weighing
  • Engineering Control: All transfers must occur inside a certified chemical fume hood.

  • Static Control: If the substance is a solid or viscous liquid, use an anti-static gun before weighing to prevent powder dispersal or static discharge ignition.

  • Syringe Technique: For liquids, use a glass syringe with a Luer-lock tip to minimize vapor exposure, rather than pouring.

C. Emergency Spill Response

In the event of a spill, immediate containment is critical to prevent vapor migration.

SpillResponse Assess 1. ASSESS Volume & Location Evacuate 2. ISOLATE Evacuate 10m radius Assess->Evacuate PPE 3. PPE UP Goggles, Laminate Gloves, Respirator (if outside hood) Evacuate->PPE Contain 4. CONTAIN Use Vermiculite or Polypropylene Pads PPE->Contain Clean 5. CLEAN Wash area with Soap & Water Contain->Clean Waste 6. DISPOSE Seal in HazWaste Bag Clean->Waste

Figure 2: Step-by-step workflow for managing a spill of Methyl 4-(methoxymethyl)phenylacetate.

Waste Disposal & Deactivation[4]

Do not pour down the drain. Esters can hydrolyze in the sewer system, changing pH and releasing organic load.

  • Classification: Segregate as "Organic Solvent Waste - Non-Halogenated" .

  • Container: High-Density Polyethylene (HDPE) or Glass amber bottles.

  • Labeling: Must explicitly state "Contains Esters and Ethers."

  • Decontamination of Glassware: Rinse glassware with Acetone, then wash with an Alconox solution. The initial Acetone rinse must be collected as organic waste.

References

  • PubChem. Methyl 4-methoxyphenylacetate (Compound Summary). National Library of Medicine. Available at: [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.